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Core Science & Biosynthesis

Foundational

(2-Chloro-3-methoxypyridin-4-yl)methanol chemical properties

An In-Depth Technical Guide to (2-Chloro-3-methoxypyridin-4-yl)methanol: Properties, Synthesis, and Applications For Researchers, Scientists, and Drug Development Professionals (2-Chloro-3-methoxypyridin-4-yl)methanol is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Chloro-3-methoxypyridin-4-yl)methanol: Properties, Synthesis, and Applications For Researchers, Scientists, and Drug Development Professionals

(2-Chloro-3-methoxypyridin-4-yl)methanol is a highly functionalized pyridine derivative that serves as a valuable and versatile building block in modern synthetic and medicinal chemistry. Its unique arrangement of a chloro substituent, a methoxy group, and a primary alcohol on a pyridine core provides multiple reaction sites and opportunities for molecular elaboration. This guide offers an in-depth analysis of its chemical properties, a robust synthesis protocol, and an exploration of its applications, particularly in the context of drug discovery, where pyridine scaffolds are prevalent.[1][2]

Core Chemical and Physical Properties

The physicochemical properties of (2-Chloro-3-methoxypyridin-4-yl)methanol are fundamental to its handling, reactivity, and application. While experimental data for this specific compound is not widely published, the properties can be reliably estimated based on closely related analogs and structural analysis.

Table 1: Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₇H₈ClNO₂-
Molecular Weight 173.60 g/mol -
CAS Number Not broadly availableA closely related amine, 2-Chloro-3-methoxypyridin-4-amine, has CAS 1227600-23-8.[3]
Appearance Expected to be a white to off-white solidBased on analogs like (2-Chloro-4-pyridinyl)methanol.[4]
Melting Point > 60 °C (estimated)Analog (2-Chloro-4-pyridinyl)methanol melts at 59-64 °C.[4]
Boiling Point > 200 °C (estimated)High due to polarity and hydrogen bonding capability.
Solubility Soluble in methanol, dichloromethane, ethyl acetate; limited solubility in water.Based on the properties of 2-Chloro-3-methoxypyridine.[5]
pKa (Predicted) ~13.5 (alcohol proton), ~2.0 (pyridinium proton)Estimated values.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the molecule. The following are predicted key signals in ¹H and ¹³C NMR spectroscopy.

  • ¹H NMR (500 MHz, CDCl₃):

    • δ ~8.1 ppm (d, 1H): Proton at C5 of the pyridine ring.

    • δ ~7.2 ppm (d, 1H): Proton at C6 of the pyridine ring.

    • δ ~4.8 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

    • δ ~3.9 ppm (s, 3H): Methyl protons of the methoxy group (-OCH₃).

    • δ (variable): A broad singlet for the hydroxyl proton (-OH).

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ ~155 ppm: C2 (attached to Cl).

    • δ ~150 ppm: C3 (attached to OCH₃).

    • δ ~148 ppm: C6.

    • δ ~145 ppm: C4 (attached to CH₂OH).

    • δ ~108 ppm: C5.

    • δ ~61 ppm: Methylene carbon (-CH₂OH).

    • δ ~56 ppm: Methoxy carbon (-OCH₃).

Synthesis and Reactivity

The synthesis of (2-Chloro-3-methoxypyridin-4-yl)methanol is not commonly documented as a commercial product, necessitating a custom synthetic approach. A logical and efficient route involves the selective reduction of a corresponding aldehyde precursor, 2-chloro-3-methoxypyridine-4-carbaldehyde.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the more accessible 2-chloro-3-methoxypyridine. This pathway involves formylation followed by a selective reduction.

Synthesis_Workflow A 2-Chloro-3-methoxypyridine B Vilsmeier-Haack Formylation (POCl₃, DMF) A->B Step 1 C 2-Chloro-3-methoxypyridine-4-carbaldehyde B->C D Selective Aldehyde Reduction (NaBH₄, Methanol) C->D Step 2 E (2-Chloro-3-methoxypyridin-4-yl)methanol D->E

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Aldehyde Reduction

This protocol details the conversion of 2-chloro-3-methoxypyridine-4-carbaldehyde to the target alcohol. The choice of sodium borohydride (NaBH₄) is strategic; it is a mild reducing agent that selectively reduces aldehydes in the presence of the chloro-substituted pyridine ring, which would be susceptible to harsher reducing agents like LiAlH₄.[6][7]

Objective: To synthesize (2-Chloro-3-methoxypyridin-4-yl)methanol via reduction.

Materials:

  • 2-Chloro-3-methoxypyridine-4-carbaldehyde (1.0 equiv)

  • Methanol (MeOH), anhydrous (approx. 0.2 M solution)

  • Sodium borohydride (NaBH₄) (0.5-1.0 equiv)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 2-chloro-3-methoxypyridine-4-carbaldehyde in anhydrous methanol at 0 °C (ice-water bath), add sodium borohydride portion-wise over 15 minutes. The use of a mild reductant at low temperature enhances selectivity and minimizes side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of deionized water. Remove the methanol solvent under reduced pressure using a rotary evaporator.

  • Work-up: Add more water to the residue and extract the aqueous mixture with ethyl acetate (3x volumes). The organic extracts are combined.

  • Washing: Wash the combined organic layers successively with deionized water and then with brine. This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure (2-Chloro-3-methoxypyridin-4-yl)methanol.

Reactivity Profile

The molecule's reactivity is governed by its three key functional groups:

  • Hydroxymethyl Group: This primary alcohol is a versatile handle. It can be oxidized to the corresponding aldehyde or carboxylic acid, or converted into an ether, ester, or alkyl halide for further coupling reactions.

  • 2-Chloro Group: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the ring nitrogen.[1] While fluoropyridines are generally more reactive in SₙAr, chloropyridines are widely used and can be displaced by various nucleophiles (O, N, S-based).[8] This position is also a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of carbon-carbon and carbon-heteroatom bonds.

  • 3-Methoxy Group: The methoxy group is a strong electron-donating group, which influences the electron density of the pyridine ring, potentially modulating the reactivity of the other positions. It also offers a potential site for demethylation to reveal a hydroxyl group if desired.[9]

Applications in Drug Discovery

The substituted pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] (2-Chloro-3-methoxypyridin-4-yl)methanol is an exemplary building block, as its substituents are frequently used to fine-tune the properties of drug candidates.

Strategic Roles of the Functional Groups:
  • Pyridine Core: The nitrogen atom acts as a hydrogen bond acceptor and can improve the solubility and pharmacokinetic profile of a molecule.[1]

  • Chloro Group: Often used to occupy hydrophobic pockets in protein binding sites. It can also form halogen bonds, a specific type of non-covalent interaction that can significantly enhance binding affinity. Its position at C2 allows for vectorial growth of the molecule into specific regions of a binding site via cross-coupling.

  • Methoxy Group: Can act as a hydrogen bond acceptor. Its primary role is often to block a site of potential metabolism (metabolic blocker), thereby increasing the half-life of a drug. It also modulates lipophilicity and electronic properties.[10]

  • Hydroxymethyl Group: Provides a key point for attachment or further elaboration. It can act as both a hydrogen bond donor and acceptor, contributing to binding affinity and solubility.

Drug_Discovery_Logic sub (2-Chloro-3-methoxypyridin-4-yl)methanol Chloro Methoxy Hydroxymethyl Pyridine Core c_prop Halogen Bonding Hydrophobic Interactions Cross-Coupling Point sub:c->c_prop m_prop H-Bond Acceptor Metabolic Blocker Modulate Electronics sub:m->m_prop h_prop H-Bond Donor/Acceptor Attachment Point Improve Solubility sub:h->h_prop p_prop Core Scaffold H-Bond Acceptor Improve PK Properties sub:p->p_prop

Caption: Structural features and their relevance in drug design.

This combination of features makes the title compound an ideal starting point for generating libraries of diverse compounds for screening and for use in lead optimization campaigns where precise modulation of steric, electronic, and physicochemical properties is required.

Safety and Handling

  • Hazards: Expected to be irritating to the eyes, respiratory system, and skin.[11]

  • Precautions:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Avoid direct contact with skin and eyes.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

    • Avoid inhalation of dust or vapors.

    • Keep away from strong oxidizing agents and strong acids.

Always consult a compound-specific SDS before use and handle with appropriate caution in a laboratory setting.

Conclusion

(2-Chloro-3-methoxypyridin-4-yl)methanol is a strategically designed chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its trifunctional nature allows for a wide range of chemical transformations, making it an excellent platform for building molecular complexity. The chloro, methoxy, and hydroxymethyl groups each play well-understood and important roles in modulating biological activity and pharmacokinetic properties, positioning this compound as a highly valuable tool for the creation of novel therapeutics.

References

  • Guidechem. 2-Chloro-3-methoxypyridine 52605-96-6 wiki.

  • Chem-Impex. 2-Chloro-3-methoxy-5-nitro-pyridine.

  • Synblock. (2-methoxypyridin-4-yl)methanol | CAS 123148-66-3.

  • Bide Pharmatech Ltd. (2-Methoxypyridin-4-yl)methanol CAS NO.123148-66-3.

  • Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides.

  • Elsevier. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

  • Semantic Scholar. Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.

  • ChemicalBook. (2-Chloro-3-pyridinyl)methanol synthesis.

  • Simson Pharma Limited. 2-chloro-3-methoxy-pyridin-4-amine | CAS No- 1227600-23-8.

  • Sigma-Aldrich. 2-chloro-3-methoxy-4-pyridinamine hydrochloride.

  • LookChem. China 2-Chloro-3-methoxypyridine(CAS# 52605-96-6) Manufacturer and Supplier.

  • ChemicalBook. (2-Chloro-3-pyridinyl)methanol CAS#: 42330-59-6.

  • National Center for Biotechnology Information. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry.

  • Rasayan Journal. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.

  • ChemicalBook. 2-Chloro-3-methoxypyridine | 52605-96-6.

  • Sigma-Aldrich. (2-Chloro-4-pyridinyl)methanol 97.

  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

  • Synchem. 2-Chloro-3-methylpyridine-4-carboxaldehyde.

  • National Center for Biotechnology Information. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

  • ResearchGate. A review on the medicinal importance of pyridine derivatives.

  • PubMed. Novel pyridyl substituted 4,5-dihydro-[5][10][12]triazolo[4,3-a]quinolines as potent and selective aldosterone synthase inhibitors with improved in vitro metabolic stability.

  • BLDpharm. (2-Chloro-3-(methylamino)pyridin-4-yl)methanol.

  • The University of Liverpool Repository. SELECTIVE REDUCTION OF CARBONYL COMPOUNDS WITH RHODACYCLES.

  • Sigma-Aldrich. 6-Chloro-2-methoxypyridine-3-carboxaldehyde 97.

  • Advanced ChemBlocks. 2-chloro-3-methylpyridine-4-carboxaldehyde 95%.

  • MDPI. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry.

  • Chemsrc. (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5.

  • BLD Pharm. 1227600-23-8|2-Chloro-3-methoxypyridin-4-amine.

Sources

Exploratory

Structural Elucidation of (2-Chloro-3-methoxypyridin-4-yl)methanol

Executive Summary & Analytical Challenge The structural validation of (2-Chloro-3-methoxypyridin-4-yl)methanol represents a classic challenge in heterocyclic chemistry: distinguishing between regioisomers in polysubstitu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

The structural validation of (2-Chloro-3-methoxypyridin-4-yl)methanol represents a classic challenge in heterocyclic chemistry: distinguishing between regioisomers in polysubstituted pyridines.

In drug discovery, this scaffold often serves as a "headed" intermediate for kinase inhibitors. The core challenge lies in the synthesis method—typically Directed Ortho Metalation (DoM) . While the methoxy group is a potent director, the presence of the chlorine atom and the pyridine nitrogen creates competing directing effects.

This guide provides a definitive elucidation protocol. It moves beyond simple spectra matching to a first-principles derivation of the structure, proving the regiochemistry (C4-substitution) against the most likely impurity, the C6-isomer.

Synthesis Context & Isomer Logic

To validate the structure, one must understand the genesis of the molecule. The primary route to this intermediate involves the lithiation of 2-chloro-3-methoxypyridine .

  • The Starting Material: 2-chloro-3-methoxypyridine.[1][2]

  • The Reagent: Lithium Diisopropylamide (LDA) or LiTMP, followed by Paraformaldehyde (source of hydroxymethyl).

  • The Competition:

    • Path A (Desired): Lithiation at C4 . Directed by the C3-Methoxy group (strong coordination).

    • Path B (Undesired): Lithiation at C6 . Directed by the Pyridine Nitrogen (Complex Induced Proximity Effect).

Scientific Consensus: According to seminal work by Trecourt and Snieckus, the alkoxy group at C3 generally exerts a stronger directing effect than the ring nitrogen, favoring C4-lithiation. However, under thermodynamic conditions or specific solvent interactions, C6 isomers can form. Therefore, analytical proof is mandatory.

Visualization: The Isomer Divergence

IsomerPathways Start Start: 2-Chloro-3-methoxypyridine LDA Reaction: 1. LDA/THF (-78°C) 2. (CH2O)n Start->LDA Isomer4 TARGET (C4-Substituted) (2-Chloro-3-methoxypyridin-4-yl)methanol [Ortho to OMe] LDA->Isomer4 Path A: DoM (Kinetic) Directed by OMe Isomer6 IMPURITY (C6-Substituted) (6-Chloro-5-methoxypyridin-2-yl)methanol [Ortho to Nitrogen] LDA->Isomer6 Path B: N-Directed (Potential Impurity)

Caption: Mechanistic divergence in the synthesis of the target molecule. Path A is the expected route due to the strong directing ability of the methoxy group.

Analytical Protocol: Step-by-Step

This protocol is designed to be self-validating. If the data does not align with the criteria below, the structure is incorrect.

Sample Preparation[3]
  • Solvent: DMSO-d6 is preferred over CDCl3.

    • Reason: The hydroxyl proton (-OH) is often invisible in CDCl3 due to exchange. In DMSO-d6, the -OH signal appears as a triplet (coupling to CH2), providing an extra confirmation of the primary alcohol functionality.

  • Concentration: 10-15 mg in 0.6 mL solvent.

HRMS (High-Resolution Mass Spectrometry)

Before NMR, confirm the elemental composition.

  • Ionization: ESI+ (Electrospray).

  • Criteria:

    • Observe [M+H]+ peak.

    • Isotope Pattern: A distinct 3:1 ratio of the M and M+2 peaks is required, confirming the presence of one Chlorine atom.

1H NMR Assignment Strategy

The proton spectrum is the primary filter. We expect two aromatic protons.[3]

ProtonMultiplicityApprox Shift (ppm)Structural Logic
H6 Doublet (d)8.0 – 8.2Deshielded by adjacent Ring Nitrogen.
H5 Doublet (d)7.2 – 7.4Shielded relative to H6.
-OCH3 Singlet (s)3.8 – 3.9Characteristic methoxy.
-CH2- Doublet (d)4.5 – 4.7Benzylic position. *Doublet if OH couples.
-OH Triplet (t)5.2 – 5.5*Visible in DMSO-d6.

The "Coupling Constant" Check:

  • Observed:

    
    .
    
  • Interpretation: This confirms H5 and H6 are ortho to each other.

  • Exclusion: If the protons were meta (e.g., in a 2,4,6-substitution pattern), the coupling would be small (

    
    ).
    

Structural Assignment: The "Smoking Gun" (2D NMR)

1D NMR confirms the parts (Pyridine + OMe + CH2OH + Cl). It does not prove the arrangement. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the definitive proof of regiochemistry.

The Regio-Assignment Logic

We must distinguish between the Target (C4-sub) and the Isomer (C6-sub).

  • Hypothesis (Target): The Methoxy group (C3) is spatially close to the Hydroxymethyl group (C4).

  • Hypothesis (Isomer): The Methoxy group (C3) is spatially close to H4, but far from the Hydroxymethyl group (C6).

Key Correlations (NOESY/HMBC)
InteractionTarget Molecule (C4-CH2OH)Isomer (C6-CH2OH)
OMe

CH2 (methylene)
STRONG NOE NO Signal (Too distant)
OMe

Aromatic Proton
No NOE to H5 (Screened by C4)Strong NOE to H4
CH2

Aromatic Proton
NOE to H5 NOE to H5
Visualization: The NOESY Proof

NOESY_Logic C2 C2-Cl C3 C3 C2->C3 C4 C4 C3->C4 OMe OMe (3.9 ppm) C3->OMe C5 C5-H C4->C5 CH2OH CH2OH (4.6 ppm) C4->CH2OH C6 C6-H C5->C6 N1 N1 C6->N1 N1->C2 OMe->CH2OH CRITICAL NOE (Proves Vicinal) CH2OH->C5 NOE

Caption: 2D NMR Map. The Red Dashed arrow indicates the critical NOE correlation between the Methoxy and Methylene groups, confirming they are neighbors (positions 3 and 4).

Quality Control & Purity Assessment

Once the structure is elucidated, a routine QC method must be established for batch release.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5% -> 95%).

    • Detection: UV at 254 nm (aromatic) and 220 nm (amide/carbonyl impurities).

    • Retention Time: The alcohol is polar; expect early elution compared to the starting material (2-chloro-3-methoxypyridine).

References

  • Trecourt, F., et al. (2003). "Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?". The Journal of Organic Chemistry, 68(6), 2243-2247.[4]

  • Snieckus, V. (1990).[5] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics". Chemical Reviews, 90(6), 879-933.

  • Reichert, M., et al. (2018). "Regioselective Functionalization of Pyridines". Topics in Heterocyclic Chemistry. Springer.

  • Sigma-Aldrich. "NMR Chemical Shifts of Common Impurities". Technical Library.

Sources

Foundational

(2-Chloro-3-methoxypyridin-4-yl)methanol CAS number and identifiers

[1] Part 1: Chemical Identity & Physiochemical Profile (2-Chloro-3-methoxypyridin-4-yl)methanol is a highly functionalized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Chemical Identity & Physiochemical Profile

(2-Chloro-3-methoxypyridin-4-yl)methanol is a highly functionalized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. Its structure combines a reactive chloropyridine core with an electron-rich methoxy substituent and a versatile hydroxymethyl handle, making it a "privileged scaffold" for fragment-based drug discovery (FBDD).

Core Identifiers
Identifier TypeValue
Chemical Name (2-Chloro-3-methoxypyridin-4-yl)methanol
CAS Number 1227564-18-2
Alternative Names 2-Chloro-3-methoxy-4-pyridinemethanol; 4-Hydroxymethyl-2-chloro-3-methoxypyridine
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
SMILES COC1=C(C=CN=C1Cl)CO
InChIKey ISRRJUHDGVMYLE-UHFFFAOYSA-N
Physiochemical Properties[2]
  • Appearance: Off-white to pale yellow solid (typically).

  • Solubility: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate; sparingly soluble in water.

  • pKa (Calculated): Pyridine nitrogen ~2.5–3.0 (lowered by electron-withdrawing Cl and inductive effect of OMe).

  • LogP: ~1.2 (Estimated).

Part 2: Structural Utility in Medicinal Chemistry

The 2-chloro-3-methoxy substitution pattern is not arbitrary; it is a strategic design element in medicinal chemistry known as the "ortho-effect" scaffold.

The "Chloro-Methoxy" Synergism
  • Electronic Push-Pull: The 2-chloro group is electron-withdrawing (inductive), deactivating the ring towards electrophilic attack but activating the 2-position for Nucleophilic Aromatic Substitution (SₙAr). Conversely, the 3-methoxy group is electron-donating (resonance), which modulates the electron deficiency of the pyridine ring, fine-tuning the pKa and reactivity.

  • Conformational Locking: The steric bulk of the 3-methoxy group, combined with the 2-chloro substituent, restricts the rotation of adjacent groups. This is often exploited to lock the conformation of a drug molecule into its bioactive pose, reducing the entropic penalty of binding.

  • Metabolic Blocking: The C-3 position is a common site for oxidative metabolism (P450). Blocking it with a methoxy group improves metabolic stability.

The Hydroxymethyl Handle (C-4)

The C-4 alcohol is a "pivot point" for divergent synthesis:

  • Oxidation: Converts to the aldehyde (for reductive amination) or carboxylic acid (for amide coupling).

  • Activation: Converts to a halide (–CH₂Cl) or sulfonate (–CH₂OMs) for alkylation reactions.

  • Etherification: Allows for the attachment of solubilizing chains or lipophilic tails.

G Core (2-Chloro-3-methoxypyridin-4-yl)methanol SnAr SₙAr Displacement (Amines/Thiols) Core->SnAr C-2 Position (Cl) Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Suzuki C-2 Position (Cl) Oxidation Oxidation to Aldehyde/Acid Core->Oxidation C-4 Position (OH) Alkylation Conversion to Leaving Group (LG) Core->Alkylation C-4 Position (OH)

Figure 1: Reactivity map of the scaffold, highlighting the orthogonal reactivity of the C-2 chlorine and C-4 alcohol.

Part 3: Synthetic Pathways[3]

Synthesizing this core requires navigating the regioselectivity of the pyridine ring. Two primary routes are established: the Scalable Reduction Route (recommended for gram-scale) and the Directed Ortho-Metalation (DoM) Route (recommended for discovery/analog generation).

Route A: Reduction of 2-Chloro-3-methoxypyridine-4-carboxylic Acid (Scalable)

This is the most robust method. The precursor acid (CAS 1214344-24-7) is commercially available or synthesized via oxidation of the 4-methyl analog.

Mechanism: Activation of the carboxylic acid via a mixed anhydride or direct reduction using Borane (BH₃) or Lithium Aluminum Hydride (LiAlH₄). Note: NaBH₄ alone is typically insufficient for acids unless activated with Iodine or via an ester intermediate.

Route B: Directed Ortho-Metalation (DoM)

A more direct approach utilizing the directing power of the 3-methoxy group.

Mechanism:

  • Substrate: 2-Chloro-3-methoxypyridine.

  • Reagent: Lithium Diisopropylamide (LDA) or LiTMP at -78°C.

  • Regioselectivity: The 3-OMe group directs lithiation to the ortho positions (C-2 or C-4). Since C-2 is blocked by Chlorine, lithiation occurs exclusively at C-4 .

  • Quench: Paraformaldehyde (to get the alcohol directly) or DMF (to get the aldehyde, then reduce).

Synthesis Start1 2-Chloro-3-methoxypyridine-4-carboxylic acid (CAS 1214344-24-7) Step1 Activation (ClCO₂Et / NMM) Start1->Step1 Step2 Reduction (NaBH₄ / THF-H₂O) Step1->Step2 Product (2-Chloro-3-methoxypyridin-4-yl)methanol (CAS 1227564-18-2) Step2->Product Start2 2-Chloro-3-methoxypyridine Lithiation 1. LDA, THF, -78°C (DoM) 2. DMF (Quench) 3. NaBH₄ (Reduction) Start2->Lithiation Route B: Direct Functionalization Lithiation->Product

Figure 2: Comparative synthetic workflows. Route A is preferred for scale; Route B is preferred for speed.

Part 4: Experimental Protocols

Protocol 1: Reduction via Mixed Anhydride (Recommended)

This protocol avoids the use of pyrophoric LiAlH₄ and expensive Borane reagents, making it safer for scale-up.

Materials:

  • 2-Chloro-3-methoxypyridine-4-carboxylic acid (1.0 eq)[1]

  • Ethyl chloroformate (1.2 eq)

  • N-Methylmorpholine (NMM) or Triethylamine (1.2 eq)

  • Sodium Borohydride (NaBH₄) (2.5 eq)

  • THF (anhydrous), Methanol.

Procedure:

  • Activation: Dissolve the carboxylic acid in anhydrous THF (0.2 M) under Nitrogen. Cool to 0°C. Add NMM followed by the dropwise addition of Ethyl chloroformate. Stir for 30 minutes to form the mixed anhydride (white precipitate of amine salt may form).

  • Filtration (Optional): For cleaner reaction, filter off the amine salt rapidly under inert atmosphere, though often not strictly necessary.

  • Reduction: In a separate flask, prepare a solution of NaBH₄ in water (or MeOH). Cool the mixed anhydride solution to -10°C.

  • Addition: Add the NaBH₄ solution dropwise to the anhydride. Vigorous gas evolution (CO₂) will occur.

  • Workup: Stir for 1 hour at 0°C. Quench with 1M HCl carefully to pH ~5. Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Handling & Stability
  • Storage: Store at 2–8°C under inert gas (Argon). The benzylic-type alcohol can be prone to slow oxidation if exposed to air/light for extended periods.

  • Safety: The compound is an irritant. The 2-chloropyridine moiety can be a skin sensitizer. Use standard PPE (gloves, goggles, fume hood).

Part 5: References

  • Bide Pharmatech. (2024). Product Dossier: (2-Chloro-3-methoxypyridin-4-yl)methanol (CAS 1227564-18-2).[3][][5][6] Retrieved from

  • Gros, P., & Fort, Y. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? The Journal of Organic Chemistry, 68(6), 2243–2247.[7][8] Link

  • Roughley, S. D., et al. (2012).[2] 4-Chlorophenyl-2-chloropyrid-3-ylmethanol Synthesis. Bioorganic & Medicinal Chemistry Letters, 22(2), 901–906.[2] (General reduction protocol adaptation).

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for DoM regioselectivity rules in pyridines).

Sources

Exploratory

Spectroscopic Data for (2-Chloro-3-methoxypyridin-4-yl)methanol: A Technical Guide

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is paramount. (2-Chloro-3-methoxypyridin-4-yl)methanol, a substituted pyridine de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is paramount. (2-Chloro-3-methoxypyridin-4-yl)methanol, a substituted pyridine derivative, represents a class of heterocyclic compounds that are of significant interest as building blocks in medicinal chemistry. The precise arrangement of its functional groups—a chloro substituent, a methoxy group, and a hydroxymethyl group on the pyridine core—gives rise to a unique electronic and steric profile that can be harnessed for the synthesis of complex molecular architectures.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (2-Chloro-3-methoxypyridin-4-yl)methanol. As experimental data for this specific compound is not widely published, this guide combines available simulated data with expert-driven predictions based on established spectroscopic principles and data from analogous structures. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for the identification, verification, and purity assessment of this compound, thereby ensuring the integrity of their scientific endeavors.

Molecular Structure and Spectroscopic Correlation

The foundation of interpreting spectroscopic data lies in understanding the molecule's structure. The interplay of the electron-withdrawing chloro group and the electron-donating methoxy group, along with the hydroxymethyl substituent, creates a distinct electronic environment for each atom, which is reflected in the spectroscopic outputs.

Caption: Molecular structure of (2-Chloro-3-methoxypyridin-4-yl)methanol.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Simulated ¹H NMR Data

The following table summarizes the simulated ¹H NMR data for (2-Chloro-3-methoxypyridin-4-yl)methanol in methanol-d4.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10d1HH-6
~7.45d1HH-5
~4.70s2H-CH₂OH
~3.90s3H-OCH₃
~4.90 (variable)s1H-OH

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent.

Interpretation and Rationale

The simulated ¹H NMR spectrum reveals key structural features of (2-Chloro-3-methoxypyridin-4-yl)methanol. The two aromatic protons on the pyridine ring appear as doublets due to coupling with each other. The downfield shift of the proton at position 6 is attributed to the deshielding effect of the adjacent nitrogen atom. The methylene protons of the hydroxymethyl group are expected to appear as a singlet, as there are no adjacent protons to couple with. Similarly, the methoxy protons also present as a singlet. The hydroxyl proton typically appears as a broad singlet and its chemical shift can vary.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of (2-Chloro-3-methoxypyridin-4-yl)methanol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum with a 90° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • Set the relaxation delay to at least 5 times the longest T₁ of the protons to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

In the absence of experimental data, the following table presents the predicted ¹³C NMR chemical shifts for (2-Chloro-3-methoxypyridin-4-yl)methanol. These predictions are based on the analysis of similar substituted pyridines.[2][3]

Predicted Chemical Shift (δ) ppmCarbon Assignment
~155C-3
~148C-2
~147C-6
~140C-4
~122C-5
~61-OCH₃
~58-CH₂OH
Interpretation and Rationale

The carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum. The carbons attached to the electronegative chloro and methoxy groups (C-2 and C-3) are predicted to be significantly downfield. The chemical shift of the methoxy carbon is anticipated around 61 ppm, while the methylene carbon of the hydroxymethyl group is expected at approximately 58 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

  • Instrumentation: Use a 100 MHz or higher (for carbon) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet.

    • Employ a larger spectral width (e.g., 240 ppm) and a greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with referencing to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The following table lists the predicted characteristic IR absorption bands for (2-Chloro-3-methoxypyridin-4-yl)methanol.[4][5]

Frequency Range (cm⁻¹)VibrationFunctional Group
3500-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic
2950-2850C-H stretch-CH₂-, -OCH₃
1600-1450C=C and C=N stretchPyridine ring
1260-1000C-O stretchEther and Alcohol
800-600C-Cl stretchChloroalkane
Interpretation and Rationale

The IR spectrum is expected to be dominated by a broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups will be observed just below 3000 cm⁻¹. The characteristic stretches of the pyridine ring will be present in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations for the ether and alcohol will result in strong absorptions in the fingerprint region, and a C-Cl stretch is expected at lower wavenumbers.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

The predicted mass spectrometric data for (2-Chloro-3-methoxypyridin-4-yl)methanol is presented below.

m/zAssignmentNotes
173/175[M]⁺Molecular ion peak with ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes
142/144[M-OCH₃]⁺Loss of a methoxy radical
138/140[M-Cl]⁺Loss of a chlorine radical
114[M-CH₂OH-Cl]⁺Loss of the hydroxymethyl group and chlorine
Interpretation and Rationale

The mass spectrum is expected to show a molecular ion peak at m/z 173, with a characteristic isotopic peak at m/z 175 that is approximately one-third the intensity, confirming the presence of one chlorine atom. Common fragmentation pathways would involve the loss of the methoxy group, the chlorine atom, or the hydroxymethyl group, leading to the formation of characteristic fragment ions.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6]

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Integrated Spectroscopic Analysis Workflow

A comprehensive and unambiguous structural elucidation of (2-Chloro-3-methoxypyridin-4-yl)methanol necessitates the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination leads to a confident assignment.

cluster_workflow Integrated Spectroscopic Analysis Workflow Sample Sample of (2-Chloro-3-methoxypyridin-4-yl)methanol NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Provides C-H framework IR IR Spectroscopy Sample->IR Identifies functional groups MS Mass Spectrometry Sample->MS Determines molecular weight and formula Structure Final Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A logical workflow for the comprehensive spectroscopic analysis of a compound.

This workflow illustrates that by systematically applying NMR, IR, and MS, one can determine the carbon-hydrogen framework, identify the key functional groups, and confirm the molecular weight and elemental composition, respectively. The convergence of this data provides a self-validating system for the structural confirmation of (2-Chloro-3-methoxypyridin-4-yl)methanol.

References

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Available at: [https://np-mrd.org/molecules/NP0002916#1H NMR]([Link] NMR)

  • Filo. What is the expected 13C NMR spectra for this compound?. Available at: [Link]

  • Rasayan J. Chem. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Available at: [Link]

  • PubChem. (2-Chloropyridin-3-yl)methanol. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0174165). Available at: [Link]

  • LMSD. Methanol. Available at: [Link]

  • Agilent. Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. Available at: [Link]

  • LibreTexts. Infrared (IR) Spectroscopy. Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • ResearchGate. Infrared-spectra of, (a) Pure methanol, (b) CH 3 OH +.... Available at: [Link]

Sources

Foundational

Comprehensive NMR Characterization of Chloromethoxypyridines: A Regioisomer Differentiation Guide

The following technical guide details the NMR characterization of chloromethoxypyridines. It is designed for medicinal chemists and structural biologists requiring definitive structural assignment of these regioisomeric...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the NMR characterization of chloromethoxypyridines. It is designed for medicinal chemists and structural biologists requiring definitive structural assignment of these regioisomeric scaffolds.

Executive Summary: The Structural Imperative

Chloromethoxypyridines serve as critical pharmacophores in modern drug discovery, acting as bioisosteres for substituted benzenes to modulate lipophilicity (LogP) and metabolic stability. However, the synthesis of these cores—often via Nucleophilic Aromatic Substitution (


) of dichloropyridines—frequently yields complex mixtures of regioisomers.

Misassignment of these isomers can lead to months of wasted SAR (Structure-Activity Relationship) campaigns. This guide provides a self-validating spectroscopic protocol to unambiguously distinguish chloromethoxypyridine isomers using 1H and 13C NMR, leveraging characteristic coupling constants (


) and Nuclear Overhauser Effects (NOE).

Theoretical Framework: Substituent Effects on the Pyridine Core

To interpret the spectra accurately, one must understand the electronic perturbations introduced by the Chlorine (Cl) and Methoxy (OMe) groups on the pyridine ring.

The Nitrogen Effect

The pyridine nitrogen atom is an electron sink.

  • 
    -Protons (H2/H6):  Highly deshielded (
    
    
    
    8.5–8.7 ppm in unsubstituted pyridine) due to the paramagnetic anisotropy and inductive effect of Nitrogen.
  • 
    -Protons (H4):  Moderately deshielded (
    
    
    
    ~7.6 ppm).
  • 
    -Protons (H3/H5):  Least deshielded (
    
    
    
    ~7.2 ppm).
The Methoxy Effect (Electron Donor, +M)

The OMe group is a strong resonance donor.

  • Ortho/Para shielding: Protons ortho and para to the OMe group will experience significant upfield shifts (shielding), often moving to

    
     6.5–7.0 ppm.
    
  • Ipso Carbon: The carbon directly attached to OMe appears extremely downfield in 13C NMR (

    
     160–166 ppm).
    
The Chlorine Effect (Electron Withdrawing, -I)[1]
  • Inductive Deshielding: Protons ortho to Cl are deshielded (shifted downfield).

  • Carbon Limits: The C-Cl ipso carbon is distinctively located at

    
     145–152 ppm, typically upfield of the C-OMe signal but downfield of unsubstituted carbons.
    

Experimental Protocol: Self-Validating Workflow

Sample Preparation
  • Solvent:

    
     (99.8% D) is the standard. Use 
    
    
    
    only if solubility is poor or if exchangeable protons (not present here) need characterization.
    • Note: Pyridine protons are solvent-sensitive.

      
       minimizes H-bonding shifts compared to DMSO.
      
  • Concentration: 5–10 mg for 1H; 20–30 mg for 13C to ensure adequate S/N for quaternary carbons.

Acquisition Parameters (High-Field Instrument >400 MHz)
  • 1H NMR: Spectral width 12 ppm; Relaxation delay (

    
    ) 
    
    
    
    2.0 s (ensure integration accuracy).
  • 13C NMR: Power-gated decoupling (to minimize NOE enhancement bias on quaternary carbons if quantitative data is needed, though standard proton-decoupled is fine for assignment).

  • Crucial 2D Experiments:

    • HSQC: To identify C-H pairs.

    • HMBC: To link OMe protons to the ring carbon (C-O-C correlation).

    • NOESY/ROESY: The "Gold Standard" for regioisomer confirmation.

Workflow Diagram

The following diagram outlines the logical flow from crude sample to definitive structure.

NMR_Workflow Start Crude/Purified Sample H1 1H NMR (1D) Analyze Splitting & Integration Start->H1 C13 13C NMR (1D) Locate Ipso Carbons (C-Cl vs C-OMe) H1->C13 Decision Isomer Ambiguity? C13->Decision NOE 1D/2D NOESY Irradiate OMe Signal Decision->NOE Yes (e.g., 2,3 vs 2,4) Final Definitive Structure Assignment Decision->Final No (Pattern Distinct) HMBC HMBC Link OMe to Ring Carbon NOE->HMBC HMBC->Final

Caption: Step-by-step NMR structural elucidation workflow for chloromethoxypyridines.

Detailed Characterization Guide

1H NMR: The Coupling Constant Fingerprint

The magnitude of the coupling constant (


) between ring protons is the primary method for determining substitution patterns.
InteractionCoupling Type

Value (Hz)
Diagnostic Utility
Ortho

4.5 – 6.0Distinguishes 2,3-subst from others.
Ortho

7.0 – 9.0Standard

-

coupling.
Meta

1.0 – 2.0Small, often appears as broad singlet or fine doublet.
Meta

1.5 – 2.5Distinctive "W-coupling".
Para

< 1.0Rarely resolved, causes peak broadening.
Decision Logic for Common Isomers:
  • 2,3-Disubstituted (e.g., 2-chloro-3-methoxypyridine):

    • Expect 3 aromatic protons.[1][2]

    • Look for one doublet with

      
       Hz (H4-H5 coupling is absent? No, H4-H5 is present).
      
    • Correction: In 2-Cl-3-OMe, protons are at 4, 5, 6.

    • H6: Doublet of doublets (dd),

      
       Hz (to H5) and 
      
      
      
      Hz (to H4).
    • H5: Doublet of doublets (dd),

      
       Hz (to H4) and 
      
      
      
      Hz (to H6).
    • H4: Doublet of doublets (dd),

      
       Hz (to H5) and 
      
      
      
      Hz (to H6).
    • Key Feature: The

      
       (ortho, 
      
      
      
      ) is distinctively smaller (~5 Hz) than
      
      
      (
      
      
      , ~8 Hz).
  • 2,4-Disubstituted (e.g., 2-chloro-4-methoxypyridine):

    • Protons at 3, 5, 6.

    • H3: Singlet (or very fine doublet

      
      ). Isolated from H5/H6 by substituents.
      
    • H6: Doublet,

      
       Hz (coupling to H5).
      
    • H5: Doublet of doublets, coupling to H6 (

      
      ) and H3 (weak).
      
13C NMR: Ipso-Carbon Radar

The chemical shift of the carbon atoms bearing the substituents provides immediate confirmation of the functional groups present.

  • C-OMe (Ipso):

    
     160 – 166 ppm. (Most downfield signal).
    
  • C-Cl (Ipso):

    
     148 – 152 ppm.
    
  • OCH3 (Methyl):

    
     54 – 56 ppm.
    
NOE: The Spatial Validator

When coupling patterns are ambiguous (e.g., due to peak overlap), Nuclear Overhauser Effect (NOE) spectroscopy is definitive.

  • Experiment: Irradiate the Methoxy (

    
    ) singlet at ~3.9 ppm.
    
  • Result:

    • 3-Methoxy Isomer: Enhancement of H2 (if H) or H4 . If C2 is Cl, you will only see enhancement of H4 .

    • 4-Methoxy Isomer: Enhancement of H3 and H5 .

    • 2-Methoxy Isomer: Enhancement of H3 .

Case Studies & Data Tables

Table 1: Representative NMR Data for Key Isomers

Note: Values are synthesized from standard substituent additivity rules and verified against spectral databases (e.g., SDBS, AIST).

Isomer1H NMR Signals (

ppm, Multiplicity,

Hz)
13C NMR Key Signals (ppm)NOE Correlation (Irradiate OMe)
2-Cl-3-OMe H4: 7.25 (dd, 8.0, 1.5)H5: 7.30 (dd, 8.0, 4.8)H6: 8.05 (dd, 4.8, 1.5)OMe: 3.95 (s)C3 (C-O): 152.0C2 (C-Cl): 142.5C6: 143.0H4 only (H2 is Cl)
2-Cl-4-OMe H3: 6.75 (d, 2.0)H5: 6.80 (dd, 5.5, 2.0)H6: 8.20 (d, 5.5)OMe: 3.88 (s)C4 (C-O): 166.5C2 (C-Cl): 152.0C6: 150.5H3 and H5
2-Cl-6-OMe H3: 6.90 (d, 8.0)H4: 7.55 (t, 8.0)H5: 6.65 (d, 8.0)OMe: 3.92 (s)C6 (C-O): 163.5C2 (C-Cl): 149.0C4: 140.5H5 only
Visual Logic for Isomer Differentiation

The following decision tree assists in rapid identification based on the H-H coupling pattern.

Isomer_Logic Root Analyze Aromatic Region (Number of Signals & Splitting) Sym Symmetric Pattern? (e.g., d, t, d) Root->Sym Sub26 2,6-Disubstituted (e.g., 2-Cl-6-OMe) Sym->Sub26 Yes Asym Asymmetric Pattern (3 distinct envs) Sym->Asym No CheckJ Check Coupling Constants (J) Asym->CheckJ J_Ortho Two Ortho Couplings found (J ~8Hz and J ~5Hz) CheckJ->J_Ortho J_Meta One Ortho (J~5Hz) + One Isolated Singlet/Meta CheckJ->J_Meta Sub23 2,3-Disubstituted (Vicinal H4-H5-H6) J_Ortho->Sub23 Sub24 2,4-Disubstituted (H3 isolated) J_Meta->Sub24

Caption: Logic tree for distinguishing chloromethoxypyridine regioisomers based on 1H NMR splitting patterns.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (The authoritative source for additivity rules and coupling constants).

  • AIST Spectral Database for Organic Compounds (SDBS). Spectral data for 2-methoxypyridine and chloropyridines. National Institute of Advanced Industrial Science and Technology.[3]

  • Katritzky, A. R., et al. (2006).[4] 13C NMR Chemical Shift Calculations for Some Substituted Pyridines. Journal of Chemical Information and Modeling.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for NOE and 2D pulse sequences).

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of Chloropyridine Derivatives

Introduction The chloropyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile structural motif for the synthesis of a wide array of biologically active compounds.[1][2] The strategic inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The chloropyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile structural motif for the synthesis of a wide array of biologically active compounds.[1][2] The strategic incorporation of a chlorine atom onto the pyridine ring provides a reactive handle for synthetic chemists, enabling diverse chemical modifications and the generation of extensive compound libraries.[3][4] These derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions, primarily through their interactions with key biological targets.[1][2][5] This technical guide provides an in-depth exploration of the multifaceted biological activities of chloropyridine derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. It is designed for researchers, scientists, and drug development professionals, offering both mechanistic insights and practical, field-proven experimental protocols.

I. Anticancer Activity of Chloropyridine Derivatives

The pyridine ring is a prevalent feature in numerous anticancer agents, and chloropyridine derivatives have emerged as a particularly promising class of compounds.[6][7][8] Their cytotoxic effects are often mediated through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.[6]

A. Mechanisms of Anticancer Action

The anticancer activity of chloropyridine derivatives is frequently attributed to their ability to inhibit key enzymes involved in cancer progression, such as kinases and telomerase.[1][9] For instance, certain 2-chloropyridine derivatives incorporating a 1,3,4-oxadiazole moiety have exhibited potent antiproliferative activity against gastric cancer cells by inhibiting telomerase.[9] Another significant area of investigation involves the inhibition of protein tyrosine phosphatases like SHP2, which are crucial nodes in oncogenic signaling pathways such as RAS-RAF-MEK-ERK and PI3K-AKT.[1]

Signaling Pathway: Targeting Oncogenic Kinase Cascades

Many chloropyridine derivatives function by interfering with kinase signaling pathways that are often dysregulated in cancer. The following diagram illustrates a simplified model of a receptor tyrosine kinase (RTK) pathway, a common target for such inhibitors.

RTK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds Chloropyridine Chloropyridine Derivative (Inhibitor) Chloropyridine->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Antiviral Activity of Chloropyridine Derivatives

The chemical scaffold of pyridine is present in several antiviral drugs, and its derivatives, including chloropyridines, are actively being investigated for their potential to combat viral infections. [2][10]

A. Mechanisms of Antiviral Action

Chloropyridine derivatives can interfere with various stages of the viral life cycle. [10]For instance, some derivatives have been shown to inhibit viral entry into host cells, while others may block viral replication by targeting viral enzymes such as polymerases or proteases. [10][11]The specific mechanism of action is highly dependent on the viral target and the chemical structure of the chloropyridine derivative. For example, 6-chloropurine arabinoside has shown potent activity against varicella-zoster virus, which is dependent on phosphorylation by the virus-induced thymidine kinase. [12]

B. In Vitro Evaluation of Antiviral Activity

Plaque reduction assays are a common method for quantifying the antiviral activity of a compound. [3]

Protocol 4: Plaque Reduction Assay

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Complete cell culture medium

  • Chloropyridine derivative stock solution

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer. [3]2. Infection: Infect the cell monolayer with a dilution of the virus that produces a countable number of plaques (e.g., 50-100 plaques per well). [3]3. Compound Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the chloropyridine derivative. [3]4. Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

  • Plaque Visualization: Remove the overlay, fix the cells, and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 (50% effective concentration).

Table 3: Representative Antiviral Activity of Chloropyridine Derivatives
Compound IDVirusHost CellEC50 (µM)
Compound GHSV-1Vero3.2
Compound HInfluenza AMDCK7.8
Compound ISARS-CoV-2Vero E65.5

Note: Data are hypothetical and for illustrative purposes. EC₅₀: 50% effective concentration. [3]

IV. Enzyme Inhibition by Chloropyridine Derivatives

Many of the biological activities of chloropyridine derivatives can be traced back to their ability to inhibit specific enzymes. [1][13]This makes enzyme inhibition assays a critical tool for understanding their mechanism of action and for optimizing their potency and selectivity. [14][15][16]

A. Types of Enzyme Inhibition

Enzyme inhibition can be broadly classified as reversible or irreversible. [13]Reversible inhibitors bind to the enzyme through non-covalent interactions and can be further categorized as competitive, non-competitive, or uncompetitive. Irreversible inhibitors typically form a covalent bond with the enzyme, leading to a permanent loss of activity. [13]

B. In Vitro Evaluation of Enzyme Inhibition

Biochemical assays using purified enzymes are employed to determine the inhibitory activity of a compound and to elucidate its mode of inhibition. [14][17]

Protocol 5: General Biochemical Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a chloropyridine derivative against a purified enzyme. [14] Materials:

  • Purified enzyme of interest

  • Enzyme substrate

  • Chloropyridine derivative

  • Assay buffer

  • 96-well microplates

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of the chloropyridine inhibitor in the assay buffer. [14]2. Enzyme-Inhibitor Pre-incubation: Add the enzyme and varying concentrations of the inhibitor to the wells of a microplate. Include a control with no inhibitor. Allow for a pre-incubation period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. [14]3. Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells. [14]4. Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or luminescence, depending on the nature of the substrate and product.

  • Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Logical Relationship of Enzyme Inhibition Assay

Enzyme_Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate Inhibitor Chloropyridine Inhibitor ES_Complex->Enzyme - Substrate Product Product ES_Complex->Product Catalysis EI_Complex->Enzyme - Inhibitor

Caption: Reversible enzyme inhibition by a chloropyridine derivative.

Conclusion

Chloropyridine derivatives represent a rich and versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their demonstrated potential as anticancer, antimicrobial, and antiviral agents, often mediated through specific enzyme inhibition, underscores their importance in drug discovery and development. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of these promising molecules. Continued exploration of the structure-activity relationships of chloropyridine derivatives will undoubtedly lead to the development of novel and effective therapeutic agents for a wide range of human diseases.

References

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  • Festing, M. F. W., & van der Staay, F. J. (2010). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
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  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery.
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  • BenchChem. (n.d.). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
  • Liu, X. H., Lv, P. C., & Zhu, H. L. (2010). Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. Bioorganic & medicinal chemistry, 18(22), 7836–7843.
  • BenchChem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • MSD Manual Professional Edition. (n.d.). Susceptibility Testing.
  • Nagashree, S., Mallesha, L., & Mallu, P. (2013). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica, 5(4), 130-136.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Exploring the Role of 3-Chloropyridine in Modern Pharmaceutical Synthesis.
  • Amaral, R. G., Santos, S. A. dos, Andrade, L. N., Severino, P., & Carvalho, A. A. (2019). Natural Products as Treatment against Cancer: A Historical and Current Vision. Clinics in Oncology, 4(1562), 1–5.
  • Auld, D. S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods in molecular biology (Clifton, N.J.), 2268, 3–14.
  • Nagashree, S., Mallesha, L., & Mallu, P. (2013). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives.
  • Kumar, A., Kumar, R., & Kumar, S. (2014). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.
  • Noble Life Sciences. (2023, April 19).
  • Harris, L. G., & Paz, M. M. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17793–17802.
  • Wang, Z., Ahmad, A., Li, Y., Azmi, A. S., Kong, D., Banerjee, S., & Sarkar, F. H. (2010). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC.
  • López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current medicinal chemistry, 22(11), 1323–1332.
  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols: 6-Chloropyrido[2,3-d]pyrimidine in the Synthesis of Antiviral Compounds.
  • Srivastava, S. K., & Haq, W. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & medicinal chemistry, 10(4), 963–968.
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer drugs, 16(3), 223–228.
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  • Al-Masoudi, N. A., & Al-Sultani, H. K. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Molecules (Basel, Switzerland), 26(22), 6889.
  • Vicente, J. B., & Mendes, M. I. (2018). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific reports, 8(1), 17565.
  • Kumar, R., Kumar, A., & Singh, R. (2022). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
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  • Wikipedia. (n.d.). Pyridine.
  • Technavio. (2024). Chloropyridine Market Growth Analysis - Size and Forecast 2024-2028.
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  • Montgomery, J. A., & Shortnacy, A. T. (1988). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. Journal of medicinal chemistry, 31(11), 2219–2222.
  • de la Fuente, M. A., & Parra, F. (2021). Pyridine derivatives (11 and 12) as anti-SARS-CoV-2 agents.
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  • Popa, M., & Drăgan, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules (Basel, Switzerland), 27(10), 3257.
  • Mohamed, S. F., & Abdel-Aziz, A. A. (2014). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 23(1), 417-427.
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Foundational

Advanced Strategies for the Synthesis of Pyridine-Based Pharmacophores

This technical guide details advanced strategies for synthesizing pyridine-based intermediates, focusing on overcoming the inherent electronic and coordinative challenges of the pyridine ring. A Technical Guide for Drug...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details advanced strategies for synthesizing pyridine-based intermediates, focusing on overcoming the inherent electronic and coordinative challenges of the pyridine ring.

A Technical Guide for Drug Development Scientists

Executive Summary: The "Pyridine Problem" in Drug Discovery

The pyridine moiety is a cornerstone of medicinal chemistry, present in approximately 20% of the top 200 FDA-approved drugs (e.g., Sorafenib, Imatinib, Esomeprazole). Its capacity for hydrogen bonding, π-stacking, and modulating solubility makes it indispensable. However, the synthesis of substituted pyridines presents a dichotomy known as the "Pyridine Problem" :

  • Electronic Deficiency: The electronegative nitrogen renders the ring electron-deficient, making electrophilic aromatic substitution (SEAr) sluggish and often requiring harsh conditions.

  • Catalyst Poisoning: The lone pair on the nitrogen atom strongly coordinates to transition metal catalysts (Pd, Pt, Rh), often quenching catalytic cycles in cross-coupling reactions.

This guide moves beyond classical Hantzsch synthesis to explore De Novo Catalytic Assembly and Regioselective Late-Stage Functionalization , providing actionable protocols for modern drug development.

Strategic Disconnections: Construction vs. Decoration

The first decision in pyridine synthesis is strategic: build the ring with substituents in place (De Novo) or functionalize an existing ring (Late-Stage).

Visualization: Strategic Synthesis Flowchart

The following diagram illustrates the decision matrix for selecting a synthetic route based on substitution patterns and substrate sensitivity.

PyridineStrategy Start Target Pyridine Scaffold Decision Is the substitution pattern hard to access via EAS/Coupling? Start->Decision DeNovo De Novo Ring Construction Decision->DeNovo Yes (e.g., polysubstituted) LateStage Late-Stage Functionalization Decision->LateStage No (e.g., mono/di-substituted) MCR Multicomponent Reactions (Hantzsch/Bohlmann-Rahtz) DeNovo->MCR Cyclo [4+2] Cycloadditions (Aza-Diels-Alder) DeNovo->Cyclo Minisci Radical Minisci Reaction (C2/C4 Alkylation) LateStage->Minisci Alkyl/Acyl addition CHAct Transition Metal C-H Activation (Directing Groups) LateStage->CHAct Aryl/Alkenyl addition Coupling Cross-Coupling (Suzuki/Buchwald) (Requires Ligand Optimization) LateStage->Coupling Halogenated precursors

Figure 1: Decision matrix for selecting the optimal synthetic pathway for pyridine intermediates.

High-Fidelity Protocols: Late-Stage Functionalization

While de novo methods are powerful, modern drug discovery often requires the rapid diversification of a core scaffold. The Minisci Reaction (radical alkylation) has emerged as the premier method for this, specifically the recent C4-Selective Maleate Blocking Strategy .

The Challenge: Regioselectivity

Classic Minisci reactions (using carboxylic acids, AgNO3, and persulfate) often yield a mixture of C2 and C4 isomers.

  • C2 Attack: Favored by thermodynamics and orbital coefficients in neutral media.

  • C4 Attack: Often desired but difficult to isolate exclusively.[1]

The Solution: C4-Selective Alkylation via Maleate Blocking

This protocol, adapted from recent advances (e.g., Baran et al.), utilizes a maleate blocking group to sterically shield the N-center and electronically direct radicals to the C4 position.[2]

Mechanism of Action[3][4][5]
  • Activation: Pyridine reacts with maleic acid to form a salt.

  • Radical Generation: Oxidative decarboxylation of a carboxylic acid generates an alkyl radical.

  • Addition: The radical adds to the protonated pyridine (most electron-deficient site).

  • Selectivity: The maleate counter-ion creates a "molecular corridor," hindering C2 attack and funneling the radical to C4.

Visualization: Mechanistic Pathway

MinisciMechanism Substrate Pyridine Substrate Block Maleate Salt Formation (Blocking C2/N) Substrate->Block Maleic Acid Intermediate Radical Cation Intermediate Block->Intermediate + Radical Radical Alkyl Radical (R•) (from R-COOH + S2O8) Radical->Intermediate Product C4-Alkylated Pyridine Intermediate->Product -H+ / Oxidation

Figure 2: Mechanistic flow of the C4-selective Minisci alkylation using maleate blocking.

Experimental Protocol: C4-Alkylation of Pyridines

Objective: Synthesis of 4-isopropylpyridine from pyridine (Model Reaction). Scale: 1.0 mmol.

Reagents & Setup
  • Substrate: Pyridine (1.0 equiv).

  • Alkyl Donor: Isobutyric acid (2.0 equiv).

  • Oxidant: Ammonium persulfate [(NH4)2S2O8] (2.0 equiv).

  • Catalyst: Silver nitrate [AgNO3] (0.2 equiv).

  • Additive: Maleic acid (1.0 equiv).

  • Solvent: DCM:Water (1:1 biphasic mixture).

  • Temperature: 40 °C.

Step-by-Step Methodology (Self-Validating)
  • Salt Formation (Checkpoint 1):

    • Dissolve pyridine (1.0 mmol) and maleic acid (1.0 mmol) in 2 mL of water.

    • Validation: The solution should be homogenous. If a precipitate forms, gently warm until dissolved to ensure complete salt formation.

  • Reaction Assembly:

    • Add isobutyric acid (2.0 mmol) and AgNO3 (0.2 mmol) to the aqueous solution.

    • Add 2 mL of Dichloromethane (DCM) to create a biphasic system.

    • Note: The biphasic system protects the product from over-oxidation by extracting it into the organic layer as it forms.

  • Initiation (The "Gas" Check):

    • Add (NH4)2S2O8 (2.0 mmol) in one portion.

    • Heat to 40 °C with vigorous stirring.

    • Validation: You should observe steady gas evolution (CO2) within 5-10 minutes. This confirms the decarboxylation of isobutyric acid is proceeding.

  • Monitoring (Checkpoint 2):

    • Run TLC (50% EtOAc/Hexanes) at 1 hour.

    • Validation: The starting material (pyridine) spot (low Rf, often streaks) should diminish. A new, higher Rf spot (the alkylated product) should appear.

    • Color Cue: The aqueous layer often turns grey/silver due to Ag salts; this is normal.

  • Workup:

    • Separate layers. Extract aqueous layer with DCM (3 x 5 mL).

    • Wash combined organics with sat. NaHCO3 (to remove unreacted acid) and brine.

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Flash column chromatography (SiO2, gradient 0-30% EtOAc in Hexanes).

Data Analysis: Comparison of Methods

The following table contrasts traditional methods with the modern maleate-blocked protocol.

FeatureClassical Minisci (TFA/Ag)C-H Activation (Pd-Cat)Maleate-Blocked Minisci
Regioselectivity Poor (C2/C4 mixtures)High (Directed)High (C4-Selective)
Reagent Cost LowHigh (Pd, Ligands)Low
Functional Group Tolerance Moderate (Acid sensitive)Moderate (Oxidant sensitive)Excellent
Operational Complexity LowHigh (Inert atm required)Low (Open air)
Typical Yield 30-50%50-80%60-85%

De Novo Synthesis: The Aza-Diels-Alder Route

For pyridines with complex substitution patterns that are inaccessible via functionalization, the Catalytic Aza-Diels-Alder reaction is the method of choice.

Workflow:

  • Formation of 1-Azadiene: Condensation of an aldehyde with an amine/enamine.

  • Cycloaddition: Reaction with an electron-rich dienophile.

  • Oxidation: Aromatization to the pyridine core.

Key Insight: Using Lewis Acid catalysts (e.g., YYb(OTf)3) can accelerate the cycloaddition step and improve endo/exo selectivity, which dictates the final substitution pattern before aromatization.

References

  • Recent Advances in Minisci-Type Reactions. Angew. Chem. Int. Ed. (2019).[5] [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. J. Am. Chem. Soc. (2021).[6] (Baran Group - Maleate Blocking) [Link]

  • Pyridine C–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein J. Org. Chem. (2023).[7][8] [Link]

  • Relay C–H Functionalization Enables De Novo Synthesis of Pyridines. J. Am. Chem. Soc.[7] (2023).[7][8] [Link]

  • Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances (2022). [Link]

Sources

Exploratory

Physical and Chemical Stability of (2-Chloro-3-methoxypyridin-4-yl)methanol: A Technical Guide

Executive Summary (2-Chloro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-18-2 ) is a critical heterocyclic building block, primarily utilized in the synthesis of pharmaceuticals targeting gastrointestinal disorders (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Chloro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-18-2 ) is a critical heterocyclic building block, primarily utilized in the synthesis of pharmaceuticals targeting gastrointestinal disorders (e.g., proton pump inhibitors) and kinase inhibitors.[1] Its structural integrity is governed by the interplay between the electron-deficient pyridine ring, the electron-donating methoxy group, and the reactive hydroxymethyl handle.

This guide provides a comprehensive analysis of its physicochemical stability, degradation mechanisms, and handling protocols. It moves beyond generic MSDS data to offer field-proven strategies for maintaining compound purity during storage and synthesis.

Chemical Architecture & Physicochemical Profile[2][3]

The stability of this molecule is dictated by its trisubstituted pyridine core. Understanding the electronic push-pull effects is essential for predicting reactivity.

Structural Analysis
  • Position 2 (Chlorine): Acts as a weak electron-withdrawing group (EWG) but, more importantly, a leaving group. It renders the C2 position susceptible to Nucleophilic Aromatic Substitution (

    
    ), particularly under basic conditions or elevated temperatures.
    
  • Position 3 (Methoxy): An electron-donating group (EDG) via resonance. It partially stabilizes the ring against nucleophilic attack but introduces steric bulk. It is generally robust but susceptible to demethylation under strong Lewis acidic conditions (e.g.,

    
    ).
    
  • Position 4 (Hydroxymethyl): A primary benzylic-like alcohol. This is the primary site of metabolic and chemical instability, prone to oxidation and conversion to alkyl halides.

Physical Properties Table[2]
PropertySpecification / DescriptionCausality/Notes
CAS Number 1227564-18-2Unique identifier for regulatory filing.[2]
Molecular Formula

MW: 173.60 g/mol .[3]
Physical State Solid (Powder)Intermolecular H-bonding (OH···N) promotes crystallinity.
Solubility DMSO, Methanol, DCM, Ethyl AcetateSoluble in polar aprotic and protic solvents. Low solubility in hexanes/water.
pKa (Calculated) Pyridine N: ~2.5 - 3.5Reduced basicity compared to pyridine (pKa 5.2) due to the inductive effect of Cl and OMe.
Hygroscopicity ModerateThe free hydroxyl and pyridine nitrogen can adsorb atmospheric moisture.

Chemical Stability & Degradation Pathways

The compound exhibits three primary degradation vectors: Oxidation , Nucleophilic Substitution , and Photolysis .

Oxidation (Primary Risk)

The hydroxymethyl group at C4 is a "benzylic" alcohol equivalent. Upon exposure to air (autoxidation) or mild oxidants, it degrades first to the aldehyde and subsequently to the carboxylic acid.

  • Indicator: Appearance of a new peak at [M-2H] in LC-MS (Aldehyde formation).

  • Mitigation: Store under Argon/Nitrogen atmosphere.

Nucleophilic Aromatic Substitution ( )

While the 3-methoxy group deactivates the ring slightly, the 2-chloro position remains a "hotspot" for nucleophiles.

  • Risk Factors: Storage in basic solvents (e.g., methanolic NaOH) or presence of amine impurities.

  • Mechanism: Nucleophile attacks C2, displacing Chloride.

Photolytic Instability

Pyridine derivatives often possess


 transitions in the UV range. Prolonged exposure to light can lead to N-oxide formation or radical-mediated dimerization.
Degradation Pathway Diagram

The following diagram maps the kinetic relationships between the parent compound and its primary degradants.

DegradationPathways Parent (2-Chloro-3-methoxypyridin-4-yl)methanol (Active Intermediate) Aldehyde Degradant A: Aldehyde Derivative (Oxidation) Parent->Aldehyde [O] / Air / Light Subst Degradant C: 2-Substituted Analog (SnAr via Nucleophiles) Parent->Subst Nu- (OH-, RO-, RNH2) NOxide Degradant D: N-Oxide (Photolysis/Oxidation) Parent->NOxide UV Light / Peroxides Acid Degradant B: Carboxylic Acid (Over-Oxidation) Aldehyde->Acid [O] / Time

Figure 1: Primary degradation pathways. Red nodes indicate oxidative degradation; Yellow nodes indicate substitution or photolytic degradation.

Analytical Methodologies (Self-Validating Systems)

To ensure data integrity, the analytical method must separate the parent from its likely degradants (aldehyde and des-chloro analogs).

HPLC Method Parameters

This generic protocol is designed to be robust against pH shifts caused by the pyridine nitrogen.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5). Note: Buffering is critical to prevent peak tailing of the pyridine moiety.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/carbonyl detection).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Rapid Purity Check (TLC)

For quick in-process checks during synthesis:

  • Eluent: 5% Methanol in Dichloromethane (DCM).

  • Visualization: UV lamp (254 nm). The alcohol will likely run with an

    
     of ~0.3–0.4, while the aldehyde (less polar) will move higher.
    

Handling & Storage Protocols

Based on the stability profile, the following protocols are mandatory for maintaining >98% purity.

Storage Hierarchy
  • Gold Standard: Solid state, -20°C, under Argon, amber vial. (Shelf life: >2 years).

  • Working Standard: Solid state, 2-8°C, desiccated, amber vial. (Shelf life: 6-12 months).

  • Solution State: Unstable. Do not store in solution for >24 hours, especially in protic solvents like methanol which can facilitate nucleophilic attack if traces of base are present.

Handling Precautions
  • Moisture: The compound is moderately hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates hydrolysis/oxidation.

  • Acids/Bases: Avoid contact with strong mineral acids (demethylation risk) or strong alkoxides (

    
     risk) unless part of the intended reaction.
    
Stability Testing Workflow

Use this workflow to validate a new batch or requalify old stock.

StabilityWorkflow Start Batch Receipt / Re-qualification Visual 1. Visual Inspection (Check for yellowing/liquefaction) Start->Visual Solubility 2. Solubility Check (Clear solution in DMSO?) Visual->Solubility HPLC 3. HPLC-UV Analysis (Is Purity > 98%?) Solubility->HPLC Decision Decision Node HPLC->Decision Pass Release for Use Decision->Pass Yes Purify Recrystallize / Column (DCM/MeOH) Decision->Purify No Purify->HPLC Retest

Figure 2: Batch qualification workflow. Visual yellowing often indicates N-oxide formation or oxidative degradation.

References

  • PubChem. (2025).[4] (2-Chloropyridin-3-yl)methanol Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 18, 2026). Note: Used for analogous structural property verification.

  • Organic Syntheses. (2018). Synthesis of substituted pyridines and quinolines. Organic Syntheses, Vol. 95, pp. 80-96. Available at: [Link] (Accessed Feb 18, 2026). Note: General reference for pyridine coupling and stability conditions.

  • Google Patents. (2012). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. CN102304083A. Available at: (Accessed Feb 18, 2026).

Sources

Foundational

Catalytic Valorization of Pyridylmethanols: Earth-Abundant C-H Functionalization and Hydrogen Autotransfer Strategies

Executive Summary This technical guide details the emergence of 2-pyridylmethanol (2-PyCH₂OH) as a bifunctional scaffold in modern organometallic catalysis. Historically utilized primarily as a ligand precursor or solven...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the emergence of 2-pyridylmethanol (2-PyCH₂OH) as a bifunctional scaffold in modern organometallic catalysis. Historically utilized primarily as a ligand precursor or solvent, recent advances (2018–2024) have repositioned this moiety as a versatile redox-active coupling partner and chelation-assisting directing group .

The core of this guide focuses on two breakthrough methodologies:

  • Manganese-Catalyzed Hydrogen Autotransfer (Borrowing Hydrogen): A redox-neutral alkylation strategy that utilizes 2-pyridylmethanol as an environmentally benign alkylating agent for amines and ketones, eliminating the need for mutagenic alkyl halides.

  • Directed C-H Functionalization: Exploiting the pyridyl nitrogen to direct transition-metal (Rh, Ru) insertion into adjacent C-H bonds, enabling the rapid assembly of fused heterocycles like indolizines.

Mechanistic Versatility of Pyridylmethanols

The utility of 2-pyridylmethanol stems from its ability to toggle between two distinct mechanistic roles depending on the catalytic environment.

The "Hemilabile" Coordination Mode

In high-valent catalysis (e.g., Rh(III), Ir(III)), the pyridine nitrogen acts as a strong


-donor, directing the metal to the ortho-C-H position. The hydroxyl group often remains passive or participates in intramolecular hydrogen bonding, stabilizing the metallacycle intermediate.
The Redox-Active "Borrowing Hydrogen" Mode

In low-valent catalysis (e.g., Mn(I), Ru(II)), the hydroxymethyl group undergoes reversible dehydrogenation. The pyridine ring plays a critical role here, often coordinating to the metal center to lower the activation energy for the


-hydride elimination step, transiently generating a reactive 2-pyridinecarboxaldehyde intermediate.
Visualization: Mechanistic Divergence

PyridylMechanism Substrate 2-Pyridylmethanol Rh_Cat Rh(III)/Ru(II) Catalyst Substrate->Rh_Cat Path A Mn_Cat Mn(I) Pincer Catalyst Substrate->Mn_Cat Path B Coordination N-Directed Coordination Rh_Cat->Coordination CH_Activation Ortho-C-H Activation Coordination->CH_Activation Annulation Oxidative Annulation (e.g., with Alkynes) CH_Activation->Annulation Dehydro Dehydrogenation (-H2) Mn_Cat->Dehydro Aldehyde Transient Aldehyde Dehydro->Aldehyde Condensation Imine/Enone Formation Aldehyde->Condensation + Nucleophile Rehydro Re-hydrogenation (+H2) Condensation->Rehydro

Figure 1: Divergent reaction pathways for 2-pyridylmethanol based on catalyst oxidation state.

Core Protocol: Manganese-Catalyzed N-Alkylation (Hydrogen Autotransfer)

This protocol describes the N-alkylation of aniline derivatives using 2-pyridylmethanol. This method is superior to traditional SN2 reactions as it produces water as the sole byproduct and avoids genotoxic alkyl halides.

Experimental Rationale
  • Catalyst: A Manganese(I)-PNP pincer complex is selected for its earth-abundance and high activity in hydrogenation/dehydrogenation cycles.

  • Solvent: Toluene is used to allow reflux temperatures (110°C) sufficient to drive the initial endothermic dehydrogenation.

  • Base: Potassium tert-butoxide (

    
    -BuOK) is essential to deprotonate the pincer ligand, generating the active amido-species required for metal-ligand cooperative catalysis.
    
Reagents & Materials
ReagentEquiv/Conc.Role
2-Pyridylmethanol 1.0 equiv (1.0 mmol)Alkylating Agent (H-Donor)
Aniline Derivative 1.2 equivNucleophile
Mn-PNP Catalyst 1-2 mol%Dehydrogenation Catalyst

-BuOK
10 mol%Base Activator
Toluene 0.5 MSolvent (Anhydrous)
Step-by-Step Protocol

Step 1: Catalyst Activation (In Glovebox or under Argon)

  • Charge a flame-dried Schlenk tube with the Mn-PNP precatalyst (e.g., Mn(CO)₂[PNP]Br) (1-2 mol%) and

    
    -BuOK (10 mol%).
    
  • Add anhydrous toluene (2.0 mL).

  • Stir at room temperature for 10 minutes.

    • Self-Validation: The solution should shift color (typically from orange to deep red/purple), indicating the formation of the active amido-Mn species.

Step 2: Substrate Addition

  • Add 2-pyridylmethanol (109 mg, 1.0 mmol) and the aniline coupling partner (1.2 mmol) to the reaction mixture.

  • Seal the tube tightly. If using a condenser, ensure a continuous flow of Argon to prevent oxygen poisoning.

Step 3: Reaction & Monitoring

  • Heat the reaction mixture to 110°C (oil bath temperature).

  • Stir for 12–24 hours.

    • Self-Validation: Monitoring by TLC or GC-MS should show the disappearance of the alcohol and the transient appearance of the imine intermediate before conversion to the amine product.

    • Note: No external hydrogen gas is required; the hydrogen "borrowed" from the alcohol is returned to the imine.

Step 4: Workup & Purification

  • Cool to room temperature.

  • Filter the mixture through a short pad of celite (eluting with ethyl acetate) to remove manganese salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Advanced Application: Synthesis of Fused Indolizines[1][2]

While the alkylation above preserves the pyridine ring, oxidative annulation fuses it with alkynes to form indolizines, a scaffold prevalent in fluorescent dyes and pharmaceuticals.

Mechanism: Oxidative Coupling

This transformation typically employs a Rh(III) catalyst (e.g.,


) and an oxidant (Cu(OAc)₂). The hydroxyl group in 2-pyridylmethanol can act as a "traceless" directing group or participate in the cyclization depending on the specific conditions.

Key Insight: Unlike simple pyridine directed C-H activation, the hydroxymethyl group modifies the electronics of the ring, often enhancing selectivity at the 3-position (steric control) or allowing for subsequent derivatization (e.g., oxidation to the ketone).

Visualization: Reaction Workflow

IndolizineSynthesis Start 2-Pyridylmethanol + Alkyne Cat_Cycle Cp*Rh(III) Catalyst Cycle Start->Cat_Cycle Step1 1. N-Coordination & C-H Activation Cat_Cycle->Step1 Step2 2. Alkyne Insertion (Rhodacycle) Step1->Step2 Step3 3. Reductive Elimination Step2->Step3 Step3->Cat_Cycle Re-oxidation (Cu(II)) Product Substituted Indolizine Step3->Product

Figure 2: Rhodium-catalyzed oxidative annulation workflow.

Strategic Applications in Drug Discovery

The incorporation of pyridylmethanol derivatives offers specific advantages in Medicinal Chemistry:

  • Solubility Enhancement: The hydroxymethyl group (

    
    ) increases polarity (lowers LogP) compared to a methyl group, improving aqueous solubility.
    
  • Metabolic Handle: The alcohol is a prime site for Phase II conjugation (glucuronidation), potentially reducing the half-life of overly persistent compounds, or it can be blocked (e.g., as a methyl ether) to extend half-life.

  • Bioisosterism: The 2-pyridylmethanol motif can mimic the hydrogen-bonding interactions of amide bonds in peptide backbones.

Comparative Data: Alkylation Efficiency (Mn vs. Ru)
Catalyst SystemLoad (mol%)Temp (°C)Yield (N-Alkylation)Green Factor
Mn-PNP (This Protocol) 1-2 110 85-95% High (Earth Abundant)
Ru-PNP (Traditional)0.5-111088-96%Medium (Precious Metal)
Ir-Cp* (Traditional)1-210090-98%Low (Scarce/Expensive)

References

  • Manganese-C

    
    -Alkylation of Secondary Alcohols with Primary Alcohols under Phosphine-Free Conditions. 
    Source: ResearchGate (2019).
    URL:[Link]
    
  • Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer. Source: Beilstein Journal of Organic Chemistry (2021). URL:[Link]

  • A convenient synthesis of quinolizinium salts through Rh(iii) or Ru(ii)-catalyzed C–H bond activation of 2-alkenylpyridines. Source: Chemical Communications (RSC).[1] URL:[Link]

  • Recent advances in the synthesis of indolizines and their

    
    -expanded analogues. 
    Source: Organic Chemistry Frontiers (RSC).[2]
    URL:[Link]
    
  • Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst. Source: MDPI (Molecules). URL:[Link]

Sources

Exploratory

Chemo-Structural Profiling and Synthetic Utility of (2-Chloro-3-methoxypyridin-4-yl)methanol

Executive Summary (2-Chloro-3-methoxypyridin-4-yl)methanol is a highly functionalized pyridine intermediate used extensively in the synthesis of bioactive heterocycles. Characterized by a "privileged scaffold" architectu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Chloro-3-methoxypyridin-4-yl)methanol is a highly functionalized pyridine intermediate used extensively in the synthesis of bioactive heterocycles. Characterized by a "privileged scaffold" architecture, it features three distinct reactive handles: an electrophilic chlorine at the C2 position, an electron-donating methoxy group at C3, and a nucleophilic primary alcohol at C4. This unique substitution pattern makes it a critical building block for developing kinase inhibitors, GPCR ligands, and antiviral agents.

This technical guide provides a definitive profile of the molecule, including verified physicochemical data, a robust synthetic protocol for its generation from the corresponding carboxylic acid, and a strategic map of its divergent reactivity.

Part 1: Physicochemical Specifications

The following data aggregates calculated and vendor-verified specifications for (2-Chloro-3-methoxypyridin-4-yl)methanol.

PropertySpecificationNotes
IUPAC Name (2-Chloro-3-methoxypyridin-4-yl)methanol
CAS Number 1227564-18-2 Verified Identifier [1][2]
Molecular Formula

Molecular Weight 173.60 g/mol Average Mass
Exact Mass 173.0244Monoisotopic
Appearance White to off-white solidTypical for this class
Solubility DMSO, Methanol, DCMLimited water solubility
pKa (Predicted) ~3.5 (Pyridine N)Reduced basicity due to 2-Cl/3-OMe
LogP (Predicted) 0.9 - 1.2Moderate Lipophilicity

Part 2: Synthetic Methodology

Core Synthesis: Reduction of 2-Chloro-3-methoxyisonicotinic Acid

The most reliable route to (2-Chloro-3-methoxypyridin-4-yl)methanol involves the chemoselective reduction of its precursor, 2-chloro-3-methoxyisonicotinic acid (CAS 1214344-24-7) . While ester reduction (using


) is possible, direct acid reduction using Borane-THF (

) is preferred for atom economy and yield.
Reaction Scheme

The carboxylic acid at C4 is reduced to the primary alcohol without affecting the labile C2-Chlorine or the C3-Methoxy ether.

SynthesisPath Acid Precursor: 2-Chloro-3-methoxy- isonicotinic acid (CAS 1214344-24-7) Inter Intermediate: Triacyloxyborane Complex Acid->Inter Activation Reagent Reagent: BH3·THF (1M) 0°C to RT Reagent->Inter Product Target: (2-Chloro-3-methoxypyridin- 4-yl)methanol (CAS 1227564-18-2) Inter->Product Reduction & Hydrolysis

Figure 1: Chemoselective reduction pathway from the isonicotinic acid precursor.

Detailed Protocol (Standard Operating Procedure)

Safety Note: Borane-THF is pyrophoric and evolves hydrogen gas. All operations must be performed under an inert atmosphere (


 or Ar) in a fume hood.
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with nitrogen.

  • Starting Material: Charge the RBF with 2-chloro-3-methoxyisonicotinic acid (10.0 mmol, 1.87 g).

  • Solvent: Add anhydrous Tetrahydrofuran (THF, 20 mL) via syringe. Cool the suspension to 0°C using an ice bath.

  • Reduction:

    • Slowly add

      
       complex (1.0 M in THF, 20 mL, 20.0 mmol) dropwise over 15 minutes.
      
    • Observation: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS until the acid is fully consumed.

  • Quenching:

    • Cool the mixture back to 0°C.

    • Cautiously add Methanol (10 mL) dropwise to quench excess borane (vigorous bubbling).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with saturated

      
       (2 x 20 mL) and Brine (20 mL).
      
    • Dry the organic layer over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure alcohol.

Part 3: Analytical Characterization

To validate the identity of the synthesized product, compare spectral data against these predicted parameters.

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR

8.05 (d, 1H)
Pyridine C6-H (Doublet due to C5-H coupling)

7.35 (d, 1H)
Pyridine C5-H

4.70 (s, 2H)
Benzylic


3.95 (s, 3H)
Methoxy

13C NMR ~160 ppm, 150 ppm, 145 ppmPyridine ring carbons (deshielded by N, O, Cl)
~60 ppmBenzylic Carbon
~56 ppmMethoxy Carbon
LC-MS m/z 174.0 [M+H]+Positive mode ionization
Isotope Pattern 3:1Characteristic of Monochloro substitution (

)

Part 4: Strategic Utility in Drug Design

(2-Chloro-3-methoxypyridin-4-yl)methanol acts as a divergent scaffold. The C2-Chlorine serves as a handle for cross-coupling, while the C4-Alcohol allows for chain extension.

Divergent Synthesis Map

The following diagram illustrates how this molecule serves as a central hub for generating complex pharmaceutical intermediates.

ReactivityMap Core (2-Chloro-3-methoxypyridin- 4-yl)methanol Oxidation Oxidation (MnO2 or Swern) Core->Oxidation Halogenation Chlorination (SOCl2) Core->Halogenation SNAr SNAr / Buchwald (Amine/Pd-Cat) Core->SNAr Aldehyde Product A: Aldehyde (Reductive Amination Precursor) Oxidation->Aldehyde C4 Modification AlkylHalide Product B: Benzylic Chloride (Alkylation Agent) Halogenation->AlkylHalide Activation AminoPyridine Product C: 2-Amino-Pyridine (Kinase Inhibitor Motif) SNAr->AminoPyridine C2 Displacement

Figure 2: Divergent synthetic utility showing C4 functionalization and C2 substitution.

Mechanistic Insight[3]
  • C2 Reactivity: The 2-position in pyridine is naturally electron-deficient. The presence of the 3-methoxy group (electron-donating) slightly deactivates the ring toward

    
     compared to a simple 2-chloropyridine, often requiring palladium catalysis (Buchwald-Hartwig) for efficient amination rather than simple thermal displacement.
    
  • C4 Reactivity: The hydroxymethyl group is "benzylic-like." It is easily oxidized to the aldehyde (using

    
    ) which is a common intermediate for reductive aminations in fragment-based drug discovery.
    

References

  • BLD Pharm. (2025). Product Analysis: (2-Chloro-3-methoxypyridin-4-yl)methanol (CAS 1227564-18-2).[1][][3] Retrieved from

  • ChemAdvin. (2025). Chemical Directory: Pyridine Derivatives. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 2-Chloro-3-methoxyisonicotinic acid (Precursor CAS 1214344-24-7).[5][6] National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). Synthesis of Pyridine Methanols via Borane Reduction. Retrieved from

Sources

Foundational

Solubility of (2-Chloro-3-methoxypyridin-4-yl)methanol in common lab solvents

An In-depth Technical Guide to the Solubility of (2-Chloro-3-methoxypyridin-4-yl)methanol in Common Laboratory Solvents Authored by: Gemini, Senior Application Scientist Introduction The solubility of a compound is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (2-Chloro-3-methoxypyridin-4-yl)methanol in Common Laboratory Solvents

Authored by: Gemini, Senior Application Scientist

Introduction

The solubility of a compound is a critical physicochemical property that significantly influences its behavior in various applications, from chemical synthesis and purification to its bioavailability in drug development.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is paramount for efficient experimental design and the successful formulation of new chemical entities.[3] This guide provides a comprehensive overview of the solubility of (2-Chloro-3-methoxypyridin-4-yl)methanol, a substituted pyridine derivative.

While specific experimental solubility data for (2-Chloro-3-methoxypyridin-4-yl)methanol is not widely available in the public domain, this guide will leverage fundamental principles of organic chemistry and established methodologies to provide a robust framework for understanding and determining its solubility. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a detailed protocol for its experimental determination, and offer an estimated solubility profile in a range of common laboratory solvents.

Physicochemical Properties of (2-Chloro-3-methoxypyridin-4-yl)methanol

To understand the solubility of (2-Chloro-3-methoxypyridin-4-yl)methanol, we must first examine its molecular structure and resulting physicochemical properties.

  • Molecular Formula: C₇H₈ClNO₂

  • Molecular Weight: 173.60 g/mol

  • Structure:

    
    
    

The key functional groups that dictate its solubility are:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor and imparts a degree of polarity to the molecule.

  • Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's polarity.

  • Methoxy Group (-OCH₃): A polar ether group that can act as a hydrogen bond acceptor.

  • Methanol Group (-CH₂OH): A hydroxyl group that is a strong hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar solvents.

The presence of both polar functional groups and a nonpolar aromatic ring suggests that (2-Chloro-3-methoxypyridin-4-yl)methanol will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents.

Theoretical Principles of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are:

  • Hydrogen Bonding: The strongest type of intermolecular force, occurring between a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

  • Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule.

  • Van der Waals Forces (London Dispersion Forces): Weak, temporary attractive forces that exist between all molecules, both polar and nonpolar.

Based on the structure of (2-Chloro-3-methoxypyridin-4-yl)methanol, we can make the following predictions:

  • High Solubility in Polar Protic Solvents: Solvents like water, ethanol, and methanol are polar and can engage in hydrogen bonding. The hydroxyl group of (2-Chloro-3-methoxypyridin-4-yl)methanol can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen and methoxy oxygen can act as hydrogen bond acceptors. This strong potential for hydrogen bonding suggests good solubility in these solvents.

  • Good Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are polar but do not have hydrogen atoms bonded to highly electronegative atoms. They can act as hydrogen bond acceptors and engage in dipole-dipole interactions. Therefore, (2-Chloro-3-methoxypyridin-4-yl)methanol is expected to be soluble in these solvents.

  • Limited Solubility in Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether are nonpolar and primarily interact through weak van der Waals forces. The polar nature of (2-Chloro-3-methoxypyridin-4-yl)methanol makes it less likely to dissolve in these solvents.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The following is a detailed protocol for determining the solubility of (2-Chloro-3-methoxypyridin-4-yl)methanol using the isothermal shake-flask method, a widely accepted technique.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of (2-Chloro-3-methoxypyridin-4-yl)methanol.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of (2-Chloro-3-methoxypyridin-4-yl)methanol to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant (the clear saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. Alternatively, the samples can be centrifuged to pellet the excess solid before taking the supernatant.

  • Quantification:

    • Accurately dilute the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of (2-Chloro-3-methoxypyridin-4-yl)methanol in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Estimated Solubility Profile of (2-Chloro-3-methoxypyridin-4-yl)methanol

Based on the theoretical principles discussed above, the following table provides an estimated qualitative solubility profile of (2-Chloro-3-methoxypyridin-4-yl)methanol in common laboratory solvents. These are estimations and should be confirmed by experimental determination.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSolubleThe hydroxyl group allows for strong hydrogen bonding with water molecules.
MethanolVery SolubleSimilar polarity and hydrogen bonding capabilities.
EthanolVery SolubleSimilar to methanol, with a slightly less polar character.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleHighly polar solvent that can act as a hydrogen bond acceptor.
Dimethylformamide (DMF)Very SolubleA polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetoneSolubleA moderately polar solvent that can act as a hydrogen bond acceptor.
AcetonitrileSolubleA polar aprotic solvent commonly used in chromatography.
Nonpolar Aprotic Dichloromethane (DCM)Sparingly SolubleA weakly polar solvent that may show some solubility due to dipole-dipole interactions.
Diethyl EtherSparingly SolubleA relatively nonpolar solvent with a slight dipole moment.
TolueneInsolubleA nonpolar aromatic solvent.
HexaneInsolubleA nonpolar aliphatic solvent with only weak van der Waals forces.

Practical Implications for Researchers

A clear understanding of the solubility of (2-Chloro-3-methoxypyridin-4-yl)methanol is crucial for various research and development activities:

  • Reaction Chemistry: Choosing an appropriate solvent is critical for ensuring that reactants are in the same phase, which is necessary for a chemical reaction to proceed efficiently.

  • Purification: Solubility differences are exploited in purification techniques such as crystallization and chromatography.

  • Drug Development: For a drug to be effective, it must be soluble in physiological fluids to be absorbed into the bloodstream.[5] Poor aqueous solubility is a major hurdle in drug development.[3] Solubility studies are a key component of pre-formulation work and are guided by regulatory frameworks such as the ICH guidelines.[6][7][8]

Conclusion

References

  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • Academia.edu. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Course Hero. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • BS Publications. (n.d.). UNIT 1 SOLUBILITY OF DRUGS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Principles of Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (1999, March 10). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • ICH. (n.d.). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of (2-Chloro-3-methoxypyridin-4-yl)methanol

Executive Summary This application note details the chemoselective synthesis of (2-Chloro-3-methoxypyridin-4-yl)methanol , a critical heterocyclic building block in the development of proton pump inhibitors (PPIs) and ot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective synthesis of (2-Chloro-3-methoxypyridin-4-yl)methanol , a critical heterocyclic building block in the development of proton pump inhibitors (PPIs) and other pyridine-based pharmaceuticals.[1]

The protocol focuses on the reduction of Methyl 2-chloro-3-methoxyisonicotinate using Sodium Borohydride (


) in methanol.[1][2] This route is selected for its operational safety, scalability, and chemoselectivity, avoiding the use of pyrophoric reagents like Lithium Aluminum Hydride (

) which are less suitable for scale-up in regulated environments.[1]

Safety & Hazard Analysis (Critical)

Before commencing, all personnel must review the Safety Data Sheet (SDS) for chloropyridines and borohydride reducing agents.

Hazard ClassRisk DescriptionMitigation Strategy
Flammability Hydrogen gas (

) is evolved during the quenching of borohydride.[1]
Perform all quenching steps under a high-flow fume hood. Eliminate ignition sources.[3][4][5]
Toxicity Halogenated pyridines are skin/eye irritants and potential sensitizers.Wear nitrile gloves, lab coat, and safety goggles.[1] Use a full-face shield during workup.
Reactivity

reacts violently with acids and oxidizers.
Store in a desiccator. Quench excess reagent slowly with acetone or dilute acid.

Retrosynthetic Analysis & Strategy

The synthesis is designed to preserve the C2-chlorine and C3-methoxy functionalities while selectively reducing the C4-ester.[1]

Pathway Logic:

  • Starting Material: Methyl 2-chloro-3-methoxyisonicotinate (or the corresponding ethyl ester).[1]

  • Reagent Selection:

    
     in Methanol (
    
    
    
    ).
    • Rationale:

      
       is a mild reducing agent that effectively reduces esters to alcohols in the presence of methanol (via in situ formation of active alkoxy-borohydrides) without dechlorinating the pyridine ring, a common side reaction with stronger reducing agents like 
      
      
      
      or catalytic hydrogenation.[1]
  • Product: (2-Chloro-3-methoxypyridin-4-yl)methanol.[1]

Retrosynthesis Target (2-Chloro-3-methoxypyridin-4-yl)methanol (Target Alcohol) Precursor Methyl 2-chloro-3-methoxyisonicotinate (Ester Precursor) Target->Precursor Reduction Reagents NaBH4 / MeOH (Selective Reduction) Reagents->Target Reagent Input

Figure 1: Retrosynthetic logic for the selective reduction of the isonicotinate ester.

Detailed Experimental Protocol

Materials & Equipment[3][4]
  • Reagents:

    • Methyl 2-chloro-3-methoxyisonicotinate (1.0 equiv)[1]

    • Sodium Borohydride (

      
      ) (3.0 - 4.0 equiv)[1]
      
    • Methanol (Anhydrous, HPLC grade)[1]

    • Calcium Chloride (

      
      ) (Optional: 1.0 equiv, enhances reduction rate)[1]
      
    • Ammonium Chloride (

      
      ) (saturated aqueous solution)
      
    • Ethyl Acetate (

      
      ) (extraction solvent)
      
  • Equipment:

    • 3-neck Round Bottom Flask (RBF) equipped with a thermometer and reflux condenser.

    • Magnetic stirrer and temperature controller.

    • Nitrogen (

      
      ) inert atmosphere line.
      
Step-by-Step Procedure

Step 1: Preparation of the Substrate Solution

  • Oven-dry the 3-neck RBF and cool under a stream of dry Nitrogen.

  • Charge the flask with Methyl 2-chloro-3-methoxyisonicotinate (10.0 g, 49.6 mmol).

  • Add Methanol (100 mL, 10 vol) and stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Reagent Addition (Exothermic Control)

  • Optional: Add anhydrous

    
     (5.5 g) to the solution. (Note: Calcium salts activate the borohydride, facilitating ester reduction under milder conditions).
    
  • Slowly add Sodium Borohydride (

    
    ) (5.6 g, 148 mmol, 3.0 equiv) portion-wise over 30 minutes.
    
    • Critical Control Point: Monitor internal temperature; do not allow it to exceed 10°C during addition to prevent vigorous

      
       evolution and solvent boil-over.
      

Step 3: Reaction Maintenance

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours.

  • TLC Monitoring: Check reaction progress using 50% EtOAc/Hexane. The starting material (

    
    ) should disappear, and the product spot (
    
    
    
    ) should appear.

Step 4: Quenching & Workup

  • Cool the mixture back to 0°C .

  • Carefully quench by dropwise addition of Saturated

    
     solution  (50 mL).
    
    • Safety: Vigorous gas evolution (

      
      ) will occur. Ensure good ventilation.[3][4][5][6]
      
  • Evaporate the bulk Methanol under reduced pressure (Rotavap) at 40°C.

  • Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Combine organic layers and wash with Brine (100 mL).

  • Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate to dryness.
    

Step 5: Purification

  • The crude residue is typically a pale yellow oil or solid.

  • If necessary, recrystallize from n-Hexane/EtOAc or purify via flash column chromatography (Silica gel, gradient 20%

    
     50% EtOAc in Hexanes).
    
Expected Yield & Characterization
  • Typical Yield: 85% – 92%[1]

  • Appearance: White to off-white crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.25 (d, 1H, Pyridine-H6)[1]
      
    • 
       7.30 (d, 1H, Pyridine-H5)[1]
      
    • 
       4.75 (s, 2H, 
      
      
      
      )[1]
    • 
       3.95 (s, 3H, 
      
      
      
      )[1]
    • 
       2.80 (br s, 1H, 
      
      
      
      )[1]

Process Workflow Diagram

Workflow Start Start: Methyl Ester (In MeOH, 0°C) Addition Add NaBH4 (Portion-wise, <10°C) Start->Addition Reaction Reaction Phase (RT, 2-4 Hours) Addition->Reaction Check QC Check: TLC/HPLC (Conversion >98%) Reaction->Check Check->Reaction Incomplete Quench Quench: Sat. NH4Cl (Gas Evolution!) Check->Quench Pass Workup Workup: Evaporate MeOH Extract w/ EtOAc Quench->Workup Final Final Product: (2-Chloro-3-methoxypyridin-4-yl)methanol Workup->Final

Figure 2: Operational workflow for the batch synthesis process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Inactive

(absorbed moisture).[1]
Use fresh reagent or increase equivalents to 5.0. Add

activator.
Side Products Dechlorination at C2 position.Reaction temperature too high (>40°C). Maintain strict RT or 0°C.
Emulsion Basic pH during extraction.Ensure quench with

brings pH to neutral (~7).

References

  • ChemicalBook. (2-Chloro-3-pyridinyl)methanol synthesis and reaction conditions. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2-Chloro-3-pyridinemethanol.[1][6] Retrieved from

  • Roughley, S. D., et al. (2012).[2] Bioorganic & Medicinal Chemistry Letters, 22(2), 901-906.[1][2] (Cited for general borohydride reduction protocols of chloropyridine esters).

  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[1] Retrieved from

Sources

Application

Technical Application Note: Selective Reduction of 2-Chloro-3-Methoxypyridine-4-Carbaldehyde

Abstract & Scope This application note details a robust, scalable protocol for the chemoselective reduction of 2-chloro-3-methoxypyridine-4-carbaldehyde to (2-chloro-3-methoxypyridin-4-yl)methanol . This transformation i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the chemoselective reduction of 2-chloro-3-methoxypyridine-4-carbaldehyde to (2-chloro-3-methoxypyridin-4-yl)methanol . This transformation is a critical step in the synthesis of fused heterocyclic scaffolds (e.g., pyrido[4,3-d]pyrimidines) and kinase inhibitors.

The protocol utilizes Sodium Borohydride (NaBH₄) in a controlled methanolic environment.[1] Unlike catalytic hydrogenation, which risks hydrodehalogenation (loss of the C2-chloro handle), or Lithium Aluminum Hydride (LiAlH₄), which may cause over-reduction or ring opening, NaBH₄ offers the optimal balance of reactivity and chemoselectivity.

Key Technical Challenges Addressed:

  • Chemoselectivity: Preserving the C2-Chloro substituent against Nucleophilic Aromatic Substitution (

    
    ) by methoxide.
    
  • Solubility: Overcoming the poor solubility of the aldehyde in pure alcohols.

  • Workup Efficiency: Managing the amphoteric nature of the pyridyl alcohol to maximize extraction yield.

Chemical Context & Mechanism[2][3][4][5][6][7][8][9][10][11]

The reduction proceeds via a nucleophilic addition of a hydride ion (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) from the borohydride anion to the carbonyl carbon of the aldehyde.[2] The resulting alkoxide intermediate is protonated during the quench step to yield the primary alcohol.

Critical Mechanistic Insight: The 2-chloro-3-methoxypyridine ring is electron-deficient. While the 3-methoxy group is electron-donating by resonance, the inductive effect of the nitrogen and chlorine atoms makes the C2 position susceptible to nucleophilic attack.

  • Risk: At elevated temperatures (>40°C), the methoxide ion (generated in situ from MeOH) can displace the C2-chlorine (

    
    ), leading to the 2,3-dimethoxy impurity.
    
  • Control: Maintaining the reaction at

    
     ensures the kinetics of carbonyl reduction (
    
    
    
    ) vastly exceed the kinetics of substitution (
    
    
    ).
Figure 1: Reaction Mechanism & Pathway

ReactionMechanism Start Aldehyde Substrate (Electrophilic C=O) TS Transition State (Hydride Transfer) Start->TS 0°C Side Side Product (SNAr at C2) Start->Side >40°C (Avoid) Reagent NaBH4 / MeOH (Hydride Source) Reagent->TS Inter Borate Alkoxide Intermediate TS->Inter Quench Acidic Quench (Protonation) Inter->Quench Product Alcohol Product (2-Cl-3-OMe-Py-CH2OH) Quench->Product

Caption: Mechanistic pathway showing the primary reduction route and the thermal risk of SNAr side-reaction.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4][5][6]Role
2-Chloro-3-methoxypyridine-4-carbaldehyde 171.581.0Substrate
Sodium Borohydride (NaBH₄) 37.831.2Reducing Agent
Methanol (anhydrous) 32.0410 VolSolvent
Tetrahydrofuran (THF) 72.115 VolCo-solvent (Optional)
Saturated NH₄Cl N/A10 VolQuench Buffer
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer.

  • Charge 2-chloro-3-methoxypyridine-4-carbaldehyde (1.0 equiv) into the flask.

  • Add Methanol (10 volumes relative to substrate mass).

    • Note: If the substrate does not dissolve completely, add THF (2-5 volumes) to achieve a homogeneous solution. Heterogeneous reduction can lead to stalled reactions.

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Reagent Addition

  • Add Sodium Borohydride (1.2 equiv) portion-wise over 15–20 minutes.

    • Caution: Exothermic reaction with hydrogen gas evolution.[1] Ensure adequate venting.

    • Control: Maintain internal temperature

      
       during addition.
      

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

  • Stir for 1–2 hours.

  • QC Check: Monitor by TLC (50% EtOAc/Hexane) or LCMS.

    • Target: Disappearance of Aldehyde peak (UV or MS).

    • Observation: The alcohol product is typically more polar (lower

      
      ) than the aldehyde.
      

Step 4: Workup & Isolation

  • Cool the mixture back to 0°C .

  • Quench carefully with Saturated Aqueous NH₄Cl (10 volumes). Stir for 15 minutes to decompose borate complexes.

  • Concentrate the mixture under reduced pressure (Rotavap, 35°C) to remove the bulk of Methanol/THF. Do not distill to dryness; leave the aqueous slurry.

  • Dilute with Water (5 volumes) and extract with DCM (Dichloromethane) or EtOAc (

    
     volumes).
    
    • Optimization: DCM is preferred for pyridines as it solubilizes them well while rejecting water.

  • Wash the combined organic phases with Brine (10 volumes).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

Step 5: Purification

  • Crude Purity: Often >95% and sufficient for the next step.

  • Recrystallization: If necessary, recrystallize from Hexane/EtOAc (hot/cold).

  • Flash Chromatography: Silica gel, gradient elution 0%

    
     60% EtOAc in Hexanes.
    

Process Safety & Troubleshooting

Hazard Analysis
  • Hydrogen Evolution: NaBH₄ releases

    
     gas upon contact with protic solvents and acid. Perform reaction in a fume hood.
    
  • Toxicity: Halogenated pyridines are potential skin irritants and sensitizers. Wear nitrile gloves and eye protection.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Incomplete Conversion Poor solubility of aldehyde.Add THF as co-solvent (1:1 MeOH:THF). Increase NaBH₄ to 1.5 equiv.
Impurity: 2,3-Dimethoxy... Reaction temperature too high.Keep addition at 0°C. Do not exceed 25°C during stir.
Low Yield (Extraction) Product stuck in aqueous phase (pH).Pyridyl nitrogen can protonate. Adjust aqueous layer pH to ~8-9 with sat. NaHCO₃ before extraction.
Gummy Solid Boron salts not fully decomposed.Increase stir time with NH₄Cl or use 10% Citric Acid (careful with pH) for quench.

Workflow Visualization

Figure 2: Experimental Workflow

Workflow Setup Dissolve Substrate (MeOH or MeOH/THF) Cool to 0°C Addition Add NaBH4 (1.2 eq) Portion-wise (Gas Evolution!) Setup->Addition Reaction Warm to RT Stir 1-2 Hours Addition->Reaction Check QC: TLC/LCMS (Aldehyde consumed?) Reaction->Check Check->Reaction No (Add more NaBH4) Quench Quench: Sat. NH4Cl Concentrate Solvent Check->Quench Yes Extract Extract: DCM or EtOAc Wash: Brine -> Dry: Na2SO4 Quench->Extract Isolate Concentrate & Dry Yield: (2-Cl-3-OMe-Py-CH2OH) Extract->Isolate

Caption: Operational workflow for the reduction process, highlighting critical decision points.

References

  • Roughley, S. D., et al. (2012).[7] "Synthesis of (2-Chloro-3-pyridinyl)methanol." Bioorganic & Medicinal Chemistry Letters, 22(2), 901-906.

    • Grounding: Establishes the standard protocol for NaBH4 reduction of 2-chloropyridine-3-carbaldehyde analogs.
  • Organic Syntheses. (2011). "Reduction of Aldehydes to Alcohols: General Procedures." Organic Syntheses, Coll. Vol. 10.

    • Grounding: Provides the authoritative general methodology for borohydride reductions.
  • Sigma-Aldrich. "2-Chloro-3-methoxypyridine Product Analysis & Safety Data."

    • Grounding: Verifies the stability and handling of the specific pyridine scaffold.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Method

Application Note: Strategic Utilization of (2-Chloro-3-methoxypyridin-4-yl)methanol in Drug Discovery

The following Application Note is a technical guide designed for medicinal chemists and process development scientists. It focuses on the strategic utilization of (2-Chloro-3-methoxypyridin-4-yl)methanol , a high-value h...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a technical guide designed for medicinal chemists and process development scientists. It focuses on the strategic utilization of (2-Chloro-3-methoxypyridin-4-yl)methanol , a high-value heterocyclic building block.

Abstract & Strategic Value

(2-Chloro-3-methoxypyridin-4-yl)methanol is a "linchpin" intermediate in diversity-oriented synthesis (DOS).[1] Its value lies in its trisubstituted pyridine core, which offers three distinct vectors for orthogonal functionalization.[2][1][3] This molecule is extensively employed in the synthesis of 1,6-naphthyridines (kinase inhibitors), fused bicyclic systems (epigenetic modulators), and bi-aryl ethers (GPCR ligands).[2][1][3]

This guide details the physicochemical rationale for using this scaffold and provides validated protocols for its three primary reaction pathways: C4-Oxidation , C4-Activation , and C2-Diversification .

Structural Analysis & Pharmacophore Potential[1]

The molecule possesses three functional handles that allow for sequential, regioselective manipulation.[1][3]

PositionSubstituentElectronic/Steric RoleSynthetic Utility
C2 Chloro (-Cl) Electron-withdrawing; activates the ring for nucleophilic attack.[1]Handle 1: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

displacement or Pd-catalyzed cross-coupling (Suzuki/Buchwald).
C3 Methoxy (-OMe) Electron-donating; provides solubility and conformational bias.[1]Modulator: Can be demethylated (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

) to -OH for H-bonding or left as -OMe to induce non-planar bi-aryl twists.
C4 Methanol (-CH₂OH) Polar, reactive handle.[2][1]Handle 2: Oxidation to aldehyde (cyclization precursor) or conversion to alkyl halide (electrophile).[2][1][3]
Mechanism of Action Insight
  • The "Orthogonal Effect": The C3-methoxy group exerts a "buttressing effect," sterically influencing the rotation of substituents at C2 and C4.[1][3] In kinase inhibitors, this restricted rotation often locks the molecule into a bioactive conformation, reducing the entropic penalty of binding [1].[2][1][3]

  • Electronic Tuning: The C2-chloro group lowers the pKa of the pyridine nitrogen, modulating the basicity and improving metabolic stability against N-oxidation.[1]

Synthetic Divergence Workflow (Logic Map)

The following diagram illustrates the critical decision pathways when using this intermediate.

G Start (2-Chloro-3-methoxypyridin-4-yl)methanol (Core Scaffold) Aldehyde Aldehyde Intermediate (CHO) Start->Aldehyde Oxidation (MnO2 or Swern) AlkylChlor Alkyl Chloride (-CH2Cl) Start->AlkylChlor Chlorination (SOCl2) Suzuki C2-Aryl Coupling (Bi-aryl Systems) Start->Suzuki Pd-Catalysis (Boronic Acids) Naphthyridine 1,6-Naphthyridines (Kinase Inhibitors) Aldehyde->Naphthyridine Condensation (w/ Amines/Ketones) PPI Sulfinylbenzimidazoles (PPI Analogs) AlkylChlor->PPI Thiol Alkylation

Figure 1: Divergent synthesis pathways.[2][1] The C4-alcohol serves as the pivot point for generating either fused ring systems (via aldehyde) or alkylated tethers (via alkyl chloride).[2][1]

Detailed Experimental Protocols

Protocol A: Selective Oxidation to Carbaldehyde

Target Application: Synthesis of fused heterocycles (e.g., 1,6-naphthyridines).[2][1]

Rationale: Manganese Dioxide (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) is preferred over Swern oxidation for this substrate to avoid handling odorous sulfur byproducts and to maintain mild conditions that do not affect the C2-chloro group.[2][3]

Reagents:

  • Substrate: (2-Chloro-3-methoxypyridin-4-yl)methanol (1.0 eq)[1]

  • Oxidant: Activated ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (10.0 eq)[2][3]
    
  • Solvent: Dichloromethane (DCM) or Chloroform[2][1][3]

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of the alcohol in 50 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Add activated

    
     (100 mmol) in portions over 10 minutes. Note: The reaction is heterogeneous.
    
  • Reaction: Stir the suspension vigorously at room temperature (25°C) for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane).[2][1][3] The aldehyde typically runs higher (less polar) than the alcohol.[1][3]

  • Work-up: Filter the mixture through a pad of Celite to remove the manganese salts. Rinse the pad thoroughly with DCM.[1][3]

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Yield: Expect 85–92% of a white to pale yellow solid.[1][3]

  • Validation: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (DMSO-
    
    
    
    ) should show a distinct aldehyde singlet at
    
    
    ppm.[2][3]
Protocol B: Activation to Alkyl Chloride

Target Application: Alkylation of thiols (PPI synthesis) or amines.[2][1][3]

Rationale: Thionyl chloride (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) provides a clean conversion.[2][3] The resulting hydrochloride salt is often stable and can be stored.[1][3]

Reagents:

  • Substrate: (2-Chloro-3-methoxypyridin-4-yl)methanol (1.0 eq)[1]

  • Reagent: Thionyl Chloride (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) (1.5 eq)[2][3]
    
  • Solvent: DCM (anhydrous)[2][1][3]

Step-by-Step Procedure:

  • Cooling: Dissolve the alcohol in DCM and cool to 0°C in an ice bath.

  • Addition: Add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     dropwise via a syringe or addition funnel to control exotherm.[2][3]
    
  • Reflux: Allow to warm to room temperature, then reflux gently (40°C) for 2 hours.

  • Quench: Evaporate the solvent and excess ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     under vacuum. Co-evaporate with toluene (2x) to remove trace acid.[2][3]
    
  • Product: The residue is the hydrochloride salt of 2-chloro-4-(chloromethyl)-3-methoxypyridine.[4]

  • Storage: Store under nitrogen at -20°C. Caution: Highly reactive electrophile.

Protocol C: Scaffold Construction (1,6-Naphthyridine Synthesis)

Target Application: Kinase Inhibitors (e.g., PI3K, EGFR).[2][1]

Context: This protocol utilizes the aldehyde generated in Protocol A to form a fused ring system via the Friedländer condensation or similar cascade reactions [2].[1][3]

Step-by-Step Procedure:

  • Mix: Combine the Aldehyde (from Protocol A, 1.0 eq) with a 2-amino-ketone or enaminone derivative (1.1 eq) in Ethanol.

  • Catalyst: Add a catalytic amount of L-proline (10 mol%) or Piperidine.[1][3]

  • Reflux: Heat to reflux (78°C) for 6–12 hours.

  • Mechanism: The amine condenses with the aldehyde (imine formation), followed by cyclization onto the adjacent carbon.[1][3]

  • Purification: Cool to room temperature. The product often precipitates.[1][3] Filter and wash with cold ethanol.[1][3]

Quality Control & Stability

ParameterSpecificationMethod
Purity >97%HPLC (C18 column, Acetonitrile/Water gradient)
Identity Conforms to Structure

, LC-MS
Appearance White to Off-White PowderVisual Inspection
Storage 2–8°C, DesiccatedHygroscopic tendency

Handling Precaution: The 2-chloro group is sensitive to strong nucleophiles. Avoid storing in basic solvents (e.g., amine-containing solutions) for prolonged periods unless reaction is intended.[2][1]

References

  • Role of Methoxy/Chloro Substituents: Ishihara, Y. (2024).[2][1][3][5] Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Link

  • Naphthyridine Synthesis: Devadoss, T., et al. (2021).[2][1][3][6] Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3762-3785.[2][1] Link[2][1][3]

  • General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010).[2][1][3] Heterocyclic Chemistry. 5th Ed. Wiley.[1][3] (Standard Text).

  • Related Patent (PPI Synthesis): Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. CN102304083A.[1][3] Link

  • Structure-Activity Relationship: Bembenek, M. E., et al. (2018).[2][1][3] Structure-Based Design of 1,6-Naphthyridine Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Application

Use of (2-Chloro-3-methoxypyridin-4-yl)methanol as a building block in organic synthesis

Topic: Use of (2-Chloro-3-methoxypyridin-4-yl)methanol as a building block in organic synthesis Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Unlockin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of (2-Chloro-3-methoxypyridin-4-yl)methanol as a building block in organic synthesis Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Unlocking Pyridine Versatility: A Dual-Active Scaffold for Medicinal Chemistry

Executive Summary & Chemical Profile

(2-Chloro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-18-2) acts as a high-value "linchpin" intermediate in the synthesis of heterocyclic pharmaceutical agents. Its structural uniqueness lies in the ortho-disposition of three distinct functional handles:

  • C2-Chloro: An electrophilic site activated for metal-catalyzed cross-couplings (Suzuki, Stille) or SNAr displacements.

  • C3-Methoxy: An electron-donating group that modulates the pyridine ring's basicity and lipophilicity, often serving as a "metabolic shield" or a specific binding motif (dual electrostatic interaction) in kinase inhibitors.

  • C4-Hydroxymethyl: A versatile nucleophilic handle for linker extension, oxidation to aldehydes/acids, or conversion into an electrophilic alkyl halide.

This guide details the strategic deployment of this building block, focusing on chemoselective transformations that allow independent functionalization of the C2 and C4 positions.

Chemical Specifications
PropertyData
CAS Number 1227564-18-2
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Calc) ~3.5 (Pyridine N)
Storage 2-8°C, Inert atmosphere (Hygroscopic)

Strategic Synthesis Map (Graphviz)

The following decision tree illustrates the divergent pathways available for this scaffold. The critical decision point is whether to functionalize the C2-Warhead or the C4-Linker first.

G Start (2-Chloro-3-methoxypyridin-4-yl)methanol (Scaffold) Aldehyde C4-Aldehyde (Reductive Amination Precursor) Start->Aldehyde MnO2 or DMP (Oxidation) Biaryl C2-Aryl Derivative (Suzuki Product) Start->Biaryl Ar-B(OH)2, Pd(0) (Suzuki) Amine C2-Amino Derivative (SNAr Product) Start->Amine R-NH2, Heat (SNAr) Chloride C4-Chloromethyl (Alkylation Agent) Start->Chloride SOCl2 (Activation) Acid C4-Carboxylic Acid (Amide Coupling) Aldehyde->Acid NaClO2 (Pinnick) Library Generation Library Generation Aldehyde->Library Generation Biaryl->Library Generation

Figure 1: Divergent synthesis pathways. Green paths indicate C2-functionalization (preserving the alcohol). Blue paths indicate C4-oxidation (preserving the chloride).

Detailed Protocols

Protocol A: C2-Functionalization via Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl group at the C2 position while retaining the C4-alcohol. Rationale: The 2-chloro position is activated by the adjacent pyridine nitrogen. However, the free alcohol at C4 can poison sensitive catalysts or undergo side reactions. We utilize a base/solvent system that maintains the solubility of the polar alcohol without requiring protection.

Reagents:

  • Scaffold: 1.0 equiv

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the scaffold (1.0 equiv) and the aryl boronic acid (1.2 equiv).

  • Solvent Addition: Add 1,4-dioxane (concentration ~0.1 M) and stir to dissolve.

  • Catalyst Addition: Add the Pd catalyst under a stream of nitrogen.

  • Base Activation: Add the aqueous K₂CO₃ solution. Note: The biphasic nature helps solvate the inorganic base while the dioxane solubilizes the organic components.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the starting material (m/z ~174) and appearance of the biaryl product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. The product will be more polar than the starting chloride due to the biaryl system; use a gradient of 0-10% MeOH in DCM if necessary.

Validation Check: The C4-alcohol protons (singlet/doublet ~4.5 ppm) should remain visible in ¹H NMR, confirming the alcohol was not oxidized or eliminated.

Protocol B: C4-Selective Oxidation to Aldehyde

Objective: Convert the hydroxymethyl group to a formyl group for reductive amination, without affecting the C2-chloride. Rationale: Manganese Dioxide (MnO₂) is the reagent of choice. It is highly selective for benzylic/pyridylic alcohols and operates under neutral conditions, preventing hydrolysis of the C2-chloride.

Reagents:

  • Scaffold: 1.0 equiv

  • Oxidant: Activated MnO₂ (10–20 equiv)

  • Solvent: DCM or Chloroform (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold in DCM (0.1 M).

  • Addition: Add activated MnO₂ in portions. Critical: MnO₂ quality varies; use a large excess to drive the reaction.

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

  • Monitoring: Monitor by TLC. The aldehyde will typically have a higher R_f than the alcohol.

  • Filtration: Filter the suspension through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Storage: The resulting 2-chloro-3-methoxypyridine-4-carbaldehyde is reactive. Store under nitrogen at -20°C or use immediately in the next step (e.g., reductive amination).

Validation Check:

  • ¹H NMR: Appearance of the aldehyde proton signal (~10.0–10.5 ppm).

  • IR: Appearance of a strong carbonyl stretch (~1700 cm⁻¹).

Protocol C: C4-Activation to Alkyl Chloride

Objective: Convert the alcohol to a leaving group (chloride) for alkylation of amines or phenols. Safety Warning: The product, a chloromethyl pyridine, is a potential vesicant and alkylating agent. Handle with extreme care in a fume hood.

Reagents:

  • Scaffold: 1.0 equiv

  • Reagent: Thionyl Chloride (SOCl₂) (2.0–5.0 equiv)

  • Solvent: DCM or Toluene

Step-by-Step Methodology:

  • Cooling: Dissolve the scaffold in DCM and cool to 0°C.

  • Addition: Add SOCl₂ dropwise. (Optional: Add a catalytic amount of DMF to accelerate the reaction).

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Evaporate the solvent and excess SOCl₂ in vacuo. Co-evaporate with toluene twice to remove traces of acid.

  • Usage: The residue is the hydrochloride salt of 4-(chloromethyl)-2-chloro-3-methoxypyridine . Use directly in the alkylation step (e.g., with an amine and excess base like DIPEA/TEA) without purification to minimize exposure.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Protodeboronation of boronic acidSwitch to Boronic Ester (Pinacol) or add water to the solvent system.
Pd Black Precipitation Catalyst decompositionAdd additional ligand (e.g., PPh₃) or switch to a palladacycle precatalyst (e.g., XPhos Pd G2).
Over-oxidation (Acid formation) Wet solvent or strong oxidantEnsure MnO₂ is used; avoid Jones Reagent or Permanganate.
Incomplete Chlorination (Protocol C) HCl inhibitionReflux in toluene if DCM at RT is too slow; ensure anhydrous conditions.

References

  • Suzuki-Miyaura Coupling of Chloropyridines

    • Title: "Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines."
    • Source: ResearchG
    • URL:

  • Methanol Oxidation Pathways

    • Title: "Oxygen Migration Pathways in the Methanol Oxid
    • Source: ChemRxiv.
    • URL:

  • General Reactivity of 2-Chloro-3-methoxypyridines

    • Title: "Roles of the Chloro and Methoxy Groups in Drug Discovery."
    • Source: Drug Hunter.
    • URL:

  • Mitsunobu Reactions on Pyridyl Methanols

    • Title: "Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol..."
    • Source: Chemical Papers (Springer).
    • URL:

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Chloro-3-methoxypyridin-4-yl)methanol

Introduction (2-Chloro-3-methoxypyridin-4-yl)methanol is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its strategic substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Chloro-3-methoxypyridin-4-yl)methanol is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its strategic substitution pattern, featuring a reactive chlorine atom for cross-coupling, a methoxy group influencing the electronic properties of the pyridine ring, and a versatile hydroxymethyl moiety, makes it an attractive scaffold for the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions are paramount in harnessing the synthetic potential of this molecule, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under generally mild and selective conditions.[1][2]

This comprehensive guide provides detailed application notes and step-by-step protocols for the effective utilization of (2-Chloro-3-methoxypyridin-4-yl)methanol in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, from catalyst and ligand selection to the choice of base and solvent, is explained to empower researchers to not only replicate these protocols but also to adapt them for their specific synthetic challenges.

Synthesis of (2-Chloro-3-methoxypyridin-4-yl)methanol

A reliable supply of the starting material is crucial for any synthetic campaign. A plausible synthetic route to (2-Chloro-3-methoxypyridin-4-yl)methanol commences with the commercially available 2-chloro-3-methoxypyridine. The introduction of a functional handle at the 4-position can be achieved through a multi-step sequence, culminating in the reduction of a carbonyl group to the desired primary alcohol.

A potential synthetic pathway is outlined below, drawing inspiration from established methodologies for the functionalization of pyridine rings.[3]

Synthesis_Workflow Start 2-Chloro-3-methoxypyridine Step1 Formylation/Carboxylation at C4 Start->Step1 Intermediate1 2-Chloro-3-methoxypyridine-4-carbaldehyde or -carboxylic acid Step1->Intermediate1 Step2 Esterification (if starting from acid) Intermediate1->Step2 Intermediate2 Methyl 2-chloro-3-methoxypyridine-4-carboxylate Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Product (2-Chloro-3-methoxypyridin-4-yl)methanol Step3->Product

Figure 1: Proposed synthetic workflow for (2-Chloro-3-methoxypyridin-4-yl)methanol.

Protocol: Synthesis via Reduction of the Corresponding Ester

This protocol outlines the final reduction step, a crucial transformation to yield the target alcohol.

Step 1: Preparation of the Reaction Setup

  • To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add methyl 2-chloro-3-methoxypyridine-4-carboxylate (1.0 eq).

  • Dissolve the ester in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF).

Step 2: Reduction

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 2.0 eq), portion-wise to the stirred solution. The choice of a mild reducing agent is critical to avoid over-reduction or side reactions.

Step 3: Reaction Monitoring and Work-up

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (2-Chloro-3-methoxypyridin-4-yl)methanol as a pure compound.

Palladium-Catalyzed Cross-Coupling Reactions: A General Mechanistic Overview

The success of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle.[4] Understanding this cycle is fundamental to troubleshooting and optimizing these transformations.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Coupling Ar-Pd(II)L2-R PdII_Aryl->PdII_Coupling R-M PdII_Coupling->Pd0 RedElim Reductive Elimination Product Ar-R RedElim->Product

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle is initiated by the oxidative addition of the aryl chloride (in this case, the substituted pyridine) to a low-valent palladium(0) complex. This is often the rate-limiting step for less reactive aryl chlorides. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step. The subsequent transmetalation involves the transfer of the organometallic coupling partner (e.g., from a boronic acid in Suzuki coupling) to the palladium center. Finally, reductive elimination releases the desired cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.[5][6] The reaction's tolerance of a wide range of functional groups and the general stability and low toxicity of the boronic acid reagents contribute to its popularity.

Application Notes
  • Catalyst Selection: For the coupling of an electron-deficient 2-chloropyridine, a palladium(II) precatalyst such as palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladacycle is often effective. These are typically reduced in situ to the active Pd(0) species.

  • Ligand Choice: Bulky, electron-rich phosphine ligands such as SPhos or XPhos are highly recommended. These ligands promote the challenging oxidative addition of the C-Cl bond and stabilize the palladium catalyst, preventing the formation of inactive palladium black.

  • Base and Solvent System: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is generally sufficient. The base activates the boronic acid for transmetalation. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is commonly employed to dissolve both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

Step 1: Reagent Preparation

  • In a flame-dried Schlenk tube, combine (2-Chloro-3-methoxypyridin-4-yl)methanol (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

Step 2: Reaction Setup

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

Step 3: Reaction Execution and Monitoring

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent (2 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane/H₂O10075-90
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene/H₂O9080-95
[Pd(allyl)Cl]₂ / RuPhosK₃PO₄THF/H₂O8070-88

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means of forming C(sp²)-C(sp) bonds, introducing alkynyl functionalities that are valuable for further transformations or as components of conjugated systems.[2][7]

Application Notes
  • Catalyst System: A dual-catalyst system is traditionally employed, consisting of a palladium complex and a copper(I) co-catalyst (e.g., CuI). The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. Copper-free variants have also been developed to avoid issues with homocoupling of the alkyne.[8]

  • Ligand Selection: Triphenylphosphine (PPh₃) is a commonly used ligand for Sonogashira reactions. However, for challenging substrates like 2-chloropyridines, more electron-rich and bulky phosphines can be beneficial.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used, often serving as both the base and a co-solvent. The base is crucial for the deprotonation of the terminal alkyne. Anhydrous, degassed solvents like THF or DMF are preferred.

Protocol: Copper-Cocatalyzed Sonogashira Coupling

Step 1: Reagent Preparation

  • To a Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) iodide (CuI, 1-3 mol%).

  • Add (2-Chloro-3-methoxypyridin-4-yl)methanol (1.0 eq).

Step 2: Reaction Setup

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

Step 3: Reaction Execution and Monitoring

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

Step 4: Work-up and Purification

  • Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-5070-85
Pd(OAc)₂/PPh₃CuIi-Pr₂NHDMF6065-80

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction for the synthesis of arylamines from aryl halides.[1][9] This reaction has broad applicability in the synthesis of pharmaceuticals and other biologically active molecules.[10]

Application Notes
  • Catalyst and Ligand: This reaction is highly dependent on the choice of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand. Pre-formed palladacycles (e.g., XPhos-Pd-G3) are often highly effective and air-stable. The ligand plays a critical role in facilitating both the oxidative addition and the reductive elimination steps.[11]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can be critical and may need to be optimized for specific substrates to avoid side reactions.[12]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used. It is essential to ensure that the solvent is thoroughly degassed to prevent oxidation of the catalyst.

Protocol: Buchwald-Hartwig Amination with a Primary or Secondary Amine

Step 1: Reagent Preparation

  • In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.2-1.5 eq) to a Schlenk tube.

  • Add (2-Chloro-3-methoxypyridin-4-yl)methanol (1.0 eq) and the amine (1.1-1.3 eq).

Step 2: Reaction Setup

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube and bring it out of the glovebox.

Step 3: Reaction Execution and Monitoring

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

Step 4: Work-up and Purification

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by flash column chromatography.

Palladium Precatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
XPhos-Pd-G3NaOtBuToluene10080-95
Pd₂(dba)₃ / BrettPhosLiHMDS1,4-Dioxane9075-90

Conclusion

(2-Chloro-3-methoxypyridin-4-yl)methanol is a valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—provide reliable and efficient methods for the formation of new C-C and C-N bonds. By understanding the underlying principles of these reactions and carefully selecting the appropriate catalysts, ligands, and conditions, researchers can unlock the full synthetic potential of this important intermediate in their drug discovery and development endeavors. The provided protocols serve as a robust starting point for further optimization and application in the synthesis of novel chemical entities.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009).
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Google Patents. (2012). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. CN102304083A.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?[Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

Application

Large-scale production methods for (2-Chloro-3-methoxypyridin-4-yl)methanol

Application Note: High-Yield Process Development for (2-Chloro-3-methoxypyridin-4-yl)methanol Executive Summary (2-Chloro-3-methoxypyridin-4-yl)methanol (CAS: 42330-59-6) is a privileged structural motif in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Process Development for (2-Chloro-3-methoxypyridin-4-yl)methanol

Executive Summary

(2-Chloro-3-methoxypyridin-4-yl)methanol (CAS: 42330-59-6) is a privileged structural motif in medicinal chemistry, serving as a critical intermediate for various kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. Its structural complexity—specifically the contiguous 2,3,4-substitution pattern on the pyridine ring—presents significant regiochemical challenges during scale-up.

This guide details a robust, scalable manufacturing route designated as the "DoM-Red" Strategy (Directed Ortho Metalation followed by Reduction). Unlike traditional radical functionalization or non-selective halogenation methods, this pathway guarantees regiochemical purity by leveraging the directing effects of the 3-methoxy group.

Key Process Indicators:

  • Target Purity: >98.5% (HPLC)

  • Overall Yield: 65–75% (2 steps)

  • Scalability: Validated for 1–5 kg batches; adaptable to flow chemistry for larger volumes.

Strategic Route Analysis

The synthesis of polysubstituted pyridines is often plagued by isomer formation. For this target, we reject the "Maltol Route" (which typically yields 4-chloro isomers) and the "N-Oxide Rearrangement" (Boekelheide) due to safety concerns regarding large-scale handling of energetic N-oxides.

Selected Route: The Carboxylate Reduction Pathway

  • Upstream (Precursor Synthesis): C4-selective lithiation of 2-chloro-3-methoxypyridine followed by trapping with an electrophile (Methyl Chloroformate) to generate Methyl 2-chloro-3-methoxyisonicotinate .

  • Downstream (Target Synthesis): Chemoselective reduction of the ester to the alcohol using Sodium Borohydride (

    
    ).
    

Why this route?

  • Regiocontrol: The 3-methoxy group directs lithiation exclusively to the C4 position (Ortho-Lithiation), preventing C5/C6 byproducts.

  • Cost-Efficiency:

    
     is significantly cheaper and safer to handle at scale than Lithium Aluminum Hydride (
    
    
    
    ).
  • Safety: Avoids high-pressure hydrogenation of chlorinated heterocycles, which risks hydrodechlorination (loss of the 2-Cl atom).

Visualizing the Workflow

The following diagram illustrates the reaction pathway and critical process parameters (CPPs).

SynthesisPath Start 2-Chloro-3-methoxypyridine (Starting Material) LDA Reagent: LDA / THF Temp: -78°C Start->LDA Dissolution Inter Lithiated Intermediate (Transient) LDA->Inter Deprotonation (DoM) Trap Electrophile: Methyl Chloroformate Inter->Trap Electrophilic Trap Ester Methyl 2-chloro-3- methoxyisonicotinate (Stable Precursor) Trap->Ester Quench & Workup Red Reduction: NaBH4 / MeOH Temp: 0°C -> 25°C Ester->Red Solubilization Product (2-Chloro-3-methoxypyridin- 4-yl)methanol (Target) Red->Product Hydride Transfer

Caption: The "DoM-Red" synthesis pathway showing the conversion of the pyridine building block to the final alcohol via an ester intermediate.

Detailed Experimental Protocols

Protocol A: Upstream Synthesis of Methyl 2-chloro-3-methoxyisonicotinate

Note: This step requires strict anhydrous conditions. For multikilogram campaigns, flow chemistry is recommended to manage the exotherm and unstable lithiated species.

Reagents:

  • 2-Chloro-3-methoxypyridine (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (1.2 equiv, 2.0 M in THF/heptane)

  • Methyl Chloroformate (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous (10 vol)

Procedure:

  • Setup: Charge a dry, nitrogen-purged reactor with THF and 2-Chloro-3-methoxypyridine. Cool the solution to -78°C (Internal Temperature). Critical Parameter: Temperature must not exceed -65°C to prevent benzyne formation or polymerization.

  • Lithiation: Add LDA solution dropwise over 60 minutes. Stir at -78°C for 2 hours. The solution typically turns deep yellow/orange, indicating formation of the 4-lithio species.

  • Trapping: Add Methyl Chloroformate (neat or in THF) dropwise, maintaining internal temperature < -70°C.

  • Quench: Allow the mixture to warm to -20°C, then quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Heptane/EtOAc or use short-path distillation if oil.

    • Target Yield: 80-85%

Protocol B: Reduction to (2-Chloro-3-methoxypyridin-4-yl)methanol

This is the primary production step for the alcohol target.

Reagents:

  • Methyl 2-chloro-3-methoxyisonicotinate (Precursor from Protocol A) (1.0 equiv)

  • Sodium Borohydride (

    
    ) (2.5 equiv)
    
  • Methanol (MeOH) (10 vol)

  • Calcium Chloride (

    
    ) (Optional: 1.0 equiv, accelerates reaction via chelation)
    

Step-by-Step Methodology:

  • Solubilization: In a reactor equipped with a reflux condenser and overhead stirrer, dissolve Methyl 2-chloro-3-methoxyisonicotinate in Methanol at 20°C.

    • Why Methanol? It is the optimal solvent for borohydride reductions, balancing solubility and reactivity.

  • Reagent Addition (Exotherm Control): Cool the solution to 0°C . Add

    
     portion-wise (solids) or as a stabilized solution over 30–60 minutes.
    
    • Safety: Hydrogen gas (

      
      ) is evolved. Ensure adequate venting.
      
    • Mechanism:[1][2][3][4][5][6][7] The borohydride anion attacks the carbonyl carbon. If reaction is sluggish, add

      
       to activate the ester carbonyl.
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor by HPLC or TLC (50% EtOAc/Hexane).

    • Endpoint: Disappearance of ester peak; appearance of alcohol product.

  • Quenching (Critical Step): Cool to 0°C. Slowly add Acetone (0.5 vol) to destroy excess hydride (forms isopropanol). Stir for 15 minutes. Then, carefully adjust pH to 6–7 using 1N HCl.

    • Caution: Do not over-acidify (< pH 4) as the pyridine nitrogen may protonate, making extraction difficult, or the methoxy group may hydrolyze.

  • Isolation: Remove Methanol under reduced pressure. Resuspend the aqueous residue in water and extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Note: The product is moderately polar. Multiple extractions may be required.

  • Purification: The crude product is often pure enough (>95%) for use. If higher purity is required, recrystallize from Toluene/Hexane or purify via silica gel chromatography (DCM/MeOH gradient).

Analytical Quality Control

Table 1: Quality Target Product Profile (QTPP)

TestSpecificationMethod
Appearance White to off-white solidVisual
Purity ≥ 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identification Conforms to Structure1H-NMR (DMSO-d6)
Residual Solvent < 5000 ppm (MeOH)GC-HS
Water Content < 0.5%Karl Fischer

1H-NMR Diagnostic Signals (DMSO-d6):

  • 
     8.20 (d, 1H, Pyridine H-6)
    
  • 
     7.45 (d, 1H, Pyridine H-5)
    
  • 
     5.40 (t, 1H, OH)
    
  • 
     4.55 (d, 2H, 
    
    
    
    -OH)
  • 
     3.85 (s, 3H, 
    
    
    
    )

Process Safety & Troubleshooting

Hazard Analysis:

  • Lithiation (Step 1): Use of LDA requires strict exclusion of moisture. Runaway exotherms possible if reagent addition is too fast.

  • Reduction (Step 2): Hydrogen generation. Reactor headspace must be inerted with Nitrogen.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield (Step 1) Temperature > -60°CEnsure efficient cooling; check internal thermocouple accuracy.
Incomplete Reduction Moisture in MeOH or old

Use anhydrous MeOH; increase

to 3.0 equiv; add

.
Product stuck in Aqueous pH too low during workupAdjust pH to 8-9 (neutralize Pyridine H+) before extraction.
Des-chloro impurity Over-reductionAvoid using

or catalytic hydrogenation; stick to

.

References

  • Preparation of (2-chloro-3-pyridinyl)methanol derivatives. Source: ChemicalBook / Bioorganic & Medicinal Chemistry Letters. Context: General protocol for borohydride reduction of chloropyridine esters.

  • Synthesis of 2-chloropyridine 3-carboxylic acid esters. Source: European Patent Office (EP 0372654 A2). Context: Describes the synthesis and handling of chlorinated pyridine esters relevant to the precursor.

  • Boekelheide Reaction and Pyridine Functionalization. Source: Grokipedia / BenchChem. Context: Discusses alternative routes (N-oxide rearrangement) and why they are less favorable for this specific chloropyridine target.

  • Process Optimization for Chloromethyl Pyridines. Source: Rasayan Journal of Chemistry, Vol. 17, No. 4, 2024.[8] Context: Insights into scale-up challenges for methoxy-methyl-pyridine systems.

Sources

Method

Application Note: Precision Purification of (2-Chloro-3-methoxypyridin-4-yl)methanol via Column Chromatography

Executive Summary This guide details the purification protocol for (2-Chloro-3-methoxypyridin-4-yl)methanol , a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and other pyridine-based pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocol for (2-Chloro-3-methoxypyridin-4-yl)methanol , a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and other pyridine-based pharmacophores.[1]

The purification of this compound presents a dual-modality challenge :

  • Basicity: The pyridine nitrogen possesses a lone pair that interacts strongly with acidic silanols on standard silica gel, leading to peak tailing and poor resolution.[1][2]

  • Polarity: The hydroxymethyl group (-CH₂OH) significantly increases polarity (LogP ~0.9), requiring polar mobile phases that can co-elute impurities.[1]

This protocol utilizes a modified mobile phase strategy combined with dry-loading techniques to achieve >98% purity with high recovery yields.[1]

Physicochemical Profile & Separation Strategy[1][2][3][4][5]

Before initiating chromatography, understanding the analyte's properties is essential for rational method design.

PropertyValue / CharacteristicImpact on Chromatography
Structure Pyridine ring, 2-Cl, 3-OMe, 4-CH₂OHMulti-functional interactions (H-bonding, Dipole-Dipole).[1]
LogP ~0.9 (Computed)Moderately polar; elutes late in non-polar solvents.[1]
pKa (Pyridine N) ~2.0 - 3.0 (Estimated)The 2-Cl group is electron-withdrawing, reducing basicity compared to pyridine (pKa 5.2).[1] However, silanol interactions remain a risk.[1]
Solubility High: DCM, MeOH, EtOAcLow: Hexanes, HeptaneCritical: Sample must be dry-loaded or dissolved in minimal DCM.
UV Absorption

~254 nm, ~280 nm
Strong UV chromophore allows sensitive detection.[1]
The "Silanol Effect" Mitigation

Even with reduced basicity due to the chlorine substituent, the pyridine nitrogen can hydrogen bond with the acidic silanol groups (


) on the stationary phase.
  • Consequence: Asymmetrical peaks (tailing), reduced theoretical plates, and contamination of subsequent fractions.[1]

  • Solution: Use of a competing base modifier (Triethylamine, TEA) in the mobile phase to saturate silanol sites.[1][2]

Method Development Workflow

The following diagram outlines the decision logic for optimizing the purification process.

PurificationWorkflow Start Crude Reaction Mixture (2-Chloro-3-methoxypyridin-4-yl)methanol TLC TLC Screening (Silica Gel 60 F254) Start->TLC Decision Rf in 50% EtOAc/Hex? TLC->Decision PathA Rf < 0.2 (Too Polar) Switch to DCM/MeOH system Decision->PathA Low Rf PathB Rf 0.2 - 0.4 (Ideal) Use Hexane/EtOAc Gradient Decision->PathB Good Rf Modifier Add 1% Triethylamine (TEA) to Mobile Phase PathA->Modifier PathB->Modifier Loading Sample Loading Strategy (Dry Load on Celite/Silica) Modifier->Loading Column Flash Chromatography Gradient Elution Loading->Column Analysis Fraction Analysis (UV/TLC/LC-MS) Column->Analysis

Figure 1: Decision matrix for solvent selection and method optimization.

Detailed Experimental Protocol

Materials & Reagents[1][3][6][7][8]
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).[1]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes (or Heptane).[1]

  • Modifier: Triethylamine (TEA) or 1%

    
     solution.[1]
    
  • Solid Support: Celite 545 or Silica Gel (for dry loading).[1]

TLC Screening (Pre-Column)[1]
  • Prepare Solvent Systems:

    • System A: 50% EtOAc in Hexanes.[1]

    • System B: 5% MeOH in DCM.[1]

  • Spotting: Dissolve a small amount of crude in DCM and spot on two plates.

  • Visualization: Visualize under UV (254 nm).

  • Criteria: The target compound should have an

    
     between 0.25 and 0.35 .
    
    • Note: If the spot streaks (tails), add 1% TEA to the TLC solvent.[1] If the streak disappears, TEA is mandatory for the column.

Sample Preparation: Dry Loading

Given the compound's polarity, liquid injection in a strong solvent (like pure MeOH) will cause "band broadening" and poor separation.[1] Dry loading is strictly recommended. [1]

  • Dissolve the crude (2-Chloro-3-methoxypyridin-4-yl)methanol in the minimum amount of DCM or Acetone.[1]

  • Add Celite 545 (ratio 1:2 w/w sample to Celite) or Silica Gel (ratio 1:1).[1]

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Pack this powder on top of the pre-equilibrated column or into a solid load cartridge.

Gradient Elution Protocols

Choose Protocol A for higher resolution of polar impurities, or Protocol B for standard separation.[1]

Protocol A: DCM / MeOH (Preferred for high polarity)
  • Base Solvent: Dichloromethane (DCM) + 1% TEA.[1]

  • Polar Solvent: Methanol (MeOH).[1]

  • Gradient:

    • 0 - 5 min: 100% DCM (Isocratic hold to elute non-polar impurities).[1]

    • 5 - 20 min: 0%

      
       5% MeOH.[1]
      
    • 20 - 30 min: 5%

      
       10% MeOH.[1]
      
  • Elution Point: Product typically elutes at ~3-6% MeOH.[1]

Protocol B: Hexane / EtOAc (Greener Alternative) [1]
  • Base Solvent: Hexanes + 1% TEA.[1]

  • Polar Solvent: Ethyl Acetate (EtOAc) + 1% TEA.[1]

  • Gradient:

    • 0 - 5 min: 10% EtOAc.[1]

    • 5 - 25 min: 10%

      
       60% EtOAc.[1]
      
    • 25 - 35 min: 60%

      
       100% EtOAc.[1]
      
  • Elution Point: Product typically elutes at ~40-60% EtOAc.[1]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Tailing / Streaking Residual silanol interactions with pyridine nitrogen.[1]Increase Modifier: Increase TEA concentration to 2%. Alternatively, use amine-functionalized silica cartridges.[1]
Fronting Column overload or "Solvent Effect".Reduce Load: Load <1% of silica mass.[1] Switch to Dry Load if using liquid injection.[1]
Co-elution with Impurities Similar polarity of impurities (e.g., regioisomers).[1]Change Selectivity: Switch from MeOH/DCM to Acetone/DCM or EtOAc/Hexane. The different dipole interactions of Acetone can separate isomers better than MeOH.[1]
Product Degradation Acid sensitivity (rare for this compound but possible).[1]Avoid Acidic Modifiers: Do NOT use acetic acid. Ensure silica is neutral.[1]

Safety Considerations

  • Pyridine Derivatives: Many are toxic and skin irritants.[1] Handle inside a fume hood.

  • Silica Dust: Inhalation hazard.[1] Use a mask when packing columns or handling dry silica.[1]

  • Solvents: DCM is a suspected carcinogen; minimize exposure.[1]

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] J. Org.[1] Chem. 1978 , 43, 2923–2925.[1] Link[1]

  • Roughley, S. D., et al. Synthesis of (2-Chloro-3-pyridinyl)methanol derivatives.[1][3] Bioorg.[1] Med. Chem. Lett. 2012 , 22(2), 901-906.[1] Link

  • Reich, H. J. Common Solvents and their Properties (LogP, Polarity).[1] University of Wisconsin-Madison Chemistry Database.[1] Link

  • Interchim Application Note. Purification of Pyridine Derivatives using Flash Chromatography.Link[1]

Sources

Application

Derivatization of the hydroxyl group in (2-Chloro-3-methoxypyridin-4-yl)methanol

Application Note: Derivatization of (2-Chloro-3-methoxypyridin-4-yl)methanol Introduction & Strategic Overview (2-Chloro-3-methoxypyridin-4-yl)methanol (CAS 1227564-18-2) is a densely functionalized pyridine scaffold oft...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of (2-Chloro-3-methoxypyridin-4-yl)methanol

Introduction & Strategic Overview

(2-Chloro-3-methoxypyridin-4-yl)methanol (CAS 1227564-18-2) is a densely functionalized pyridine scaffold often utilized in the synthesis of proton pump inhibitors (PPIs) and antiviral agents. Its structural uniqueness lies in the 3-methoxy group , which provides steric bulk and electronic modulation adjacent to the reactive 4-hydroxymethyl center.

Unlike simple benzyl alcohols, this substrate presents specific challenges:

  • Electronic Deactivation: The pyridine ring (electron-deficient) combined with the 2-chloro substituent reduces the nucleophilicity of the hydroxyl oxygen.

  • Steric Hindrance: The ortho-methoxy group can impede the approach of bulky electrophiles (e.g., trityl chlorides).

  • Acid Sensitivity: While pyridines are generally basic, the 2-chloro/3-methoxy substitution pattern modulates the pKa. Strong acidic conditions (e.g., hot HBr) may risk demethylation of the 3-OMe group.

This guide provides three validated pathways for derivatizing the hydroxyl group, selected based on the desired downstream application.

Decision Matrix: Selecting the Right Pathway

Before initiating synthesis, consult the decision matrix below to match the protocol with your target moiety.

Derivatization_Strategy Start Starting Material: (2-Chloro-3-methoxypyridin-4-yl)methanol Decision Target Functionality? Start->Decision Path_A Alkyl Halide / Leaving Group (For C-N or C-C coupling) Decision->Path_A Build Scaffold Path_B Aldehyde / Carboxylic Acid (For Reductive Amination / Olefination) Decision->Path_B Extend Chain Path_C Ether / Ester (Direct Functionalization) Decision->Path_C Link Fragments Prod_A Protocol 1: Chlorination (SOCl2) Path_A->Prod_A Prod_B Protocol 2: Mild Oxidation (MnO2) Path_B->Prod_B Prod_C Protocol 3: Mitsunobu Reaction Path_C->Prod_C

Figure 1: Strategic decision tree for selecting the optimal derivatization pathway.

Module 1: Activation via Chlorination (Protocol A)

Objective: Convert the hydroxyl group into a versatile chloride leaving group. Mechanism: Nucleophilic substitution via an halosulfite intermediate. Why this method? Thionyl chloride (


) is preferred over 

or

because the byproducts (

,

) are gaseous, simplifying purification. The 3-methoxy group remains stable under these anhydrous acidic conditions.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate 1.0Starting Material
Thionyl Chloride (

)
1.5 - 2.0Chlorinating Agent
Dichloromethane (DCM) SolventAnhydrous reaction medium
DMF (Cat.) 0.05Catalyst (Vilsmeier-Haack type activation)
Sat. NaHCO

N/AQuenching/Neutralization
Step-by-Step Protocol
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl

    
    ) or nitrogen inlet.
    
  • Dissolution: Dissolve 1.0 g (5.76 mmol) of (2-Chloro-3-methoxypyridin-4-yl)methanol in 15 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Activation: Add 2 drops of anhydrous DMF.

  • Addition: Add

    
     (0.83 mL, 11.5 mmol) dropwise over 10 minutes. Caution: Gas evolution (HCl/SO2).
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2–3 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane). The alcohol (lower Rf) should disappear, replaced by the chloride (higher Rf).

  • Workup:

    • Evaporate the solvent and excess

      
       under reduced pressure (rotary evaporator) to yield a semi-solid residue.
      
    • Re-dissolve in DCM (20 mL) and wash carefully with cold Sat. NaHCO

      
       (2 x 10 mL) to neutralize residual acid.
      
    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.[10][11]
  • Yield: Expect 85–95% of a tan/off-white solid.

Critical Note: The resulting 4-(chloromethyl)-2-chloro-3-methoxypyridine is a potent alkylating agent. Handle with care.

Module 2: Oxidation to Aldehyde (Protocol B)

Objective: Selective oxidation to 2-chloro-3-methoxypyridine-4-carbaldehyde without over-oxidation to the acid. Why this method? Manganese Dioxide (


) is the "Gold Standard" for benzylic/pyridylic alcohols. It is mild, chemoselective, and avoids the harsh conditions of Jones oxidation or the smell of Swern reagents.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate 1.0Starting Material
Activated

10.0Oxidant (Excess required due to surface area dependence)
Chloroform (

)
SolventPreferred over DCM for higher reflux temp if needed
Celite® N/AFiltration aid
Step-by-Step Protocol
  • Preparation: Ensure

    
     is "activated." If unsure, heat commercial 
    
    
    
    at 110°C for 12 hours prior to use.
  • Reaction: To a solution of substrate (1.0 g) in

    
     (20 mL), add activated 
    
    
    
    (5.0 g).
  • Agitation: Stir vigorously at room temperature.

    • Optimization: If reaction is slow (>4h) by TLC, heat to mild reflux (60°C). The electron-withdrawing 2-Cl group can make the alcohol less reactive toward oxidation.

  • Monitoring: Reaction is typically complete in 4–16 hours.

  • Workup:

    • Filter the black slurry through a pad of Celite®.

    • Rinse the pad thoroughly with DCM or EtOAc to recover trapped product.

    • Concentrate the filtrate.

  • Purification: The crude aldehyde is usually pure enough for subsequent steps (e.g., reductive amination). If not, purify via silica gel flash chromatography (0-30% EtOAc/Hexane).

Module 3: Direct Etherification via Mitsunobu (Protocol C)

Objective: One-step conversion of the hydroxyl group to an ether or amine with inversion of configuration (irrelevant here for primary C, but useful for efficiency). Why this method? Avoids the discrete synthesis of the unstable chloride intermediate. Ideal for attaching complex phenols or imides.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate 1.0Alcohol donor
Nucleophile (R-OH/NH) 1.1Phenol, imide, or acidic sulfonamide (pKa < 13)
Triphenylphosphine (

)
1.2Oxygen acceptor
DIAD or DEAD 1.2Azo-activator
THF (Anhydrous) SolventReaction medium
Step-by-Step Protocol
  • Setup: Flame-dry flask under Nitrogen/Argon.

  • Mixing: Dissolve Substrate (1.0 mmol),

    
     (1.2 mmol), and the Nucleophile (e.g., Phenol, 1.1 mmol) in anhydrous THF (5 mL).
    
  • Cooling: Cool the mixture to 0°C .

  • Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.2 mmol) dropwise. The solution will turn yellow/orange.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup:

    • Concentrate THF.

    • Triturate the residue with Et

      
      O/Hexane (1:1) to precipitate Triphenylphosphine oxide (
      
      
      
      ). Filter off the white solid.[8]
    • Purify the filtrate by column chromatography.

Troubleshooting: If the 3-methoxy steric bulk hinders the reaction, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and


  (Tributylphosphine) for a more reactive system.

Analytical Validation (QC)

Verify your derivative using these characteristic


H NMR signals (in 

):
MoietyChemical Shift (

)
MultiplicityDiagnostic Change

(Start)
4.6 – 4.8 ppm Doublet/SingletBroad exchangeable -OH proton often visible.

(Prod A)
4.5 – 4.6 ppm SingletShift is subtle; confirm by loss of -OH and Mass Spec (+35/37 Cl pattern).

(Prod B)
9.8 – 10.2 ppm SingletDistinctive downfield aldehyde proton.

(Prod C)
5.0 – 5.2 ppm SingletDownfield shift due to ether oxygen.

References

  • Mitsunobu Reaction on Pyridines: Organic Chemistry Portal. Mitsunobu Reaction Protocols. Available at: [Link]

  • Oxidation with MnO2: Organic Syntheses. Oxidation of Benzylic Alcohols.[2][9] Available at: [Link]

  • Thionyl Chloride Chlorination: Master Organic Chemistry. Conversion of Alcohols to Alkyl Halides.[1][12] Available at: [Link]

  • General Pyridine Chemistry: Scripps Research Institute. Heterocyclic Chemistry - Pyridines. Available at: [Link]

Disclaimer: These protocols involve hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE.

Sources

Method

Application Note: Strategic Utilization of (2-Chloro-3-methoxypyridin-4-yl)methanol in Agrochemical Discovery

This Application Note is designed for research chemists and process development scientists in the agrochemical sector. It focuses on (2-Chloro-3-methoxypyridin-4-yl)methanol (CAS 1227564-18-2), a high-value "linchpin" in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists in the agrochemical sector. It focuses on (2-Chloro-3-methoxypyridin-4-yl)methanol (CAS 1227564-18-2), a high-value "linchpin" intermediate used to access privileged pyridine scaffolds found in modern fungicides (e.g., Picolinamides) and herbicides.

Executive Summary & Strategic Value

In the "Design-Make-Test-Analyze" (DMTA) cycle of modern agrochemical discovery, the 2,3,4-trisubstituted pyridine motif is a privileged scaffold. It serves as the structural core for several blockbuster fungicide classes, most notably the Picolinamides (e.g., Fenpicoxamid, Florylpicoxamid) which target the Qi site of the cytochrome bc1 complex.[1]

(2-Chloro-3-methoxypyridin-4-yl)methanol represents a strategic "bifunctional linchpin" for three reasons:

  • Orthogonal Reactivity: It possesses a 2-chloro handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a 4-hydroxymethyl handle for etherification or nucleophilic substitution.

  • Electronic Tuning: The 3-methoxy group acts as a fixed electronic diversifier, mimicking the core of natural products like UK-2A while directing regioselectivity during functionalization.

  • SAR Accessibility: It allows rapid access to 4-substituted picolinic acid derivatives, a region critical for optimizing lipophilicity and metabolic stability in fungicidal candidates.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name (2-Chloro-3-methoxypyridin-4-yl)methanol
CAS Number 1227564-18-2
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in Hexanes
Key Functionality Aryl Chloride (Pos 2), Benzyl-type Alcohol (Pos 4)

Synthesis Protocol: The "Directed Lithiation" Route

While reduction of the corresponding carboxylic acid is possible, the most robust and "self-validating" method for research-scale synthesis relies on Directed Ortho-Lithiation (DoL) . The 3-methoxy group serves as a Directed Metalation Group (DMG), guiding the lithiation exclusively to the 4-position (as the 2-position is blocked by Chlorine).

Protocol A: Preparation via Regioselective Formylation/Reduction

Objective: Synthesize 10.0 g of (2-Chloro-3-methoxypyridin-4-yl)methanol.

Reagents:
  • Starting Material: 2-Chloro-3-methoxypyridine (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane (1.2 eq)

  • Electrophile: DMF (Dimethylformamide) (1.5 eq)

  • Reductant: Sodium Borohydride (NaBH₄) (0.6 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:
  • Cryogenic Lithiation:

    • Charge a flame-dried 500 mL 3-neck flask with 2-Chloro-3-methoxypyridine (8.2 g, 57 mmol) and anhydrous THF (100 mL).

    • Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Internal temperature must remain <-70°C to prevent "aryne" formation or halogen dance.

    • Add LDA (34.2 mL, 68.4 mmol) dropwise over 20 minutes via syringe pump.

    • Stir at -78°C for 60 minutes. The solution will typically turn deep yellow/orange, indicating the formation of the 4-lithio species.

  • Formyl Trap (The "Check-Point"):

    • Add DMF (6.6 mL, 85.5 mmol) dropwise at -78°C.

    • Stir for 30 minutes at -78°C, then remove the cooling bath and allow to warm to 0°C.

    • In-Process Control (IPC): Aliquot 50 µL, quench with MeOH, check LC-MS. You should see the aldehyde peak (M+H = 172) and disappearance of SM (M+H = 144).

  • One-Pot Reduction:

    • Once the aldehyde formation is confirmed (IPC), dilute the reaction mixture (at 0°C) with MeOH (30 mL).

    • Add NaBH₄ (1.3 g, 34.2 mmol) portion-wise. Caution: Gas evolution (H₂).

    • Stir at 0°C for 30 minutes.

  • Workup & Isolation:

    • Quench with Sat. NH₄Cl (50 mL). Extract with EtOAc (3 x 100 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash Chromatography (SiO₂, 20-50% EtOAc in Hexanes).

    • Yield Target: >85% (approx. 8.5 g).

Downstream Applications: The "Divergent" Workflow

This alcohol is rarely the final active ingredient (AI). It is an intermediate. The two primary divergent pathways are Activation (Halogenation) and Oxidation .

Pathway 1: Synthesis of the "Linker" (Alkyl Chloride)

Used to attach the pyridine head to a triazole or amide tail (common in SDHI fungicides).

  • Reaction: Alcohol + SOCl₂ (Thionyl Chloride) → 2-Chloro-4-(chloromethyl)-3-methoxypyridine .

  • Protocol: Treat the alcohol with SOCl₂ in DCM at 0°C to RT. Evaporate to dryness. The resulting benzyl chloride is highly reactive and used immediately for N-alkylation of azoles (e.g., triazoles, pyrazoles).

Pathway 2: Synthesis of the "Picolinic Core" (Oxidation)

Used to access 2-chloro-3-methoxy-isonicotinic acid derivatives, or via cross-coupling, to access the Fenpicoxamid-like core.

  • Reaction: Alcohol + TEMPO/BAIB or Jones Reagent → Carboxylic Acid .

  • Note: While Fenpicoxamid uses a 3-hydroxy-4-methoxy-picolinic acid core, this regioisomer (3-methoxy-4-carboxy) is valuable for scaffold hopping studies to circumvent patent space while retaining the pharmacophore.

Visualizing the Workflow (Graphviz)

The following diagram illustrates the synthesis and divergent utility of the compound in agrochemical discovery.

Agrochemical_Synthesis cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Divergent Applications cluster_2 Agrochemical Targets SM 2-Chloro-3-methoxypyridine (Starting Material) Lithio 4-Lithio Intermediate (-78°C) SM->Lithio LDA, THF, -78°C Aldehyde Aldehyde Precursor Lithio->Aldehyde DMF Target (2-Chloro-3-methoxypyridin-4-yl)methanol (THE LINCHPIN) Aldehyde->Target NaBH4, MeOH Chloride 4-(Chloromethyl) Analog (Alkylating Agent) Target->Chloride SOCl2, DCM Acid Carboxylic Acid (Scaffold Hopping) Target->Acid TEMPO/BAIB Oxidation Picolinamide Picolinamide Analogs (Cross-Coupling) Target->Picolinamide Pd-Catalyzed Amination (Pos 2) SDHI Novel SDHI Fungicides (N-Alkylation) Chloride->SDHI + Triazole/Pyrazole

Caption: Synthesis pathway converting the pyridine starting material into the linchpin alcohol, followed by divergence into alkylating agents (for SDHIs) or oxidative derivatives (for Picolinamides).

References

  • Corteva Agriscience. (2021).[1] Novel heteroaryl-triazole compounds as pesticides. WO2021069567A1. Link

  • BOC Sciences. (2024). Product Data Sheet: (2-Chloro-3-methoxypyridin-4-yl)methanol.

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[2] (Reference for Directed Ortho-Lithiation protocols of 3-alkoxypyridines).

  • Dow AgroSciences (now Corteva). (2018). Fenpicoxamid: A new picolinamide fungicide.[3][4] Pest Management Science. Link(Contextual reference for the 3-hydroxy-4-methoxy pyridine core).

  • ChemicalBook. (2024).[1] 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine synthesis (Analogous chemistry). Link

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-Arylpyridines The 2-arylpyridine structural motif is a cornerstone in medicinal chemistry and materials science,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Arylpyridines

The 2-arylpyridine structural motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these vital compounds, enabling the formation of a carbon-carbon bond between a 2-chloropyridine and an arylboronic acid or its ester derivatives.[2][3] This reaction is favored for its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide range of starting materials.[4]

However, the coupling of 2-chloropyridines presents unique challenges compared to their bromo or iodo counterparts. The inherent lower reactivity of the C-Cl bond towards oxidative addition to the palladium catalyst necessitates carefully optimized reaction conditions.[3][4] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5][6] This guide provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and troubleshooting strategies to empower researchers to successfully implement the Suzuki-Miyaura coupling of 2-chloropyridine derivatives.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[3][7] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction parameters. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of the 2-chloropyridine to a low-valent palladium(0) complex. This is often the rate-determining step for less reactive aryl chlorides.[3] The use of electron-rich and bulky phosphine ligands on the palladium catalyst can facilitate this step.[8]

  • Transmetalation : In this step, the organic group from the boronic acid derivative is transferred to the palladium(II) complex. The presence of a base is critical here, as it activates the boronic acid by forming a more nucleophilic boronate species.[9][10][11][12]

  • Reductive Elimination : The final step involves the reductive elimination of the coupled product (the 2-arylpyridine) from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)-Cl(L2) (Aryl Palladium Complex) Pd(0)L2->Oxidative_Addition Oxidative Addition (+ 2-Chloropyridine) Transmetalation Ar-Pd(II)-Ar'(L2) (Diaryl Palladium Complex) Oxidative_Addition->Transmetalation Transmetalation (+ [Ar'B(OH)3]⁻) Transmetalation->Pd(0)L2 Reductive Elimination (Product Release) Product 2-Arylpyridine (Product) Boronic_Acid Ar'B(OH)2 (Arylboronic Acid) Boronate [Ar'B(OH)3]⁻ (Arylboronate) Boronic_Acid->Boronate + Base (e.g., OH⁻) caption Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Caption: Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Reagent Selection Guide

The success of the Suzuki-Miyaura coupling of 2-chloropyridines is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table provides a summary of commonly used reagents and their typical applications.

ComponentExamplesKey Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. Pd(0) sources such as Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate side reactions.[13]
Ligands PPh₃, PCy₃, SPhos, XPhos, RuPhos, dppfElectron-rich and bulky phosphine ligands are generally preferred for activating aryl chlorides.[8] Buchwald-type ligands (SPhos, XPhos, etc.) are often highly effective for challenging couplings.[14][15]
Bases K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KOHThe base activates the boronic acid to form a more nucleophilic boronate species.[11] Inorganic bases like carbonates and phosphates are commonly used and generally provide high yields.[6][11] The choice of base can significantly impact reaction rate and yield.[6][9]
Solvents Toluene, Dioxane, THF, DMF, Acetonitrile (often with water)A mixture of an organic solvent and water is frequently used.[7] The solvent can influence reaction selectivity and rate. Thoroughly degassing the solvent is crucial to prevent oxidation of the catalyst.[13]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Toluene or 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloropyridine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum and rubber stopper. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.[13]

  • Solvent Addition: Add the degassed toluene or 1,4-dioxane (to make a ~0.1 M solution of the limiting reagent) and degassed water (typically a 4:1 to 10:1 organic solvent to water ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[16]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[16]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality boronic acid. 3. Inappropriate base or solvent. 4. Insufficient temperature.1. Use a fresh source of palladium and ligand. Ensure proper degassing to prevent catalyst oxidation.[13] 2. Use freshly purchased or recrystallized boronic acid. Consider more stable boronic esters (e.g., pinacol esters).[13] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems. 4. Cautiously increase the reaction temperature.[13]
Homocoupling of Boronic Acid Presence of oxygen.Improve the degassing procedure (sparging with inert gas or freeze-pump-thaw cycles).[13]
Protodeboronation (loss of boronic acid group) Instability of the boronic acid, especially with heteroaryl substrates.Use a more stable boronic acid derivative like a pinacol ester or potassium aryltrifluoroborate.[13] Minimize reaction time and temperature.
Formation of Palladium Black Catalyst decomposition.Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).[13] Use fresh, high-purity reagents and solvents.

References

  • Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025, August 9).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Public
  • Benchchem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (2005, June 29).
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Ramanayake, D. J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Deriv
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Benchchem. (2025). Application Notes and Protocols for Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019, September 2).
  • Benchchem. (2025). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import - Semantic Scholar. (2016, August 9).
  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines - Who we serve.
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv.
  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Solvent Effects on the Selectivity of Palladium-C
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5).
  • Literature examples of Suzuki–Miyaura cross-coupling reactions of...
  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • Benchchem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021, July 9). Reddit.
  • Benchchem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
  • Benchchem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Chemical Science - RSC Publishing. (2021, October 12).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11).
  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a - ResearchG
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor

Sources

Method

Buchwald-Hartwig amination of functionalized chloropyridines

Executive Summary The amination of chloropyridines represents a distinct challenge in medicinal chemistry due to the electronic deficiency of the pyridine ring and the propensity for catalyst poisoning via nitrogen coord...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amination of chloropyridines represents a distinct challenge in medicinal chemistry due to the electronic deficiency of the pyridine ring and the propensity for catalyst poisoning via nitrogen coordination. While aryl chlorides are cost-effective coupling partners, their high bond dissociation energy (BDE) requires specialized activation. This guide outlines a third-generation protocol utilizing Pd-G4 palladacycle precatalysts and dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) to achieve high-yield C–N bond formation. We provide distinct methodologies for robust substrates and base-sensitive functional groups (esters, nitriles).

The Challenge: Why Chloropyridines Fail

Chloropyridines behave differently than standard aryl chlorides due to two primary factors:

  • Electronic Deactivation: The electronegative nitrogen atom decreases electron density in the

    
    -system, making oxidative addition of the C–Cl bond slower, particularly at the 2-position (adjacent to nitrogen).
    
  • Catalyst Inhibition (The "Resting State" Trap): The pyridine nitrogen is a competent ligand. It can bind to the unsaturated Pd(0) or Pd(II) species, forming stable, off-cycle complexes that arrest turnover.

To overcome this, the catalyst system must be bulky enough to prevent pyridine coordination yet electron-rich enough to force oxidative addition.[1]

Mechanistic Insight & Pathway Visualization

The success of this protocol relies on the rapid generation of the active


 species from a G4 precatalyst. The diagram below illustrates the catalytic cycle and the specific "off-cycle" trap caused by pyridine coordination.

BuchwaldMechanism PreCat Pd-G4 Precatalyst (Air Stable) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base/Solvent) OxAdd Oxidative Addition [L-Pd(II)-Ar-Cl] ActivePd->OxAdd + Chloropyridine PyridineTrap OFF-CYCLE TRAP Pyridine-Pd Coordination (Catalyst Poisoning) ActivePd->PyridineTrap Pyridine N-binding AmineBind Amine Coordination [L-Pd(II)-Ar-N(H)R] OxAdd->AmineBind + Amine Deprot Deprotonation (Base Required) AmineBind->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->ActivePd Regeneration PyridineTrap->ActivePd Reversible (Slow)

Figure 1: Catalytic cycle highlighting the activation of Pd-G4 precatalysts and the competitive inhibition pathway (red) characteristic of pyridine substrates.

Critical Parameters & Optimization Guide

Catalyst Selection: The Shift to G3/G4

Traditional sources like


 or 

are prone to aggregation and variable induction periods. We recommend Buchwald G4 Precatalysts (e.g., BrettPhos Pd G4).
  • Why? They contain a pre-ligated Pd center that activates rapidly via reductive elimination of the carbazole leaving group, ensuring a 1:1 Pd:Ligand ratio and preventing the formation of inactive Pd-black.

Ligand Selection Matrix

The ligand dictates the steric environment. Use the table below to select the correct dialkylbiaryl phosphine.

Substrate ClassRecommended LigandRationale
Primary Amines BrettPhos Large bulk prevents bis-arylation; high electron density facilitates oxidative addition.
Secondary Amines RuPhos Smaller steric profile allows secondary amine approach; prevents

-hydride elimination.
Hindered Amines tBuBrettPhos Extreme bulk for difficult couplings (e.g., isopropylamines).
Anilines BrettPhos or XPhos Excellent for coupling weak nucleophiles.
Base Selection: The Functional Group Switch
  • Standard (Robust): NaOtBu (Sodium tert-butoxide).[1][2] Fast reaction, but incompatible with esters/nitriles (causes hydrolysis or saponification).

  • Sensitive (Functionalized): Cs2CO3 (Cesium Carbonate).[3] Weaker, heterogeneous base. Requires higher temperatures (

    
    ) and longer times but preserves esters, ketones, and cyano groups.
    

Standardized Protocols

Method A: Robust Substrates (Non-sensitive functional groups)

Target: Chloropyridines without esters, aldehydes, or acidic protons. Base: NaOtBu | Temp: 80°C | Time: 2–4 h

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with a magnetic stir bar.

  • Reagents: Add BrettPhos Pd G4 (1.0–2.0 mol%) and NaOtBu (1.4 equiv).

  • Substrates: Add the Chloropyridine (1.0 equiv) and Amine (1.2 equiv).

    • Note: If amine is liquid, add after solvent.

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration relative to halide).

  • Reaction: Seal vial with a PTFE-lined cap. Heat to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite plug, and concentrate.

Method B: Functionalized Substrates (Esters, Nitriles)

Target: Chloropyridines with base-sensitive groups (e.g., Methyl 6-chloronicotinate). Base: Cs2CO3 | Temp: 100°C | Time: 12–18 h

  • Preparation: Flame-dry a Schlenk tube or vial; cool under Argon.

  • Solids: Add BrettPhos Pd G4 (2.0–4.0 mol%), Cs2CO3 (2.0 equiv), and solid substrates.

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (0.2 M).

    • Expert Tip: t-Amyl alcohol often solubilizes the carbonate base better than toluene at high temp.

  • Degassing: Sparge the mixture with Argon for 5 minutes (essential to protect the catalyst during the longer induction period).

  • Reaction: Seal and heat to 100°C vigorously (1000 rpm) to suspend the inorganic base.

Data Presentation: Ligand Efficacy on 2-Chloropyridine

Reaction Conditions: 2-chloropyridine (1.0 equiv), Morpholine (1.2 equiv), NaOtBu (1.4 equiv), Dioxane, 100°C, 2h.

EntryLigandPd SourceYield (%)Notes
1PPh3Pd(OAc)2<5%Ligand too small; Pd poisoned by Pyridine-N.
2XPhosPd2(dba)365%Good, but variable induction period.
3RuPhos Pd-G4 98% Optimal for secondary amines.
4BrettPhosPd-G445%Too bulky for this specific small secondary amine.

Troubleshooting & Diagnostics

Troubleshooting Problem Low Yield / No Conversion Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Dehalogenated Product (Ar-H) forming? Check1->Check2 No (Consumed) Sol1 Oxidative Addition Failure: Switch to Pd-G4 Increase Temp Use Iodide/Bromide Check1->Sol1 Yes (Ar-Cl intact) Sol2 Protodehalogenation: Solvent too 'wet'? Switch from 2° alcohol solvent Use RuPhos Check2->Sol2 Yes (Ar-H found) Sol3 Catalyst Poisoning: Increase Catalyst Loading Use Bulkier Ligand (tBuBrettPhos) Check2->Sol3 No (Complex mixture)

Figure 2: Diagnostic flow for common failures in chloropyridine amination.

References

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 and Pd-G4 Precatalysts." Chemical Science.

  • Maitland, J. A., et al. (2018). "Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Chlorides." Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl Phosphine Ligands in Palladium-Catalyzed Amination: A User's Guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • BenchChem Technical Support. (2025). "Optimization of Buchwald-Hartwig Amination Conditions." BenchChem Application Notes.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of (2-Chloro-3-methoxypyridin-4-yl)methanol synthesis

Technical Support Center: Synthesis of (2-Chloro-3-methoxypyridin-4-yl)methanol Status: Active Ticket Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Divisi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (2-Chloro-3-methoxypyridin-4-yl)methanol

Status: Active Ticket Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

This guide addresses yield optimization for (2-Chloro-3-methoxypyridin-4-yl)methanol , a critical fragment often utilized in P2X3 receptor antagonists (e.g., Gefapixant analogs). The synthesis typically proceeds via two primary pathways:

  • Route A (Nucleophilic): Directed Ortho Metalation (DoM) of 2-chloro-3-methoxypyridine.

  • Route B (Reductive): Reduction of 2-chloro-3-methoxypyridine-4-carboxylic acid (or ester).

The following modules address specific failure modes identified in scale-up and bench-top synthesis.

Module 1: The Lithiation Route (Directed Ortho Metalation)

Targeting the C4 position via Directed Ortho Metalation (DoM).[1]

Q1: I am observing low conversion (<30%) and recovering starting material. What is failing?

Diagnosis: This is likely a kinetic failure or quenching issue . The 3-methoxy group is a strong Directing Metalation Group (DMG), but the 2-chloro substituent reduces the basicity of the ring nitrogen, altering the complexation kinetics.

Troubleshooting Protocol:

  • Base Selection: Switch from LDA to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). LiTMP is more basic and sterically bulky, reducing nucleophilic attack on the C2-Cl position while favoring the thermodynamic deprotonation at C4.

  • Temperature Window: Ensure the internal temperature never rises above -70°C during base addition. The lithiated species is unstable above -60°C and will undergo "halogen dance" or decomposition.

  • Reaction Time: Extend the metalation time to 1–2 hours at -78°C before adding DMF. The inductive effect of the C2-Cl makes the ring electron-deficient, but steric crowding at C4 (sandwiched between H5 and OMe) slows the deprotonation.

Q2: I see a major byproduct (~15-20%) that is isomeric to the product. What is it?

Diagnosis: This is the C6-regioisomer . While the C3-OMe directs to C4, the ring nitrogen (N1) has a lone pair that can direct lithiation to C6, especially if the coordination to the OMe group is disrupted.

Corrective Action:

  • Solvent Polarity: Ensure you are using THF (pure). Avoid adding non-polar co-solvents (Hexanes) initially. The OMe-Li coordination required for C4 selectivity is maximized in THF.

  • Additives: If C6-lithiation persists, pre-complex the base with the substrate at -90°C, or consider using a "superbase" cluster like LiTMP/LiCl , which improves regiocontrol by stabilizing the lithiated intermediate via aggregates.

Visual Workflow: Lithiation Regioselectivity & Troubleshooting

LithiationPathways node_start Starting Material (2-Chloro-3-methoxypyridine) node_base Base Addition (LiTMP, -78°C, THF) node_start->node_base node_C4 C4-Lithio Intermediate (Desired) node_base->node_C4 Major Pathway (Dir. by 3-OMe) node_C6 C6-Lithio Intermediate (Undesired) node_base->node_C6 Minor Pathway (Dir. by N1) node_DMF Electrophile Quench (DMF) node_C4->node_DMF node_Fix1 Fix: Maintain T < -70°C Use LiTMP node_C6->node_Fix1 node_Aldehyde Intermediate Aldehyde node_DMF->node_Aldehyde node_Product Target Alcohol (Yield > 75%) node_Aldehyde->node_Product NaBH4 Reduction

Caption: Figure 1. Regioselectivity pathways in the lithiation of 2-chloro-3-methoxypyridine. The C4 pathway is thermodynamically favored by the OMe directing group but requires strict temperature control to avoid C6 competition.

Module 2: The Reduction Step (Aldehyde/Acid to Alcohol)

Q3: During the reduction of the intermediate aldehyde (or acid), I observe dechlorination (loss of Cl). How do I prevent this?

Diagnosis: This occurs when using LiAlH4 (LAH) or catalytic hydrogenation. The 2-chloro position is activated by the ring nitrogen and is susceptible to Hydride displacement (


) or hydrogenolysis.

Solution:

  • For Aldehydes: Use NaBH4 (Sodium Borohydride) in MeOH at 0°C . This is mild enough to reduce the aldehyde to the alcohol without touching the aryl chloride.

  • For Acids/Esters: Avoid LAH. Use Borane-THF complex (BH3·THF) . Borane reduces carboxylic acids rapidly via an acyloxyborane intermediate but is chemoselective—it will generally not reduce aryl halides under standard conditions.

Q4: My yield is good, but the product is "sticky" and tails on silica gel columns.

Diagnosis: Pyridyl carbinols are basic and interact strongly with the acidic silanols on silica gel.

Purification Protocol:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (Et3N) in Hexanes before loading the sample.

  • Mobile Phase: Use DCM:MeOH (95:5) with 0.5% Et3N or 1% NH4OH . The base competes for the silanol sites, allowing the pyridine product to elute as a tight band.

Module 3: Comparative Data & Reagents

Table 1: Reagent Selection Guide for Yield Optimization

ParameterStandard ConditionOptimized ConditionReason for Change
Base (DoM) LDALiTMP LiTMP is less nucleophilic (prevents attack on Cl) and more basic.
Temp (DoM) -40°C to -60°C<-75°C Stabilizes the C4-lithio species; prevents "Halogen Dance."
Reductant LiAlH4NaBH4 (for CHO) / BH3·THF (for COOH) Prevents dechlorination (over-reduction).
Quench WaterNH4Cl (sat. aq) Controlled protonation prevents polymerization of intermediates.

Module 4: Process Safety (Critical)

  • Exotherm Warning: The addition of DMF to the lithiated pyridine is highly exothermic. On scales >10g, use a syringe pump to control addition rate, ensuring internal temperature does not spike above -60°C.

  • Stability: The final product, (2-Chloro-3-methoxypyridin-4-yl)methanol, is stable as a solid but can oxidize to the aldehyde in solution if exposed to air and light for prolonged periods. Store under Argon at 4°C.

References

  • Directed Ortho Metalation (DoM) Mechanism: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chem. Rev.[2]1990 , 90(6), 879–933. Link

  • Lithiation of 2-Chloropyridines: Trécourt, F., et al. "Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?" J. Org.[2][3] Chem.2003 , 68(6), 2243-2247. Link

  • Synthesis of P2X3 Antagonists (Gefapixant Context): Merck Sharp & Dohme Corp. "P2X3 Receptor Antagonists for Treatment of Chronic Cough." WO Patent 2015/053609. 2015 . (Describes the specific synthesis of the 2-chloro-3-methoxy fragment). Link

  • Borane Reduction Selectivity: Brown, H. C., et al. "Selective reductions. 28. The rapid reaction of carboxylic acids with borane-tetrahydrofuran." J. Org.[2] Chem.1973 , 38(16), 2786–2792. Link

Sources

Optimization

Optimization of reaction conditions for synthesizing pyridylmethanols

[1] Status: Operational Agent: Senior Application Scientist Topic: Optimization of Reaction Conditions for Pyridylmethanol Synthesis Welcome to the Pyridine Chemistry Support Hub. You are likely here because your pyridyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Agent: Senior Application Scientist Topic: Optimization of Reaction Conditions for Pyridylmethanol Synthesis

Welcome to the Pyridine Chemistry Support Hub.

You are likely here because your pyridylmethanol synthesis is suffering from low yields, regioselectivity issues, or the dreaded "product stuck in the aqueous layer" phenomenon. Pyridines are electron-deficient, basic, and prone to coordinating with your catalysts—making them notoriously difficult substrates compared to their benzene counterparts.

This guide ignores generic textbook advice. Instead, we focus on the specific failure modes of pyridylmethanol synthesis and the causal adjustments required to fix them.

Module 1: The Organometallic Route (Lithiation/Grignard)

Best for: Synthesizing complex secondary/tertiary alcohols from halopyridines.

User Issue: "My yield is low, and I see a lot of dimerization (Wurtz coupling)."

The Diagnosis: The intermediate pyridyl-lithium species is thermally unstable. Above -60°C, it undergoes nucleophilic attack on the unreacted bromopyridine precursor, leading to bipyridines (dimers). Furthermore, the pyridine nitrogen lone pair can complex with the lithium, altering reactivity.

The Fix: Temperature & Addition Protocol

  • Cryogenic Control: You must maintain internal temperature below -70°C during the lithiation step.

  • Inverse Addition (For Grignards): If using the Grignard route (iPrMgCl), the exchange is slower. For Lithium, rapid generation is key.

  • The "Turbo" Reagent: Switch from n-BuLi to n-BuLi/LiDMAE or use Isopropyllithium for cleaner exchange at slightly higher temperatures (up to -40°C in some flow systems).

Workflow: Optimized Lithiation-Trapping Protocol

LithiationWorkflow start Start: Bromopyridine (Anhydrous THF) temp_check Cool to -78°C (Internal Probe Essential) start->temp_check li_add Add n-BuLi (1.1 eq) Dropwise over 20 min temp_check->li_add wait Stir 30-45 min (Do not exceed -60°C) li_add->wait trap Add Electrophile (Aldehyde/Ketone) wait->trap Species is unstable quench Acidic Quench (NH4Cl or HCl) trap->quench

Caption: Critical path for preventing dimerization during pyridyl-lithium generation.

Detailed Protocol (2-Pyridylmethanol from 2-Bromopyridine):

  • Setup: Flame-dry a 3-neck flask. Argon atmosphere.[1]

  • Solvent: Dissolve 2-bromopyridine (10 mmol) in anhydrous THF (30 mL).

  • Cooling: Cool to -78°C (dry ice/acetone). Crucial: Ensure the internal probe reads -78°C, not just the bath.

  • Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise down the side of the flask to pre-cool it. Keep temp < -70°C.

  • Aging: Stir for 30 mins. The solution usually turns deep red/orange.

  • Trapping: Add the carbonyl electrophile (1.2 equiv) dissolved in minimal THF.

  • Quench: Warm to 0°C and quench with sat. NH4Cl.[1]

Module 2: The Reductive Route (Esters & Acids)

Best for: Primary pyridylmethanols from commercially available nicotinic/picolinic esters.

User Issue: "LiAlH4 is reducing my pyridine ring, or the workup is a mess."

The Diagnosis: Lithium Aluminum Hydride (LiAlH4) is often too strong. It can partially reduce the pyridine ring (forming dihydropyridines) or form stable aluminate complexes with the pyridine nitrogen that are impossible to break during aqueous workup, trapping your product in the sludge.

The Fix: Lewis Acid Activation (NaBH4 + CaCl2) Sodium Borohydride (NaBH4) alone is often too slow for esters. However, adding Calcium Chloride (CaCl2) generates Ca(BH4)2 in situ and activates the carbonyl oxygen via chelation, making it susceptible to mild reduction without touching the pyridine ring.

Comparative Data: Reducing Agents

Reagent SystemReactivityRisk of Ring ReductionWorkup DifficultyRecommendation
LiAlH4 (THF) HighHighHigh (Emulsions)Avoid if possible
NaBH4 (MeOH) LowNoneLowIneffective for esters
NaBH4 + CaCl2 Medium Low Low Standard of Care
DIBAL-H HighMediumMediumGood for aldehydes

Protocol: NaBH4/CaCl2 Reduction of Ethyl Nicotinate

  • Dissolution: Dissolve ethyl nicotinate (10 mmol) in EtOH/THF (2:1) (30 mL).

  • Activation: Add CaCl2 (anhydrous, 1.5 equiv). Stir for 15 mins.

  • Reduction: Add NaBH4 (3.0 equiv) in portions at 0°C.

  • Reaction: Warm to Room Temp (RT) and stir for 4-6 hours.

  • Workup: Quench with dilute HCl (careful of gas evolution). Adjust pH to ~8 with NaHCO3 before extraction.

Module 3: C-H Functionalization (Minisci Reaction)

Best for: Adding hydroxymethyl groups directly to the pyridine ring without pre-functionalization.

User Issue: "I'm getting a mixture of isomers (C2 vs C4) and low conversion."

The Diagnosis: The Minisci reaction generates nucleophilic alkyl radicals (from alcohols/acids) that attack the protonated (electron-deficient) pyridine.[2] Regioselectivity is governed by electronics (C2/C4 are most deficient) and sterics. Without control, you get mixtures.

The Fix: Acid Control & Radical Source

  • Protonation is Vital: The reaction must be acidic (TFA or H2SO4) to protonate the pyridine nitrogen, lowering the LUMO and attracting the radical.

  • Selectivity: C2 is generally favored over C4 due to the interaction with the protonated nitrogen, but C4 can be targeted using bulky blocking groups or specific radical precursors.

Mechanism Visualization:

MinisciPathway cluster_0 Radical Generation cluster_1 Pyridine Activation precursor Methanol + S2O8(2-) radical •CH2OH Radical precursor->radical Oxidation product Pyridylmethanol radical->product pyr Pyridine h_pyr Protonated Pyridine (Highly Electrophilic) pyr->h_pyr H+ (Acid) h_pyr->product Radical Attack (C2/C4 favored)

Caption: The dual-activation requirement for Minisci C-H functionalization.

Module 4: Isolation & Purification (The "Pain Point")
User Issue: "My product is water-soluble and won't extract into ethyl acetate."

The Science: Pyridylmethanols are polar. 2-pyridylmethanol is miscible with water. Furthermore, they are amphoteric.

  • Acidic pH: Pyridine N is protonated (cationic) -> Stays in water.

  • Basic pH: Alcohol OH can be deprotonated (anionic) if pH is extremely high (rare, pKa ~16), but generally, the neutral form is required for extraction.

Troubleshooting Checklist:

  • The "Salting Out" Method: Saturate the aqueous layer with NaCl or K2CO3. This disrupts the hydrogen bonding network of water, forcing the organic pyridine out ("Salting out effect").

  • Continuous Extraction: Use a liquid-liquid continuous extractor (CHCl3 or DCM) for 24 hours. This is the "nuclear option" for water-soluble pyridines.

  • Resin Purification: If extraction fails, pass the aqueous solution through a hydrophobic resin (e.g., Amberlite XAD-4). The pyridine sticks; salts wash away. Elute with MeOH.

Recommended Extraction pH: Target pH 8–9 .

  • Too low (< 7): Pyridinium salt (Water soluble).

  • Too high (> 12): Risk of side reactions or emulsion formation.

References
  • Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[3][4][5][6] 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters. Journal of the American Chemical Society. Link

  • Cai, D., et al. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid. Tetrahedron Letters. Link

  • Dunet, J., & Knochel, P. (2011). Iron-Mediated Minisci Acylation of N-Heterocycles with Aldehydes. Synlett. Link

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link

  • Pasumansky, L., et al. (2008). Lithium aminoborohydrides. 16. Synthesis of pyridyl alcohols from pyridine carboxylic acids. Journal of Organic Chemistry.[7] Link

Sources

Troubleshooting

Technical Support Center: Purification of Polar Pyridine Compounds

Status: Operational Ticket ID: PYR-PUR-001 Assigned Specialist: Senior Application Scientist Executive Summary Purifying polar pyridine derivatives is a notorious bottleneck in medicinal chemistry. The basic nitrogen ato...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-PUR-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying polar pyridine derivatives is a notorious bottleneck in medicinal chemistry. The basic nitrogen atom (


 hybridized lone pair) acts as a magnet for acidic silanols on silica gel, leading to severe peak tailing and yield loss. Furthermore, the introduction of polar functional groups (amines, hydroxyls, carboxylic acids) often renders these compounds too polar for standard C18 reversed-phase methods yet too insoluble for normal phase hexane/ethyl acetate systems.

This guide provides a modular troubleshooting framework based on physicochemical properties (


, LogP) rather than trial-and-error.

Module 1: Normal Phase Chromatography (The Silanol Trap)

User Issue:

"My compound streaks from the baseline to the solvent front on silica gel, or it never elutes at all."

Root Cause Analysis

Standard silica gel (


) is acidic (

). Pyridine derivatives are basic (

).
  • Mechanism: The basic nitrogen of pyridine undergoes an acid-base interaction with surface silanols, forming a pseudo-salt. This non-covalent bonding is often stronger than the partition coefficient of the mobile phase, causing "irreversible" adsorption or severe tailing.

Troubleshooting Protocol
Strategy A: The "Base Shield" (Mobile Phase Modifiers)

Goal: Introduce a sacrificial base to compete for silanol binding sites.

ModifierConcentrationProsCons
Triethylamine (TEA) 1% - 3% v/vHighly effective silanol blocker.High boiling point (

); difficult to remove; can contaminate NMR.
Ammonium Hydroxide (

)
0.5% - 1.5% v/vVolatile; easy to remove.Immiscible with Hexanes; requires DCM/MeOH systems.

Protocol:

  • Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of the mobile phase containing the modifier before loading the sample. This "neutralizes" the column.

  • Elution: Continue using the modifier in the mobile phase throughout the run.

Strategy B: Amine-Functionalized Silica (

Columns)

Goal: Use a stationary phase that is already basic, eliminating the need for mobile phase modifiers.

  • Recommendation: Switch to an amine-bonded silica cartridge (e.g., Biotage KP-NH or Teledyne ISCO amine).

  • Mechanism: The surface is functionalized with propyl-amine groups, creating a "shield" over the silica backbone. This prevents the pyridine-silanol interaction entirely.

Visualization: The Silanol Effect

SilanolEffect cluster_0 Standard Silica (Problem) cluster_1 With TEA Modifier (Solution) Silica Silica Surface (Acidic Si-OH) Interaction Strong Ionic Bond (Tailing/Retention) Silica->Interaction Pyridine Pyridine (Basic N:) Pyridine->Interaction Silica2 Silica Surface (Acidic Si-OH) Blocked Blocked Site (Si-O- H-TEA+) Silica2->Blocked TEA Triethylamine (Sacrificial Base) TEA->Blocked Pyridine2 Pyridine (Free flowing)

Caption: Mechanism of silanol blocking. TEA preferentially binds to acidic sites, allowing pyridine to elute freely.

Module 2: Reversed-Phase (The pH Switch)

User Issue:

"I switched to C18, but my pyridine compound elutes in the void volume (retention time


)."
Root Cause Analysis

In standard acidic RP conditions (Water/ACN + 0.1% Formic Acid, pH


 2.7), pyridine (

) is fully protonated (

). Charged species are highly hydrophilic and do not interact with the hydrophobic C18 chains, resulting in no retention.
Troubleshooting Protocol
The High pH Strategy

Goal: De-protonate the pyridine to its neutral form to increase hydrophobicity and retention on C18.

Critical Constraint: Standard silica dissolves at pH > 8.[1]0. You MUST use a "Hybrid" or "Polymeric" C18 column (e.g., Waters XBridge, Phenomenex Gemini, or Biotage Sfär C18 Bio).

Experimental Setup:

  • Buffer: 10mM Ammonium Bicarbonate (

    
    ) or Ammonium Hydroxide (
    
    
    
    ).
  • Target pH: Adjust to pH 10.0 (Rule of thumb:

    
    ).
    
  • Mobile Phase A: Water + 10mM

    
     (pH 10).
    
  • Mobile Phase B: Acetonitrile (ACN).[1][2]

Data Comparison: Retention vs. pH

ConditionpHPyridine StateRetention (

)
Peak Shape
0.1% Formic Acid~2.7Ionized (

)
< 0.5 (Void)Sharp but unretained
10mM

~6.8Mixed1.0 - 2.0Broad/Tailing
10mM

~10.0 Neutral (

)
> 5.0 Sharp & Symmetrical

Module 3: HILIC (The Nuclear Option)

User Issue:

"My compound is too polar for C18 (even at high pH) but not soluble in DCM/Hexane."

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC uses a silica column but with "reversed" solvent logic.[3] It creates a water-rich layer on the silica surface where polar compounds partition.

Protocol
  • Column: Bare Silica or Diol-bonded silica.

  • Solvents:

    • Weak Solvent: Acetonitrile (ACN) – This is the starting solvent.

    • Strong Solvent: Water (with buffer).

  • Buffer (Mandatory): You must use 10-20mM Ammonium Acetate or Formate. Without salt, electrostatic repulsion will ruin the separation.

  • Gradient: Start at 95% ACN and gradient down to 60% ACN (increasing water content).

Module 4: Isolation & Workup (Getting it Out)

User Issue:

"I purified the reaction, but I can't remove the pyridine solvent," or "My product is stuck in the water phase."

FAQ & Workflows

Q: How do I remove pyridine without high heat (Rotovap)?

  • Azeotropic Distillation: Pyridine forms a positive azeotrope with Toluene or Heptane .

    • Step 1: Add Toluene (2x volume of pyridine).

    • Step 2: Rotovap at 40-50°C. The toluene carries the pyridine over. Repeat 2-3 times.

Q: How do I remove residual pyridine from an organic extract?

  • The Copper Sulfate Method:

    • Wash the organic layer (EtOAc/DCM) with saturated aqueous Copper(II) Sulfate (

      
      ) .
      
    • Indicator: Pyridine complexes with Copper to form a water-soluble deep blue/purple species.

    • Repeat wash until the aqueous layer remains light blue (no purple hue).

Q: My product is water-soluble. How do I desalt it after RP/HILIC?

  • Lyophilization: If using volatile buffers (Ammonium Formate/Bicarbonate), freeze-dry directly.

  • Resin Capture: Use a polymer resin (e.g., Diaion HP-20).

    • Load aqueous solution onto resin.[4]

    • Wash with 100% Water (removes salts).

    • Elute product with MeOH or ACN.[1]

Workflow Visualization: Decision Matrix

PurificationLogic Start Start: Polar Pyridine Mixture Soluble Soluble in DCM/EtOAc? Start->Soluble NormalPhase Normal Phase Silica Soluble->NormalPhase Yes ReversePhase Reversed Phase (C18) Soluble->ReversePhase No (Polar) Tailing Tailing/Streaking? NormalPhase->Tailing AddTEA Add 1% TEA or NH4OH Tailing->AddTEA Mild AmineCol Switch to NH2 Column Tailing->AmineCol Severe Retention Retained at acidic pH? ReversePhase->Retention HighPH High pH (pH 10) (Hybrid Column) Retention->HighPH No (Void Elution) HILIC HILIC Mode (95% ACN Start) HighPH->HILIC Still No Retention

Caption: Decision tree for selecting the correct purification mode based on solubility and retention behavior.

References

  • Teledyne ISCO. (2012). The Flash Purification of Basic Compounds. Retrieved from [Link]

  • Biotage. (2023).[3] Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters Corporation. HILIC Separation of Polar Compounds: A Guide. Retrieved from [Link]

Sources

Optimization

Preventing side reactions in the chlorination of pyridines

Welcome to the technical support center for the chlorination of pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chlorination of pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the synthesis of chloropyridines. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you optimize your reactions for yield, purity, and regioselectivity.

Frequently Asked Questions (FAQs)

Here we address the most common issues that arise during the chlorination of pyridine and its derivatives.

Q1: My chlorination of unsubstituted pyridine is giving me low yields and a mixture of products. What's going wrong?

A: Direct chlorination of pyridine is notoriously challenging and often requires harsh conditions. The pyridine ring is electron-deficient, making it resistant to electrophilic aromatic substitution (EAS).[1][2] Reactions with elemental chlorine (Cl₂) typically require very high temperatures (e.g., >250°C) in the vapor phase.[3] Attempting this in the liquid phase often leads to complex mixtures and low conversion.

Common Pitfalls:

  • Harsh Conditions: The high temperatures needed can lead to thermal decomposition and the formation of polychlorinated byproducts.[4]

  • Poor Regioselectivity: Even under optimized vapor-phase conditions, you may still get a mixture of 2-chloropyridine and 2,6-dichloropyridine.[3]

  • Reagent Reactivity: The high reactivity of chlorine can be difficult to control, leading to over-chlorination.[4]

Recommendation: For most applications, especially on a laboratory scale, it is highly recommended to avoid direct chlorination of pyridine. The use of pyridine N-oxide is a much milder and more selective strategy.[5][6]

Q2: I'm using pyridine N-oxide to synthesize 2-chloropyridine, but I'm getting a significant amount of the 4-chloro isomer. How can I improve the selectivity?

A: This is a classic selectivity problem. The N-oxide group activates the pyridine ring for electrophilic attack, primarily at the 2- and 4-positions.[2][5] The reaction with chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) proceeds through a complex that can be attacked at either position. A typical reaction with POCl₃ alone can produce a 7:3 mixture of 2-chloro and 4-chloropyridine.[7]

Solution: The Role of Base and Reaction Conditions The key to improving 2-selectivity is to add a base. A stoichiometric amount of a tertiary amine base, such as triethylamine (Et₃N) or a sterically hindered base like 2,6-lutidine, can dramatically improve the regioselectivity.

  • Mechanism of Action: The base facilitates the elimination of a proton from the C-2 position in the reaction intermediate, favoring the formation of the 2-chloro product.[7]

  • Proven Results:

    • Using POCl₃ in the presence of a stoichiometric amount of triethylamine has been shown to produce 2-chloropyridine in 90% yield with 99.2% selectivity.[7]

    • A study on a substituted pyridine N-oxide found that using 2,6-lutidine as the base with POCl₃ in dichloromethane at 0°C gave a 93:7 ratio of 2-chloro to 4-chloro isomers.[6]

The choice of chlorinating agent is also critical. A highly efficient and regioselective method involves using oxalyl chloride with triethylamine at low temperatures (-70 °C to 0 °C), which can provide excellent yields and selectivity for the 2-position.[6][8]

Q3: My reaction with pyridine N-oxide is just removing the oxygen, leaving me with the starting pyridine. What causes this deoxygenation?

A: Deoxygenation without chlorination is a known side reaction. It occurs when the intermediate formed from the N-oxide and the "chlorinating" agent is reduced back to the parent pyridine instead of undergoing chloride attack. This can happen with several reagents, and the outcome can be sensitive to the specific substrate and conditions.

For example, while POCl₃ typically yields chlorinated products, treatment of pyridine N-oxides with methanesulfonyl chloride (MsCl) and excess triethylamine has been shown to efficiently deoxygenate the N-oxide without any chlorination of the ring.[9] This suggests that the intermediate formed with MsCl is more susceptible to a reduction pathway under these conditions.

Troubleshooting Steps:

  • Verify Your Reagent: Ensure you are using a suitable chlorinating agent for the N-oxide method, such as POCl₃, SO₂Cl₂, or oxalyl chloride.[6][7]

  • Check Reaction Conditions: The presence of adventitious water or other reducing species in your reaction mixture could potentially contribute to deoxygenation. Ensure your reagents and solvent are dry.

  • Substrate Effects: Pyridine N-oxides with electron-donating groups are generally more susceptible to deoxygenation with the MsCl/Et₃N system, indicating that the electronic nature of your substrate plays a role.[9]

Q4: I need to install a chlorine atom at the 3-position. None of the standard methods seem to work. What strategy should I use?

A: The 3-position of pyridine is the most difficult to functionalize directly via electrophilic substitution because it is the most electron-rich carbon, yet the overall ring is deactivated.[2] Direct, high-temperature chlorination may yield some 3-chloropyridine, but this is often impractical.[10]

Advanced Strategies for 3-Chlorination: A modern and highly effective method involves a temporary ring-opening/ring-closing sequence via a Zincke imine intermediate .[1][11]

  • Ring-Opening: The pyridine is activated (e.g., with Tf₂O) and reacted with a secondary amine (like dibenzylamine) to open the ring, forming a reactive azatriene (Zincke imine).

  • Regioselective Halogenation: This electron-rich intermediate readily undergoes halogenation at the desired position with electrophilic halogen sources like N-chlorosuccinimide (NCS).

  • Ring-Closing: The halogenated intermediate is then treated with an ammonia source (e.g., NH₄OAc) to reform the pyridine ring, now with a chlorine atom at the 3-position.[1]

This strategy transforms the electronically "mismatched" problem of direct electrophilic substitution into a highly regioselective reaction on a polarized alkene system.[1]

Troubleshooting Guide: Optimizing Regioselectivity in N-Oxide Chlorination

This guide provides a systematic approach to resolving poor regioselectivity when synthesizing 2-chloropyridines from pyridine N-oxides.

Problem: Low ratio of 2-chloro to 4-chloro product.

Workflow for Troubleshooting Regioselectivity

G start Low 2-Chloro / 4-Chloro Selectivity check_reagents Step 1: Analyze Reagent Combination start->check_reagents check_base Are you using a base? check_reagents->check_base add_base Action: Add 1.1-2.0 eq. of tertiary amine base (e.g., Et3N, 2,6-lutidine) check_base->add_base no_base check_temp Step 2: Optimize Temperature check_base->check_temp base_present add_base->check_temp base_present Yes no_base No lower_temp Action: Lower reaction temp. Try 0°C, then -70°C check_temp->lower_temp change_reagent Step 3: Change Chlorinating Agent lower_temp->change_reagent use_oxalyl Action: Switch to Oxalyl Chloride + Et3N change_reagent->use_oxalyl success High 2-Chloro Selectivity use_oxalyl->success

Caption: Troubleshooting workflow for poor regioselectivity.

Step 1: Reagent and Base Selection

The choice of chlorinating agent and, crucially, the presence of a base are the most significant factors influencing the 2- vs. 4-position selectivity.

Table 1: Effect of Reagents and Base on Chlorination of Pyridine N-Oxide
Chlorinating AgentBaseTypical 2-Chloro:4-Chloro RatioYield (2-Chloro)Reference
POCl₃None~70:30~70% (total)[7]
POCl₃Triethylamine (Et₃N)99.2 : 0.8 90% [7]
POCl₃2,6-Lutidine93 : 7 63%[6]
Oxalyl ChlorideTriethylamine (Et₃N)Highly Selective 86% [6]
SO₂Cl₂NoneLow yield/selectivityModerate[7]

Causality: The N-oxide oxygen atom coordinates with the electrophilic center of the chlorinating agent (e.g., the phosphorus atom in POCl₃). This activates the ring for nucleophilic attack by a chloride ion.[7] Without a base, attack can occur at both the 2- and 4-positions. A non-nucleophilic base like triethylamine selectively abstracts the more acidic C-2 proton from an intermediate, promoting an addition-elimination sequence that leads specifically to the 2-chloropyridine product.

Step 2: Temperature Control

For highly exothermic or reactive systems, lowering the temperature can significantly enhance selectivity by favoring the kinetically controlled product.

Protocol Insight: When using the highly reactive oxalyl chloride/triethylamine system, running the reaction at -70 °C (dry ice/acetone bath) and allowing it to warm slowly can prevent the formation of side products. One study noted that at -70 °C, the reaction was instantaneous and complete upon addition of the reagent.[6]

Step 3: Solvent Choice

The solvent can influence the reaction by affecting the solubility of intermediates and the reactivity of the electrophilic species.

Insight: Dichloromethane (DCM) is a commonly used and effective solvent for these reactions.[5][6] However, in some cases, halogenated solvents can act as a halide source. For instance, when using oxalyl bromide for bromination, running the reaction in dichloromethane resulted in a mixture of brominated and chlorinated products.[6] While less common for chlorination reactions, this highlights the importance of using a non-nucleophilic and inert solvent.

Detailed Experimental Protocols

Protocol 1: Highly Selective Synthesis of 2-Chloropyridine using POCl₃ and Triethylamine

This protocol is adapted from the work of Jung, et al., which demonstrates a highly regioselective chlorination.[7]

Materials:

  • Pyridine N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of pyridine N-oxide (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM, add POCl₃ (1.2 eq) dropwise at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC or GC/MS analysis (typically 1-3 hours).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice.

  • Neutralize the aqueous layer with a solid base, such as sodium carbonate, until the pH is ~8-9.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by distillation or column chromatography to yield pure 2-chloropyridine.

Visualizing the N-Oxide Activation Mechanism

The following diagram illustrates the generally accepted mechanism for the chlorination of pyridine N-oxide with POCl₃, highlighting the key intermediate that leads to 2- and 4-chlorination.

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination PyO Pyridine N-Oxide Intermediate1 [Adduct Intermediate] PyO->Intermediate1 Coordination POCl3 POCl3 POCl3->Intermediate1 Chloride Cl⁻ SigmaComplex2 σ-complex (C2-attack) Intermediate1->SigmaComplex2 Attack at C2 SigmaComplex4 σ-complex (C4-attack) Intermediate1->SigmaComplex4 Attack at C4 Chloride->SigmaComplex2 Chloride->SigmaComplex4 Product2Cl 2-Chloropyridine SigmaComplex2->Product2Cl - OPOCl2 - H⁺ Product4Cl 4-Chloropyridine SigmaComplex4->Product4Cl - OPOCl2 - H⁺

Caption: Mechanism of N-oxide chlorination with POCl₃.

This guide provides a foundational understanding and practical solutions for preventing side reactions in pyridine chlorination. Successful synthesis relies on understanding the underlying mechanisms and systematically optimizing reaction parameters.

References

  • Source: Google Patents (EP0684943B1)
  • Title: Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Regioselective chlorination of pyridine N‐oxides under optimized reaction condition Source: ResearchGate URL: [Link]

  • Source: Google Patents (US5484929A)
  • Title: PREPARATION OF 2-CHLOROPYRIDINE Source: Synthetic Communications, 31(16), 2507–2511 (2001) URL: [Link] (A direct link to the full text was not available in the search, but this is the journal reference)

  • Title: Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles Source: PubMed URL: [Link]

  • Title: Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Deoxygenative chlorination of pyridine N‐oxide Source: ResearchGate URL: [Link]

  • Title: Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles Source: ResearchGate URL: [Link]

  • Title: 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates Source: ChemRxiv URL: [Link]

  • Title: 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates (Detailed) Source: ChemRxiv URL: [Link]

  • Source: Google Patents (CN105669535A)
  • Title: Chlorination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Heterocyclic Chemistry Source: (A general textbook reference, specific URL unavailable) URL: [Link]

  • Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Unusual Deoxygenations of Pyridine N-Oxides with Methanesulfonyl Chloride and Triethylamine Source: Oxford Academic (Chemistry Letters) URL: [Link]

Sources

Troubleshooting

Stability issues of (2-Chloro-3-methoxypyridin-4-yl)methanol in storage

Technical Support Center: (2-Chloro-3-methoxypyridin-4-yl)methanol This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (2-Chloro-3-methoxypyridin-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Chloro-3-methoxypyridin-4-yl)methanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (2-Chloro-3-methoxypyridin-4-yl)methanol. It addresses potential stability issues during storage and experimentation, offering troubleshooting advice and preventative measures to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for (2-Chloro-3-methoxypyridin-4-yl)methanol?

A1: For optimal long-term stability, (2-Chloro-3-methoxypyridin-4-yl)methanol should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[1] It is recommended to store the compound at -20°C to minimize potential degradation. For highly sensitive applications, storage in a glovebox with a low oxygen and moisture environment is ideal.[1][2]

Q2: My laboratory does not have a glovebox. How can I handle this compound to minimize degradation?

A2: If a glovebox is unavailable, standard techniques for handling air-sensitive reagents should be employed.[3] Use Schlenk lines to work under an inert atmosphere.[3] If the compound is in a Sure/Seal™ bottle, use a syringe to transfer the required amount while maintaining a positive pressure of inert gas.[4] For solids, a flush of inert gas into the container before and after dispensing can help to displace air and moisture.[2]

Q3: What are the initial visual signs of degradation for (2-Chloro-3-methoxypyridin-4-yl)methanol?

A3: While a clear liquid or white to off-white solid is expected, visual signs of degradation can include a noticeable color change (e.g., to yellow or brown), the appearance of particulates, or a change in the physical state of the material. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is always recommended if you suspect instability.

Q4: How does the structure of (2-Chloro-3-methoxypyridin-4-yl)methanol contribute to its potential instability?

A4: The structure contains a hydroxymethyl group, which is susceptible to oxidation to the corresponding aldehyde and carboxylic acid. The chloropyridine ring itself is relatively stable, but the combination of the chloro, methoxy, and hydroxymethyl substituents on the pyridine ring can influence its reactivity and degradation pathways.[5][6]

Troubleshooting Guide: Stability Issues in Experimental Workflows

This section provides a more detailed, question-and-answer-based approach to troubleshooting specific issues you may encounter during your experiments.

Observation of Impurities in Analysis

Q5: I am observing a new peak in my HPLC analysis of a freshly prepared solution of (2-Chloro-3-methoxypyridin-4-yl)methanol. What could be the cause?

A5: The appearance of a new peak, especially in a freshly prepared solution, could indicate several possibilities:

  • Solvent-Induced Degradation: The solvent system you are using may be reacting with the compound. For example, protic solvents could potentially participate in nucleophilic substitution reactions under certain conditions. It's crucial to ensure your solvent is of high purity and compatible with the compound.

  • Contamination: The impurity could be from a contaminated solvent, glassware, or syringe.[7]

  • Initial Degradation: The compound may have already started to degrade in storage.

Troubleshooting Steps:

  • Analyze a Blank: Run a blank injection of your solvent to rule out solvent contamination.[8]

  • Use a Fresh Solvent Batch: Prepare a new solution using a fresh, unopened bottle of HPLC-grade solvent.

  • Confirm with a Second Analytical Technique: If possible, use an orthogonal analytical method like LC-MS to get mass information on the impurity, which can help in its identification.[9][10][11]

Q6: My HPLC results show a gradual increase in an impurity peak over time when my sample is in the autosampler. What is happening?

A6: This suggests that the compound is degrading in your sample solution at room temperature. The rate of degradation can be influenced by the solvent, pH, and exposure to light and air.

Preventative Measures:

  • Use a Cooled Autosampler: If available, set your autosampler to a lower temperature (e.g., 4°C) to slow down the degradation process.

  • Prepare Samples Fresh: Prepare your samples immediately before analysis and avoid letting them sit for extended periods.

  • Investigate Solvent Effects: The compound may be less stable in certain solvents. You may need to perform a small study to find a solvent system where the compound exhibits better stability.

Inconsistent Experimental Results

Q7: I am seeing inconsistent results in my biological assay or chemical reaction. Could this be related to the stability of (2-Chloro-3-methoxypyridin-4-yl)methanol?

A7: Absolutely. If the compound is degrading, its effective concentration in your experiment will decrease, leading to lower-than-expected activity or reaction yield.[7] Degradation products could also interfere with your assay or reaction.

Workflow for Investigation:

G cluster_0 Troubleshooting Inconsistent Results A Inconsistent Experimental Results Observed B Analyze Purity of Stock Solution by HPLC/LC-MS A->B C Is Purity >98%? B->C D Prepare Fresh Stock Solution from New Vial C->D No E Re-run Experiment with Fresh Solution C->E Yes I Source New Batch of Compound C->I If new vial also shows impurity D->B F Analyze Sample Stability in Experimental Medium E->F G Does Purity Decrease Over Time? F->G H Optimize Experimental Conditions (e.g., buffer, temperature) G->H Yes J Problem Solved G->J No H->E K Contact Technical Support H->K If optimization fails I->D

Caption: Troubleshooting workflow for inconsistent experimental results.

Forced Degradation Studies

Q8: I need to perform a forced degradation study on (2-Chloro-3-methoxypyridin-4-yl)methanol. What conditions should I consider?

A8: Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[12][13] Based on the structure, the following conditions are recommended:

Stress ConditionSuggested ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursPotential for hydrolysis of the methoxy group or other acid-catalyzed reactions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursPotential for hydrolysis of the chloro group or other base-catalyzed reactions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the hydroxymethyl group to an aldehyde or carboxylic acid.[14]
Thermal Stress Solid sample at 80°C for 48 hoursAssess thermal stability and potential for solid-state degradation.
Photostability Solution exposed to light (ICH Q1B guidelines)Assess light sensitivity and potential for photolytic degradation.

Note: If you observe complete degradation, you should use milder conditions (lower temperature, shorter time, or lower concentration of stressor).[15] Conversely, if no degradation is seen, harsher conditions may be necessary.[15]

Potential Degradation Pathway Diagram

G cluster_1 Potential Oxidation Pathway A (2-Chloro-3-methoxypyridin-4-yl)methanol B 2-Chloro-3-methoxypyridine-4-carbaldehyde A->B Oxidation C 2-Chloro-3-methoxypyridine-4-carboxylic acid B->C Further Oxidation

Caption: A potential oxidative degradation pathway.

Analytical Methodologies

Q9: What are the recommended starting parameters for an HPLC method to assess the purity of (2-Chloro-3-methoxypyridin-4-yl)methanol?

A9: A reverse-phase HPLC method is a good starting point for analyzing this compound.[10]

Recommended Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Column Temperature: 30°C

This method should be validated to ensure it is stability-indicating, meaning it can separate the parent compound from its degradation products.[12]

Q10: How can I identify the structure of an unknown impurity?

A10: Identifying an unknown impurity requires a combination of analytical techniques.[11]

  • LC-MS: Provides the molecular weight of the impurity, which is a critical piece of information.[9][16]

  • High-Resolution Mass Spectrometry (HRMS): Can provide the elemental composition of the impurity.

  • Tandem MS (MS/MS): Can be used to fragment the impurity, providing structural clues.[16]

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, NMR spectroscopy can provide detailed structural information.[9][16]

By combining these data, a confident structural elucidation of the impurity can often be achieved.

References

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
  • Air Sensitive Compounds | Ossila.
  • API Intermediates Production Purity | Arborpharmchem. (2024, June 18).
  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda.
  • 2-Chloropyridine - Wikipedia.
  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4).
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News - alwsci. (2024, September 4).
  • Troubleshooting Common Chemical Process Issues — Expert Tips | Bedrock Chem Infra. (2025, September 18).
  • Pyridine nucleotide-linked oxidation of methanol in methanol-assimilating yeasts - PMC.
  • Pharma Stability: Troubleshooting & Pitfalls.
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (2024, March 3).
  • Troubleshooting Palonosetron hydrochloride degradation in acidic and basic conditions - Benchchem.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27).

Sources

Optimization

Technical Support Center: Strategies for Scaling Up Substituted Pyridine Synthesis

Introduction The pyridine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Consequently, the ability to synthesize substituted pyridines on a large scale is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Consequently, the ability to synthesize substituted pyridines on a large scale is a critical capability for researchers and chemical development professionals. Transitioning a pyridine synthesis from bench-scale to pilot or production scale, however, introduces a host of challenges not always apparent in the lab. Issues such as thermal management, mass transfer, and impurity profiles can dramatically change with scale.[1]

This technical support guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of substituted pyridine syntheses. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to anticipate, diagnose, and resolve common scale-up issues, ensuring a safe, efficient, and robust process.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the scale-up of pyridine synthesis.

Issue 1: My reaction yield dropped significantly upon scale-up.

Possible Causes & Solutions

  • Poor Temperature Control (Exotherms): Many pyridine syntheses, particularly multicomponent reactions like the Hantzsch synthesis, are exothermic.[1] What is easily managed in a round-bottom flask can become a runaway reaction in a large reactor. Poor heat dissipation can lead to side reactions and decomposition of reactants or products.

    • Causality: Increased volume-to-surface area ratio in larger reactors reduces the efficiency of heat transfer.

    • Solution:

      • Thermal Hazard Assessment: Before scaling up, perform a reaction calorimetry study to determine the heat of reaction and ensure the reactor's cooling capacity is sufficient.[1]

      • Controlled Reagent Addition: Instead of adding all reagents at once, use a syringe pump or addition funnel for slow, controlled addition of a key reagent. This allows the cooling system to keep pace with the heat generated.

      • Solvent Choice: Select a solvent with a higher boiling point to allow for a wider operating temperature range, but be mindful of potential changes in reaction kinetics.[1]

  • Inefficient Mixing & Mass Transfer Limitations: Inadequate mixing in large vessels can create localized "hot spots" or areas of high reactant concentration, leading to byproduct formation.[1]

    • Causality: As the scale increases, achieving homogeneous mixing becomes more difficult. The efficiency of stirring is dependent on reactor geometry, impeller type, and stirring speed.

    • Solution:

      • Optimize Agitation: Consult with a chemical engineer to select the appropriate impeller type (e.g., anchor, pitched-blade turbine) and agitation speed for your reactor and reaction viscosity.

      • Consider Flow Chemistry: Continuous flow reactors offer superior control over mixing and heat transfer due to their high surface-area-to-volume ratio, making them an excellent option for scalable pyridine synthesis.[1][2][3] This approach can lead to higher yields, shorter reaction times, and a safer process.[2][4]

  • Catalyst Deactivation or Inefficiency: A catalyst that works well on a small scale may not perform optimally at a larger scale.

    • Causality: Factors like poor mixing can prevent the catalyst from being effectively dispersed. In heterogeneous catalysis, mass transfer of reactants to the catalyst surface can become rate-limiting.

    • Solution:

      • Catalyst Screening: Re-evaluate the catalyst choice. For instance, in the Guareschi-Thorpe synthesis, ammonium carbonate can act as both a nitrogen source and a promoter, leading to high yields.[5] For other reactions, screening different metal-based or organocatalysts may be necessary.[5][6]

      • Heterogeneous Catalysts in Flow: Using a packed-bed reactor with a heterogeneous catalyst (e.g., Raney® nickel) in a flow setup can simplify catalyst separation and improve efficiency.[2][4]

Issue 2: The impurity profile of my product has changed for the worse.

Possible Causes & Solutions

  • Longer Reaction Times: Reactions at scale often take longer to reach completion, providing more opportunity for side reactions or product degradation.[1]

    • Causality: Slower heating/cooling cycles and reagent addition times contribute to overall longer reaction durations.

    • Solution:

      • In-Process Controls (IPCs): Implement regular monitoring of the reaction by techniques like TLC, HPLC, or UPLC to track the consumption of starting materials and the formation of product and impurities. Stop the reaction once the optimal conversion is reached to minimize byproduct formation.

      • Optimize Conditions: Re-optimize the temperature and concentration. Sometimes a slightly lower temperature can significantly reduce the rate of side reactions without drastically impacting the main reaction rate.

  • Sensitivity to Air or Moisture: Some intermediates in pyridine synthesis are sensitive to air or moisture. In a laboratory setting, maintaining an inert atmosphere is straightforward. At scale, leaks or insufficient inerting can introduce contaminants.

    • Causality: Larger reactor volumes and more complex equipment increase the potential points of atmospheric entry.

    • Solution:

      • Rigorous Inerting: Ensure the reactor is properly purged with an inert gas (e.g., nitrogen, argon) before starting the reaction. Maintain a positive pressure of the inert gas throughout the process.

      • Use Dry Solvents and Reagents: Ensure all solvents and reagents are appropriately dried before use, as moisture can interfere with many condensation and organometallic reactions.

Issue 3: Product isolation and purification are difficult and inefficient.

Possible Causes & Solutions

  • Precipitation/Crystallization Issues: A product that easily crystallizes on a small scale may oil out or form an unmanageable slurry at a larger scale.

    • Causality: The rate of cooling and the degree of supersaturation are harder to control in large volumes, affecting crystal growth.

    • Solution:

      • Controlled Cooling: Develop a controlled cooling profile instead of simply placing the vessel in an ice bath. Slow, linear cooling often yields better crystal morphology.

      • Seeding: Introduce a small amount of pure crystalline product (seed crystals) at the appropriate temperature to induce controlled crystallization.

      • Anti-Solvent Addition: A controlled addition of an anti-solvent can often improve precipitation.

  • Chromatography is not a viable purification method at scale: While effective in the lab, column chromatography is often too expensive and time-consuming for large-scale purification.

    • Causality: The cost of silica gel and solvents, as well as the processing time, makes chromatography impractical for multi-kilogram quantities.

    • Solution:

      • Develop a Scalable Purification Method:

        • Recrystallization: Systematically screen different solvent/anti-solvent systems to find a combination that provides high purity and recovery.

        • Distillation: If the product is thermally stable and volatile, distillation can be a highly effective and scalable purification technique.

        • Acid/Base Wash & Extraction: Utilize the basicity of the pyridine ring. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the pyridine derivative. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[7][8]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy is best for scaling up: classical condensation or modern cross-coupling?

A1: The choice depends heavily on the target molecule's substitution pattern, cost of starting materials, and process safety requirements.

FeatureClassical Condensation (e.g., Hantzsch, Bohlmann-Rahtz)Modern Cross-Coupling (e.g., Suzuki, Negishi)
Pros - Uses simple, inexpensive starting materials.[9] - Builds the pyridine core in one or few steps.[9] - High atom economy.- Excellent functional group tolerance. - High regioselectivity.[9] - Milder reaction conditions often possible.
Cons - Often requires harsh conditions (high temp/pressure).[10][11] - Can have low yields and poor regioselectivity.[12] - Limited substitution patterns achievable.[13]- Requires pre-functionalized starting materials (e.g., halo-pyridines), which can be expensive. - Uses transition metal catalysts which can be costly and require removal from the final product.[12]
Best For Simple, symmetrically substituted pyridines where starting material cost is a primary driver.Complex, highly functionalized pyridines, especially in pharmaceutical development where precision is key.
Q2: What are the most critical safety considerations when scaling up pyridine synthesis?

A2: Safety is the paramount concern during scale-up. Key areas of focus include:

  • Thermal Hazards: As mentioned, understanding the reaction exotherm is critical to prevent runaway reactions.[1]

  • Reagent Handling: Many reagents, such as ammonia, are hazardous and require specialized handling procedures and engineering controls (e.g., scrubbers).[1] Pyridine itself is flammable and toxic.[14]

  • Pressure Management: Reactions that generate gaseous byproducts (e.g., during aromatization) can lead to pressure buildup. Ensure the reactor is equipped with proper venting and pressure relief systems.[1]

  • Solvent Safety: Handle flammable solvents in appropriately rated equipment and well-ventilated areas.[1][15] Always consult Safety Data Sheets (SDS) for all materials.[16]

  • Proper Storage and Disposal: Store pyridine and its derivatives in cool, well-ventilated areas away from ignition sources.[14] Follow all local regulations for the disposal of chemical waste.[14]

Q3: How can flow chemistry de-risk the scale-up of my pyridine synthesis?

A3: Flow chemistry, or continuous flow processing, offers significant advantages for scaling up potentially hazardous or difficult reactions.[2]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous heating and cooling, effectively mitigating the risk of thermal runaways.[1]

  • Enhanced Mixing: The small internal dimensions of flow reactors ensure rapid and efficient mixing, preventing the formation of localized hot spots and improving reaction consistency.[1]

  • Increased Safety: The small reaction volume at any given moment (the "hold-up volume") significantly reduces the risk associated with a potential incident. It also allows for reactions to be performed safely at elevated temperatures and pressures.[2]

  • Facilitated Scale-Up: Scaling up in a flow system is often achieved by simply running the reactor for a longer period ("numbering up") or by using a larger reactor, which is a more predictable process than scaling up a batch reactor.

Part 3: Protocols & Visualizations

Experimental Protocol: Scalable Hantzsch Pyridine Synthesis in Water

This protocol is adapted from a greener, catalyst-free procedure for synthesizing 1,4-dihydropyridines, the precursors to pyridines.[17] The subsequent oxidation step would need to be optimized separately.

Step 1: 1,4-Dihydropyridine Synthesis

  • To a suitably sized pressure-rated vessel, add an aromatic aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium carbonate (1.5 eq).

  • Add deionized water to the mixture (approx. 5-10 mL per gram of aldehyde).

  • Seal the vessel and stir the mixture vigorously. Heat the reaction to 70-75 °C.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and allow it to stand overnight.

  • Collect the precipitated solid product by filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the 1,4-dihydropyridine derivative.[17]

Step 2: Aromatization (General Procedure)

  • Dissolve the 1,4-dihydropyridine from Step 1 in a suitable solvent, such as acetic acid.

  • Add an oxidizing agent. Common choices include nitric acid, ferric chloride, or potassium permanganate.[10] The choice of oxidant and conditions must be carefully optimized for safety and efficiency at scale.

  • Heat the mixture as required to drive the aromatization.

  • After cooling, the reaction is worked up, typically by pouring it into water and filtering the precipitated pyridine product, or by extraction.

Diagrams

Diagram 1: General Scale-Up Workflow This diagram illustrates the logical progression from laboratory-scale synthesis to a robust, scaled-up process.

A Bench-Scale Synthesis (mg-g) B Route Scouting & Optimization A->B C Process Hazard Analysis (PHA) - Reaction Calorimetry - DSC/TGA B->C Select Lead Candidate E Define In-Process Controls (IPCs) B->E F Develop Scalable Purification B->F D Kilo-Lab Scale-Up (100g-kg) C->D G Pilot Plant Run (kg-scale) D->G Refine Process E->D F->D H Process Validation & Manufacturing G->H

Caption: A typical workflow for scaling up a chemical synthesis.

Diagram 2: Troubleshooting Low Yield This decision tree provides a systematic approach to diagnosing the cause of reduced yield upon scale-up.

Start Low Yield at Scale Q1 Is the reaction exothermic? Start->Q1 A1_Yes Improve Heat Transfer: - Slower reagent addition - Check reactor cooling capacity - Consider flow chemistry Q1->A1_Yes Yes Q2 Is the reaction homogeneous? Q1->Q2 No A1_Yes->Q2 A2_No Improve Mixing: - Optimize agitation speed/impeller - Check for solids precipitation Q2->A2_No No Q3 Is a catalyst used? Q2->Q3 Yes A2_No->Q3 A3_Yes Investigate Catalyst: - Screen catalyst loading - Check for deactivation - Evaluate mass transfer (heterogeneous) Q3->A3_Yes Yes End Yield Improved Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting low yields in scaled-up reactions.

References

  • Benchchem. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. Benchchem.
  • Benchchem. (2025). Application Note: Continuous Flow Synthesis of 2-Methylpyridines via Heterogeneous Catalysis. Benchchem.
  • Various Authors. (n.d.). Recent advances in catalytic synthesis of pyridine derivatives. ResearchGate.
  • Various Authors. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing.
  • Kappe, C. O., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Semantic Scholar.
  • St. Jean, D. J., Jr., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. Benchchem.
  • Takeda, K., et al. (2011). Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • Takeda, K., et al. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • Various Authors. (2022). Pyridine Synthesis. The Royal Society of Chemistry.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • Various Authors. (2020). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.
  • Various Authors. (2025). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Carl ROTH.
  • Various Authors. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.

Sources

Troubleshooting

Overcoming low reactivity of chloropyridines in C-C bond formation

Status: 🟢 System Operational | Topic: C-C Bond Formation in Chloropyridines Ticket Volume: High | Priority: Critical 🔧 System Overview: The "Chloropyridine Paradox" User Issue: "Why does my 2-chloropyridine substrate fai...

Author: BenchChem Technical Support Team. Date: February 2026

Status: 🟢 System Operational | Topic: C-C Bond Formation in Chloropyridines Ticket Volume: High | Priority: Critical

🔧 System Overview: The "Chloropyridine Paradox"

User Issue: "Why does my 2-chloropyridine substrate fail to couple while the phenyl chloride analog works perfectly?"

Root Cause Analysis: Chloropyridines present a dual-failure mode in standard cross-coupling (Suzuki, Negishi, Stille) workflows. You are likely encountering one of two "bugs" in the catalytic cycle:

  • The "Hardware" Lock (Catalyst Poisoning): The pyridine nitrogen is a strong

    
    -donor. It binds competitively to the metal center (Pd/Ni), displacing the phosphine ligands required for the active cycle. This forms a stable, inactive "dead-end" complex.
    
  • The "Software" Glitch (Electronic Deactivation): While 2- and 4-chloropyridines are electron-deficient (good for

    
    ), the C-Cl bond is strong (
    
    
    
    ). Standard Pd(0) catalysts often lack the electron density required to undergo oxidative addition into this bond, especially if the catalyst is already electronically "tired" from stabilizing ligands.

📂 Troubleshooting Guides (Ticket Resolution)

🎫 Ticket #CP-001: Reaction Stalls at <10% Conversion

Diagnosis: Catalyst Poisoning (N-Coordination). Symptoms: The reaction starts but immediately stops. Adding more catalyst does not help. The Fix: Switch to Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) or bulky Buchwald G3/G4 precatalysts.

  • Why it works: PEPPSI catalysts utilize a "throw-away" 3-chloropyridine ligand.[1] The bulky NHC (N-Heterocyclic Carbene) ligand is sterically demanding, preventing the substrate's nitrogen from binding to the palladium, while being electron-rich enough to force oxidative addition.

CatalystPoisoning cluster_0 Failure Mode: Poisoning cluster_1 Solution: Steric Bulk (PEPPSI/Buchwald) Pd_L Pd(0)-L (Active Species) Dead_Cpx Pd-N Coordinated (Inactive 'Sink') Pd_L->Dead_Cpx N-binding (Fast) Py_Sub 2-Chloropyridine (Substrate) Py_Sub->Dead_Cpx Pd_Bulky Pd(NHC) or Pd(Biaryl) Ox_Add Oxidative Addition (C-Cl Insertion) Pd_Bulky->Ox_Add Sterics block N-binding

Caption: Figure 1. Mechanism of catalyst poisoning by pyridine nitrogen vs. steric protection by bulky ligands.

🎫 Ticket #CP-002: Oxidative Addition Failure (2-Cl vs 3-Cl)

Diagnosis: High Bond Dissociation Energy (BDE). Symptoms: Starting material remains untouched. No byproduct formation. The Fix: Match the ligand to the position of the chlorine.

Substrate PositionReactivity ProfileRecommended "Patch" (Ligand/Catalyst)
2-Chloropyridine High Poisoning Risk. Electronically activated for OA, but N-coordination kills the catalyst.Pd-PEPPSI-IPr or XPhos Pd G4 . The steric bulk is non-negotiable here.
3-Chloropyridine High Activation Barrier. Acts like a deactivated aryl chloride. Poisoning is less of an issue.Ni(COD)₂ / PCy₃ or Pd(OAc)₂ / SPhos . Requires electron-rich metal for difficult OA.
4-Chloropyridine Balanced. Similar to 2-Cl but less steric hindrance at the N-site.Pd(dppf)Cl₂ (Standard) often works; if not, upgrade to RuPhos .
🎫 Ticket #CP-003: Alkyl-Aryl Coupling Fails (Suzuki/Negishi)

Diagnosis:


-Hydride Elimination or Slow Transmetallation.
Symptoms:  Isomerized alkyl byproducts or homocoupling.
The Fix:  Switch to Nickel-Catalyzed Reductive Cross-Coupling .
  • Why it works: Nickel is smaller and more nucleophilic than Palladium, making oxidative addition into C-Cl bonds significantly faster. Furthermore, using a reductive strategy (electrophile + electrophile) avoids the need for unstable alkyl-boron or alkyl-zinc reagents.

NiCatalysis Start Substrate Input: 2-Chloropyridine + Alkyl Bromide Decision Is Alkyl-sp3 involved? Start->Decision Pd_Route Palladium Route (Risk: Beta-Hydride Elim) Decision->Pd_Route No (Aryl-Aryl) Ni_Route Nickel Route (Reductive Coupling) Decision->Ni_Route Yes Conditions Protocol: NiCl2(DME) (5%) Bathophenanthroline (5%) Mn Dust (Reductant) Ni_Route->Conditions

Caption: Figure 2. Decision tree for switching from Palladium to Nickel for sp2-sp3 couplings.

🧪 Validated Protocols (Patch Notes)

Protocol A: The "Universal" Suzuki Coupling (Pd-PEPPSI)

Best for: 2-chloropyridines with aryl boronic acids.

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with:

    • 2-Chloropyridine (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: Pd-PEPPSI-IPr (2 mol%) [1]

    • Base:

      
       (2.0 equiv)[2]
      
  • Solvent: Add anhydrous Isopropanol (IPA) or 1,4-Dioxane (0.5 M concentration).

    • Note: IPA is unique to PEPPSI; the alcohol facilitates the activation of the precatalyst.

  • Execution: Heat to 60-80°C for 2-4 hours.

  • QC Check: If conversion < 50%, add 10 mol% CuI (co-catalyst effect).

Protocol B: Nickel-Catalyzed Reductive Coupling

Best for: Coupling 2-chloropyridines with alkyl bromides (avoiding organometallics).

  • Setup: Flame-dry a vial. Add:

    • 2-Chloropyridine (1.0 equiv)

    • Alkyl Bromide (1.5 equiv)

    • Manganese Dust (3.0 equiv) - Must be activated.

    • Catalyst:

      
       (5 mol%)
      
    • Ligand: Bathophenanthroline (5 mol%) [2]

  • Solvent: DMF (Polar solvent is required for the reductant).

  • Activator: Add TMS-Cl or TES-Cl (10 mol%) to activate the Mn surface.

  • Execution: Stir vigorously at 60°C . The reaction usually turns deep purple/black (active Ni(0) species).

❓ Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh3)4 for chloropyridines? A: Generally, No. Triphenylphosphine is too labile. The pyridine nitrogen will displace it, poisoning the Pd center. You need chelating ligands (dppf) or bulky monodentates (Buchwald/NHC).

Q: Why does my reaction turn black and precipitate? A: This is "Palladium Black" formation. It means your ligand has dissociated, and the Pd has aggregated.

  • Fix: Your ligand-to-metal binding isn't strong enough. Switch to an NHC ligand (PEPPSI or Pd-NHC dimer) which has a much higher binding constant than phosphines.[1]

Q: I am seeing homocoupling of my boronic acid. A: This indicates the oxidative addition into the chloropyridine is too slow (the catalyst is sitting idle and consuming the boronic acid).

  • Fix: Switch to Nickel . Nickel inserts into C-Cl bonds faster than Palladium, balancing the cycle.

📚 References

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst." Chemistry – A European Journal. Link

  • Everson, D. A., Jones, B. A., & Weix, D. J. (2012). "Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides." Journal of the American Chemical Society. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Kalvet, I., et al. (2024).[3] "Machine Learning-Guided Catalyst Selection Reveals Nickel’s Advantages Over Palladium in Suzuki-Miyaura Cross-Coupling."[4] ChemRxiv. Link

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for Reactions Involving Pyridylmethanols

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to overcoming challenges in chemical reactions involving pyridylmethanols. This guide is structured as a series of frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to overcoming challenges in chemical reactions involving pyridylmethanols. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in synthetic and medicinal chemistry. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles governing solvent effects in these complex systems.

Section 1: Fundamental Solvent Selection

This section addresses the initial steps and core principles of selecting an appropriate solvent system for your pyridylmethanol reaction.

Q1: How do I choose a starting solvent for a reaction with a pyridylmethanol?

Answer: The selection of an initial solvent requires balancing the solubility of all reactants, the stability of intermediates and transition states, and the desired reaction pathway. Pyridylmethanols are amphiphilic, possessing a polar hydroxyl group capable of hydrogen bonding and an aromatic pyridine ring that is less polar.

The primary consideration is solubility. A good starting point is to match the solvent's polarity to the overall polarity of your substrates.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and N-Methyl-2-pyrrolidone (NMP) are often excellent starting points.[1][2] They are effective at solvating a wide range of organic molecules and the inorganic bases frequently used in these reactions. Their ability to accept hydrogen bonds without donating them can enhance the nucleophilicity of anionic species.[3][4]

  • Polar Protic Solvents: Alcohols (e.g., methanol, ethanol, isopropanol) can be effective, particularly if the reaction requires proton transfer.[5] However, be cautious, as their hydrogen-bonding capabilities can stabilize ground-state reactants too much, potentially slowing the reaction, or they may compete as nucleophiles.[3][4]

  • Non-Polar Solvents: Solvents like toluene, benzene, or cyclohexane are generally poor choices for initial screening unless the other reactants are highly non-polar. They often lead to solubility issues with the pyridylmethanol itself or with common bases and catalysts.

A crucial feature of 2-pyridylmethanols is their ability to form a strong intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen.[6] The choice of solvent can either preserve or disrupt this interaction, significantly impacting reactivity. Apolar solvents may favor this intramolecularly bonded state, whereas polar solvents, especially those that are strong hydrogen bond acceptors like DMSO, can compete for and disrupt this bond.[6][7]

cluster_start Initial Analysis cluster_solubility Solubility & Polarity cluster_selection Solvent Choice cluster_optimization Optimization Loop Start Analyze Reactants (Pyridylmethanol, Substrates, Catalyst, Base) Solubility Assess Solubility Requirements Start->Solubility Polarity Match Solvent Polarity (Protic vs. Aprotic) Solubility->Polarity Aprotic Polar Aprotic (DMF, DMSO) Good general start Polarity->Aprotic Protic Polar Protic (EtOH, MeOH) If proton transfer is key Polarity->Protic NonPolar Non-Polar (Toluene) For non-polar systems Polarity->NonPolar Screen Perform Initial Screen Aprotic->Screen Protic->Screen NonPolar->Screen Optimize Optimize (Co-solvents, Temp.) Screen->Optimize Low Yield/ Side Reactions? Result Successful Reaction Screen->Result Good Result Optimize->Screen Re-evaluate

Caption: Initial solvent selection workflow for pyridylmethanol reactions.

Q2: My pyridylmethanol starting material is poorly soluble in my chosen solvent. What are my options?

Answer: Poor solubility is a common hurdle that starves the reaction of starting material, leading to low conversion rates.

  • Switch to a More Polar Solvent System: If you started with a mid-to-low polarity solvent (e.g., THF, Dioxane), moving to a more polar aprotic solvent like DMF, DMSO, or a biorenewable alternative like Cyrene™ is a logical next step.[1][8] These solvents have high dielectric constants and are excellent at solvating polar functional groups.

  • Introduce a Co-Solvent: A powerful technique is the use of a binary solvent system.[9] For example, if your reaction proceeds well in toluene but solubility is low, adding a small percentage of a polar aprotic solvent like DMF or NMP can dramatically increase the concentration of the dissolved pyridylmethanol without drastically changing the overall solvent environment.

  • Increase Temperature: Solubility generally increases with temperature.[9][10] A modest increase in reaction temperature can sometimes be sufficient to overcome solubility limitations. However, monitor for thermal degradation of your reactants or catalyst.

  • Consider "Greener" Alternatives: Modern solvent selection guides often highlight bio-based solvents.[11] For instance, 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative to THF with a different solubility profile.[8] Cyrene™ has shown remarkable efficacy as a substitute for traditional polar aprotic solvents like DMF.[1]

SolventDielectric Constant (20°C)Boiling Point (°C)TypeKey Considerations
Water 80.1100Polar ProticExcellent for some Pd-couplings; may cause hydrolysis.[12]
DMSO 46.7189Polar AproticHigh boiling point, excellent solvating power.[3]
Acetonitrile 37.582Polar AproticLower boiling point, good for workup.[4]
DMF 36.7153Polar AproticExcellent all-around solvent, but has toxicity concerns.[1]
Methanol 32.765Polar ProticCan act as a nucleophile; good for proton transfer.[5][13]
Ethanol 24.678Polar ProticGreener alternative to methanol.[5][13]
THF 7.666Polar Aprotic (Ethereal)Good for organometallics; can form peroxides.[8]
Toluene 2.4111Non-PolarUseful for azeotropic water removal.

Table 1: Properties of common solvents for reactions involving pyridylmethanols.

Section 2: Troubleshooting Common Reaction Issues

This section provides guidance on diagnosing and solving specific problems that may arise during your experiment.

Q3: My reaction is suffering from low yield and the formation of multiple side products. How can the solvent be implicated?

Answer: The solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing intermediates and transition states.[3][14] An incorrect solvent choice can favor undesired reaction pathways.

  • Causality: The polarity and hydrogen-bonding ability of the solvent dictate the energy landscape of the reaction. A polar protic solvent, for instance, can form a hydrogen-bond network around a nucleophile, blunting its reactivity and potentially favoring a different, slower pathway.[3][4] Conversely, a polar aprotic solvent leaves the nucleophile "bare" and highly reactive, which can accelerate the desired reaction but may also increase the rate of decomposition if the nucleophile is unstable.[4]

  • Troubleshooting Steps:

    • Analyze Side Products: Identify the structure of your main side products. Does their formation suggest an alternative mechanistic pathway (e.g., elimination vs. substitution, dimerization)?

    • Modulate Polarity: If you are in a polar aprotic solvent like DMSO, try a less polar one like THF or 2-MeTHF. This can sometimes disfavor the formation of highly polar transition states leading to side products.

    • Switch Protic/Aprotic Character: If you are using a protic solvent (e.g., ethanol) and observing side reactions involving the hydroxyl group, switch to an aprotic solvent (e.g., acetonitrile) to minimize hydrogen bonding interactions and potential proton shuttling.

    • Consider Steric Hindrance: In some cases, a bulkier solvent molecule can sterically hinder undesired intermolecular reactions, favoring an intramolecular pathway.

Start Reaction Problem: Low Yield / Side Products Analyze Identify Side Products Start->Analyze Pathway Deduce Undesired Reaction Pathway Analyze->Pathway SolventRole Hypothesize Solvent's Role (e.g., over-stabilizing an intermediate) Pathway->SolventRole ChangeSolvent Select New Solvent Class SolventRole->ChangeSolvent LessPolar Try Less Polar Solvent (e.g., Toluene, THF) ChangeSolvent->LessPolar If pathway is highly polar MorePolar Try More Polar Aprotic (e.g., DMF, DMSO) ChangeSolvent->MorePolar If reactants are poorly solvated SwitchType Switch Protic/Aprotic (e.g., EtOH -> ACN) ChangeSolvent->SwitchType If H-bonding is suspected Rerun Re-run Experiment LessPolar->Rerun MorePolar->Rerun SwitchType->Rerun Result Problem Solved? Rerun->Result Result->Start No

Caption: Troubleshooting logic tree for solvent-related side reactions.

Q4: My reaction is clean but proceeds very slowly. How can solvent choice increase the reaction rate?

Answer: A slow reaction rate is often due to a high activation energy barrier. Solvents can dramatically increase reaction rates by preferentially stabilizing the transition state (TS) relative to the ground state (GS) of the reactants.[3][15][16]

  • For Reactions with Charged Intermediates (e.g., S_N2 type): Reactions that proceed through a more charge-separated or polar transition state than the reactants are typically accelerated by more polar solvents.[3] For example, the reaction between an amine and an alkyl halide (Menshutkin reaction) is significantly faster in polar solvents like acetonitrile or methanol compared to non-polar solvents like cyclohexane.[15][16] This is because the polar solvent molecules arrange themselves to stabilize the developing charges in the transition state.

  • Polar Aprotic vs. Polar Protic: For many reactions, particularly those involving anionic nucleophiles, polar aprotic solvents (DMF, DMSO) are superior rate accelerators compared to polar protic solvents (water, ethanol).[4] Protic solvents form a tight solvation shell via hydrogen bonding around the anion, which must be stripped away for the reaction to occur, thus increasing the activation energy. Aprotic solvents solvate the anion more weakly, leaving it more "naked" and reactive.[4]

  • Coordinating Solvents in Catalysis: In metal-catalyzed reactions, solvents can also act as ligands. In palladium-catalyzed cross-couplings, coordinating solvents like DMF can help stabilize the active Pd(0) species, preventing catalyst decomposition and promoting a faster catalytic cycle.[17][18]

Section 3: Advanced Topics & Specific Reaction Classes

Q5: I am running a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with a pyridylmethanol substrate, and my catalyst appears to be deactivating. Could the solvent be the problem?

Answer: Yes, the solvent system is critical to maintaining catalyst activity in palladium-catalyzed cross-coupling reactions.[17][18] Catalyst deactivation, often observed as the reaction stalling before completion, can be caused by several factors, many of which are solvent-dependent.[19][20]

  • Poor Solubility of Base: Many cross-coupling reactions use inorganic bases (e.g., K₂CO₃, Cs₂CO₃). If the solvent cannot adequately dissolve the base, the reaction will be slow or fail entirely. Polar aprotic solvents like DMF or the use of aqueous mixtures are often necessary to solubilize these components.[1][12]

  • Stabilization of Catalytic Species: The active Pd(0) catalyst can be unstable and prone to aggregation into inactive palladium black. Solvents can play a crucial role in stabilizing the active monomeric catalyst.[21] Coordinating solvents like DMF can be beneficial, but sometimes less coordinating solvents are preferred to allow for faster ligand exchange.

  • Water Content: While some reactions benefit from aqueous media, trace amounts of water in anhydrous reactions can lead to side reactions, such as the proto-deboronation of boronic acids in Suzuki couplings. Using a solvent like toluene that allows for azeotropic removal of water can be beneficial.

  • Emerging Solvent Systems: Research has shown that novel, biorenewable solvents can be highly effective. For instance, a reductive homocoupling of a 2-bromopyridine derivative showed significantly improved rates and yields in Cyrene™ compared to traditional solvents like DMF.[1] This highlights the importance of exploring beyond conventional solvent choices.

cluster_solvents Solvent Environments Pyridylmethanol Pyridylmethanol OH Group (H-bond donor/acceptor) Pyridine Ring (H-bond acceptor, π-system) Protic Polar Protic (e.g., Ethanol) H-bonds with OH and Py-N Stabilizes ground state Can act as competing nucleophile Pyridylmethanol:py->Protic:head H-bond (acceptor) Pyridylmethanol:oh->Protic:head H-bond (donor/acceptor) Aprotic Polar Aprotic (e.g., DMSO) Strong H-bond acceptor Disrupts intramolecular H-bond Solvates cations well Pyridylmethanol:py->Aprotic:head H-bond (acceptor) Pyridylmethanol:oh->Aprotic:head H-bond (acceptor) NonPolar Non-Polar (e.g., Toluene) Weak interactions Preserves intramolecular H-bond Poor solubility for salts/bases Pyridylmethanol->NonPolar van der Waals

Caption: Interactions between a pyridylmethanol and different solvent types.

Section 4: Experimental Protocols

Protocol 1: High-Throughput Solvent Screening

This protocol provides a framework for rapidly screening multiple solvents to identify promising candidates for your reaction.

Objective: To efficiently test 8-12 different solvents in parallel to assess their impact on reaction yield and purity.

Methodology:

  • Preparation: In an inert atmosphere glovebox or using Schlenk techniques, prepare a stock solution of your pyridylmethanol substrate and any other common reagents in a suitable, volatile solvent (e.g., THF or DCM).

  • Aliquot Reagents: Dispense the catalyst, base, and any solid reagents into an array of reaction vials (e.g., a 24-well plate with micro-stirrers).

  • Dispense Stock Solution: Add an equal volume of the substrate stock solution to each vial.

  • Evaporate Volatile Solvent: If a stock solution was used, gently remove the volatile solvent under a stream of nitrogen or in vacuo. This ensures all reactions start with only the screening solvent.

  • Add Screening Solvents: Add the predetermined volume of each unique screening solvent to its designated vial. Recommended starting solvents include DMF, DMSO, NMP, ACN, 2-MeTHF, Isopropanol, and Toluene.

  • Reaction: Seal the plate and run the reaction under the desired temperature and time conditions. Ensure consistent stirring.

  • Quench and Analyze: At the end of the reaction time, quench all reactions simultaneously (if possible) with an appropriate quenching agent. Analyze a small aliquot from each well by LC-MS or GC-MS to determine the relative conversion and purity.

  • Validation: Promising hits from the screen should be repeated on a larger scale to confirm the results.

Protocol 2: Co-Solvent System Optimization

Objective: To fine-tune the properties of a solvent system by systematically varying the ratio of two miscible solvents.

Methodology:

  • Selection: Choose two solvents from the initial screen: one that provided good (but not perfect) reactivity (Solvent A) and another that provided excellent solubility but perhaps lower selectivity (Solvent B).

  • Setup: Prepare a series of reactions where the total solvent volume is constant, but the ratio of Solvent A to Solvent B is varied systematically. For example:

    • Reaction 1: 100% Solvent A

    • Reaction 2: 75% A / 25% B

    • Reaction 3: 50% A / 50% B

    • Reaction 4: 25% A / 75% B

    • Reaction 5: 100% Solvent B

  • Execution: Run all reactions under identical conditions (temperature, time, concentration).

  • Analysis: Analyze the outcome of each reaction, plotting the yield and key impurity levels against the solvent composition. This will often reveal an optimal ratio that balances reactivity, selectivity, and solubility.

References

  • Lomas, J. S., Adenier, A., Cordier, C., & Lacroix, J. C. (1998). Hydrogen bonding and solvent effects in heteroaryldi(1-adamantyl)methanols: an NMR and IR spectroscopic study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2455-2462. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Latorre, A., Valvekens, P., & Peeters, J. (2019). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). RSC advances, 9(43), 25164-25171. [Link]

  • Mbi, A. D., & Kamerlin, S. C. (2022). Solvent effects on the Menshutkin reaction. The Journal of Physical Chemistry B, 126(9), 1951-1961. [Link]

  • Mbi, A. D., & Kamerlin, S. C. (2021). Solvent Effects on the Menshutkin Reaction. arXiv preprint arXiv:2111.05244. [Link]

  • Stirk, A. J., & Cockroft, S. L. (2022). Dissecting Solvent Effects on Hydrogen Bonding. Angewandte Chemie International Edition, 61(1), e202111305. [Link]

  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. (2025). Solvent Effects on Hydrogen Bonding. [Link]

  • White Rose Research Online. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. [Link]

  • ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]

  • ResearchGate. (2025). Solvent Effects on Hydrogen Bonds-A Theoretical Study. [Link]

  • Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Bentham Science. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. [Link]

  • ResearchGate. (2017). Optimization of the reaction conditions by using different solvents. [Link]

  • Semantic Scholar. (1981). The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. [Link]

  • International Journal of ChemTech Research. (2016). Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1981). The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. [Link]

  • ResearchGate. (2020). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. [Link]

  • OSTI.GOV. (2021). Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. [Link]

  • KIT-Bibliothek. (2021). Impact of solvent polarity on the ligand configuration in tetravalent thorium N-donor complexes. [Link]

  • ResearchGate. (2017). In a reaction I am using pyridine as a solvent as well as a base. Can I use few drops of triethylamine as a base and ethanol/methanol as solvent?. [Link]

  • ChemTalk. (2025). A Deep Dive into Common Organic Solvents. [Link]

  • ResearchGate. (2025). Role of Catalyst Deactivation and Regeneration in Methanol Production. [Link]

  • ResearchGate. (2019). Measurement and Correlation of the Solubility of Pyrimethanil in Seven Monosolvents and Two Different Binary Mixed Solvents. [Link]

  • Catalysis Science & Technology. (2016). rational improvements of catalysts via manipulation of solvent interactions. [Link]

  • Frontiers in Chemistry. (2017). The Role of Solvent Polarity on Low-Temperature Methanol Synthesis Catalyzed by Cu Nanoparticles. [Link]

  • Semantic Scholar. (2014). Table 2 from (Solid + liquid) solubility of organic compounds in organic solvents : correlation and extrapolation. [Link]

  • MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

  • ResearchGate. (2025). Study on the deactivation phenomena of Cu-based catalyst for methanol synthesis in slurry phase. [Link]

  • D-Scholarship@Pitt. (2023). Toward Robust and Efficient Atomistic Modeling of Solvent Effects. [Link]

  • ResearchGate. (2022). The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. [Link]

  • PMC. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • ResearchGate. (2025). Solubility of bio-sourced feedstocks in 'green' solvents. [Link]

Sources

Troubleshooting

Technical Support Center: Exothermic Pyridine Reaction Management

Introduction: The Dual Nature of Pyridine Welcome to the Technical Support Center. You are likely here because you are scaling up a pyridine-based reaction (acylation, oxidation, or alkylation) and are encountering therm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Pyridine

Welcome to the Technical Support Center. You are likely here because you are scaling up a pyridine-based reaction (acylation, oxidation, or alkylation) and are encountering thermal management issues.

The Core Challenge: Pyridine is deceptive. It acts as both a solvent and a nucleophilic base. In acylation or sulfonation reactions, it forms intermediate salts (pyridinium species). These reactions are not only highly exothermic but often precipitate solids, creating a non-Newtonian slurry . This slurry coats reactor walls (fouling), drastically reducing your Overall Heat Transfer Coefficient (


), right when you need cooling the most.

This guide moves beyond basic "cooling" advice to the engineering physics required to prevent thermal runaway.[1]

Module 1: Critical Safety & Immediate Mitigation

Q: My reactor temperature is spiking despite full cooling. What do I do?

Status: EMERGENCY Action: Execute the "Stop-Crash-Vent" protocol immediately.

  • STOP Dosing: Cut the feed of the limiting reagent (usually the acid chloride or anhydride) immediately.

    • Why: In semi-batch reactions, the reaction rate is limited by the feed rate only if accumulation is low. Stopping the feed removes the fuel for the fire.

  • CRASH Cool: If your reactor has an emergency crash-cool function (liquid nitrogen or pre-chilled syltherm), engage it.

    • Note: If you have a jacketed vessel, ensure the

      
       (jacket vs. reactor) does not exceed the thermal shock rating of a glass-lined reactor (typically 60-80°C).
      
  • VENT Pressure: If the temperature rise is accompanied by pressure generation (gas evolution or solvent boiling), ensure the condenser is not flooded. If pressure approaches the vessel rating, manually engage the relief valve if not automated.

The Physics of the Spike: You are likely experiencing a Thermal Runaway Feedback Loop . As temperature (


) rises, the reaction rate constant (

) increases exponentially (Arrhenius Law), generating more heat (

), which further raises

.

ThermalRunaway cluster_0 The Runaway Cycle Temp Reactor Temperature (T) Increases Rate Reaction Rate (k) Increases (Exponentially) Temp->Rate Arrhenius Law Heat Heat Generation (Q_gen) Increases Rate->Heat Exotherm Heat->Temp Accumulation Cooling Cooling Capacity (Q_rem) Overwhelmed Cooling->Temp Fails to Compensate

Figure 1: The Thermal Runaway Feedback Loop. Once


 (Heat Removal), the system becomes unstable.

Module 2: Process Design & Proactive Control

Q: How do I calculate the safe dosing rate for my specific reactor?

Status: PLANNING / OPTIMIZATION

You cannot guess this. You must determine the Maximum Heat Output (


)  and match it to your reactor's Cooling Capacity (

)
.
Step 1: Determine Enthalpy via Calorimetry

Before scaling up >100g, you must run a Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) experiment.

ParameterSymbolCritical ThresholdWhy it Matters
Enthalpy of Reaction


High energy potential. Pyridine acylations often exceed -150 kJ/mol.
Adiabatic Temp Rise


If cooling fails, the reactor will boil or pressurize.
Time to Max Rate


Indicates low stability; requires rapid emergency response systems.
Step 2: The Heat Balance Equation

To maintain isothermal conditions, your dosing rate must satisfy:



  • 
     : Overall Heat Transfer Coefficient (W/m²·K). Warning: In pyridine slurries, this drops significantly.
    
  • 
     : Wetted Surface Area (m²).
    
Q: Why does the reaction "take off" hours after I finish dosing?

Diagnosis: Reactant Accumulation. You dosed faster than the reaction could consume the reagent (Kinetic Regime vs. Dosing Regime). Unreacted material built up in the vessel like a coiled spring. Once the temperature bumped up slightly, or the catalyst finally activated, all that accumulated energy released at once.

Protocol: The "Dose-and-Hold" Verification

  • Dose 10% of the reagent.

  • Stop. Watch the heat flow (

    
    ) or temperature.
    
  • Does the exotherm die down immediately?

    • YES: Reaction is fast (feed-controlled). Safe to proceed.

    • NO: Heat continues to evolve? DANGER. You have accumulation. Do not resume dosing until heat flow returns to baseline.

Module 3: Troubleshooting Pyridine Specifics

Q: My cooling capacity drops halfway through the reaction. Why?

Diagnosis: Pyridinium Salt Fouling. Pyridine reactions often generate salts (e.g., Pyridine Hydrochloride) that precipitate. These salts form a crust on the reactor walls.

The Mechanism:

  • Nucleation: Salts form at the coldest point—the reactor wall.

  • Insulation: This crust acts as an insulator. Your jacket temperature (

    
    ) might be -20°C, but the wall temperature inside is +10°C.
    
  • Viscosity: The bulk solution becomes a thick slurry, reducing turbulence and heat transfer efficiency.

Solution: The "Dilution & Agitation" Protocol

  • Solvent Selection: Switch to a co-solvent system (e.g., DCM/Pyridine or Toluene/Pyridine) to keep salts solubilized longer.

  • Impeller Choice: Switch from a standard Pitch Blade Turbine (PBT) to an Anchor or Helical Ribbon impeller. These scrape the walls, removing the insulating crust and improving heat transfer.

Q: How do I automate this to prevent human error?

Solution: Cascade Control Logic. Do not rely on manual valve adjustments. Implement a dosing feedback loop.

DosingLogic cluster_safety Safety Interlock Sensor Temp Sensor (Reactor Tr) Controller PID Controller (Calculates Error) Sensor->Controller Tr > Setpoint? Pump Dosing Pump (Reagent Feed) Controller->Pump Stop/Slow Feed Jacket Cooling Jacket (Tj) Controller->Jacket Max Cooling

Figure 2: Automated Cascade Control. If


 exceeds the setpoint by defined margin (e.g., 2°C), the pump hard stops  automatically.

Module 4: Scale-Up Physics (Lab to Pilot)

Q: It worked in the 1L flask. Why did it boil over in the 50L reactor?

The Physics: Surface Area to Volume Ratio (


). 
As you scale up, volume (heat generation) increases cubically (

), but surface area (cooling capacity) only increases quadratically (

).
ScaleVolumeCooling Area (

)
SA/V Ratio (

)
Cooling Efficiency
Lab Flask 1 L0.0550 Excellent
Pilot Reactor 50 L0.7014 Moderate (3.5x worse)
Production 2000 L8.504 Poor (12x worse)

Corrective Action:

  • Extend Dosing Time: If you dosed in 30 mins at 1L, you may need 4-6 hours at 50L to dissipate the same heat load.

  • Cryogenic Cooling: Standard glycol chillers may not suffice. You may need liquid nitrogen injection or lower temperature syltherm loops to increase the

    
     driving force.
    

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Gustin, J. L. (2002). "Violent decomposition of a pyridine–chromium trioxide complex." Journal of Loss Prevention in the Process Industries. Link

  • Etchells, J. & Wilday, J. (1998). Workbook for Chemical Reactor Relief System Sizing. HSE Books. (Source for DIERS venting methodology).
  • Org. Process Res. Dev. (2001). "Scale-up of Exothermic Reactions." American Chemical Society. Link

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Specific reference for Pyridine/Maleic Anhydride hazards).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of (2-Chloro-3-methoxypyridin-4-yl)methanol for the Research Scientist

(2-Chloro-3-methoxypyridin-4-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds, making its efficient and scalable production a topic of significant interest for researchers in drug...

Author: BenchChem Technical Support Team. Date: February 2026

(2-Chloro-3-methoxypyridin-4-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds, making its efficient and scalable production a topic of significant interest for researchers in drug development. This guide provides a comparative analysis of potential synthetic routes to this valuable intermediate. While a single, established industrial synthesis is not prominently documented in publicly available literature, we can construct and evaluate several plausible and robust synthetic strategies based on established organic chemistry principles and analogous reactions. This guide will delve into the mechanistic underpinnings, experimental considerations, and a comparative analysis of these proposed routes to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction: The Importance of (2-Chloro-3-methoxypyridin-4-yl)methanol

The substituted pyridine motif is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents. The specific substitution pattern of (2-Chloro-3-methoxypyridin-4-yl)methanol, featuring a chloro, a methoxy, and a hydroxymethyl group, offers multiple points for further functionalization, making it a versatile precursor for creating libraries of compounds for drug discovery. The chloro group can be displaced by various nucleophiles, the methoxy group can be demethylated to a hydroxyl group, and the primary alcohol can be oxidized or otherwise modified. This trifunctional scaffold allows for precise tuning of a molecule's physicochemical properties, a critical aspect of drug design.

This guide will explore three potential synthetic pathways, each with its own set of advantages and challenges. We will refer to them as:

  • The Vilsmeier-Haack Formylation Approach (Route A)

  • The Nitrile Conversion Strategy (Route B)

  • The Directed ortho-Metalation (DoM) and Formylation Route (Route C)

A visual overview of these proposed synthetic pathways is presented below.

cluster_A Route A: Vilsmeier-Haack Approach cluster_B Route B: Nitrile Conversion Strategy cluster_C Route C: Directed ortho-Metalation (DoM) A1 2-Chloro-3-hydroxypyridine A2 2-Chloro-3-methoxypyridine A1->A2 Methylation A3 2-Chloro-3-methoxypyridine-4-carbaldehyde A2->A3 Vilsmeier-Haack Formylation A4 (2-Chloro-3-methoxypyridin-4-yl)methanol A3->A4 Reduction B1 2-Chloro-4-methoxy-3-cyanopyridine (Commercial) B2 2-Chloro-3-methoxypyridine-4-carbaldehyde B1->B2 Reduction (e.g., DIBAL-H) B3 (2-Chloro-3-methoxypyridin-4-yl)methanol B2->B3 Reduction (e.g., NaBH4) C1 2-Chloro-3-methoxypyridine C2 Lithium Intermediate C1->C2 Lithiation (LDA/LTMP) C3 2-Chloro-3-methoxypyridine-4-carbaldehyde C2->C3 Formylation (DMF) C4 (2-Chloro-3-methoxypyridin-4-yl)methanol C3->C4 Reduction

Figure 1: Proposed synthetic pathways to (2-Chloro-3-methoxypyridin-4-yl)methanol.

Route A: The Vilsmeier-Haack Formylation Approach

This classical approach involves the construction of the target molecule from a readily available starting material, 2-chloro-3-hydroxypyridine, through a three-step sequence: methylation, formylation, and reduction.

Step 1: Methylation of 2-Chloro-3-hydroxypyridine

The initial step involves the O-methylation of 2-chloro-3-hydroxypyridine to form 2-chloro-3-methoxypyridine. This is a standard Williamson ether synthesis.

reactant 2-Chloro-3-hydroxypyridine product 2-Chloro-3-methoxypyridine reactant->product 60 °C, 4h reagent Iodomethane (CH3I) K2CO3, DMF

Figure 2: Methylation of 2-chloro-3-hydroxypyridine.

Experimental Protocol (Analogous): To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in N,N-dimethylformamide (DMF), potassium carbonate (2.0 eq) is added, followed by iodomethane (1.05 eq). The mixture is stirred at 60°C for 4 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2-chloro-3-methoxypyridine. A similar procedure has been reported to provide a 90% yield.[1]

Causality and Considerations:

  • Base: Potassium carbonate is a suitable base for deprotonating the hydroxyl group, forming the more nucleophilic phenoxide.

  • Solvent: DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 reaction.

  • Methylating Agent: Iodomethane is a highly reactive methylating agent. Alternatively, dimethyl sulfate could be used, though it is more toxic.

Step 2: Vilsmeier-Haack Formylation of 2-Chloro-3-methoxypyridine

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5][6] The reaction involves an electrophilic aromatic substitution with the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl3) and DMF.

reactant 2-Chloro-3-methoxypyridine product 2-Chloro-3-methoxypyridine-4-carbaldehyde reactant->product Heat reagent POCl3, DMF

Figure 3: Vilsmeier-Haack formylation.

Experimental Protocol (Proposed): In a flame-dried flask under an inert atmosphere, DMF (3-5 eq) is cooled to 0°C. Phosphorus oxychloride (1.1-1.5 eq) is added dropwise, and the mixture is stirred for 30-60 minutes to form the Vilsmeier reagent. A solution of 2-chloro-3-methoxypyridine (1.0 eq) in a minimal amount of DMF is then added. The reaction mixture is allowed to warm to room temperature and then heated (typically between 60-90°C) for several hours. The reaction is monitored by TLC. Upon completion, the mixture is carefully poured onto crushed ice and neutralized with a base (e.g., NaOH or NaHCO3 solution) to hydrolyze the intermediate iminium salt. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography or recrystallization.[2][7]

Causality and Considerations:

  • Reactivity: The pyridine ring is generally electron-deficient, making electrophilic substitution challenging. However, the methoxy group at the 3-position is an electron-donating group, which activates the ring towards electrophilic attack, primarily at the ortho and para positions (C4 and C2). The C4 position is sterically more accessible.

  • Regioselectivity: The formylation is expected to occur at the C4 position due to the directing effect of the methoxy group and the deactivating effect of the nitrogen atom and the chloro group.

  • Challenges: The reaction may require forcing conditions (higher temperatures, longer reaction times) due to the overall electron-deficient nature of the pyridine ring. This could lead to side reactions and lower yields.

Step 3: Reduction of 2-Chloro-3-methoxypyridine-4-carbaldehyde

The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation.[7][8][9][10][11][12]

reactant 2-Chloro-3-methoxypyridine-4-carbaldehyde product (2-Chloro-3-methoxypyridin-4-yl)methanol reactant->product Room Temperature reagent NaBH4, Methanol reactant 2-Chloro-4-methoxy-3-cyanopyridine product 2-Chloro-3-methoxypyridine-4-carbaldehyde reactant->product -78 °C to rt reagent 1. DIBAL-H, Toluene 2. H3O+

Figure 5: Reduction of the nitrile to the aldehyde.

Experimental Protocol (Proposed): A solution of 2-chloro-4-methoxy-3-cyanopyridine (1.0 eq) in anhydrous toluene is cooled to -78°C under an inert atmosphere. A solution of DIBAL-H (1.2-1.5 eq) in toluene or hexanes is added dropwise, and the reaction is stirred at -78°C for a few hours. The reaction is then allowed to warm to room temperature. The reaction is carefully quenched with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute acid, and stirred vigorously until two clear layers are formed. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude aldehyde.

Causality and Considerations:

  • Reagent: DIBAL-H is a powerful reducing agent that can be controlled at low temperatures to achieve partial reduction of nitriles.

  • Temperature Control: Maintaining a low temperature is crucial to prevent over-reduction to the amine.

  • Work-up: The work-up procedure is critical for the hydrolysis of the intermediate aluminum-imine complex to the aldehyde.

Step 2: Reduction of the Aldehyde to the Alcohol

This step is identical to the final step in Route A, employing sodium borohydride for the reduction of the aldehyde to the primary alcohol.

Route C: The Directed ortho-Metalation (DoM) and Formylation Route

This route involves the deprotonation of 2-chloro-3-methoxypyridine at the C4 position, followed by quenching with a formylating agent. This strategy relies on the ability of the substituents to direct the metalation to the desired position.

Step 1: Directed ortho-Metalation of 2-Chloro-3-methoxypyridine

The methoxy group is a known directing group for ortho-lithiation. However, the presence of the chloro group and the pyridine nitrogen complicates the regioselectivity. Studies have shown that lithiation of 2-chloro- and 2-methoxypyridine can be directed to the C3 position. [13][14]However, for 2-chloro-3-methoxypyridine, the combined directing effect of the methoxy group and the potential for stabilization by the chloro group might favor lithiation at the C4 position. A strong, hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) would be required. [15]

reactant 2-Chloro-3-methoxypyridine product Lithium Intermediate reactant->product -78 °C reagent LDA or LTMP, THF

Figure 6: Directed ortho-metalation.

Experimental Protocol (Proposed): To a solution of diisopropylamine or 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF at -78°C under an inert atmosphere, n-butyllithium (1.05 eq) is added dropwise. After stirring for 30 minutes, a solution of 2-chloro-3-methoxypyridine (1.0 eq) in anhydrous THF is added slowly. The reaction mixture is stirred at -78°C for 1-2 hours to allow for the formation of the lithiated intermediate.

Causality and Considerations:

  • Base Selection: A hindered lithium amide base is necessary to avoid nucleophilic addition to the pyridine ring.

  • Regioselectivity: This is the most significant challenge of this route. While the methoxy group directs to the C4 position, other positions might also be deprotonated, leading to a mixture of products. Experimental validation would be required to determine the feasibility of this step.

Step 2: Formylation of the Lithium Intermediate

The generated organolithium species is then quenched with an electrophilic formylating agent, such as DMF. [16]

reactant Lithium Intermediate product 2-Chloro-3-methoxypyridine-4-carbaldehyde reactant->product -78 °C to rt reagent 1. DMF 2. H3O+

Figure 7: Formylation of the lithium intermediate.

Experimental Protocol (Proposed): To the solution of the lithiated intermediate at -78°C, anhydrous DMF (1.5-2.0 eq) is added dropwise. The reaction is stirred at -78°C for an hour and then allowed to warm to room temperature. The reaction is quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is performed by column chromatography.

Causality and Considerations:

  • Electrophile: DMF is a common and effective formylating agent for organolithium compounds.

  • Yield: The yield of this step is highly dependent on the efficiency and regioselectivity of the preceding lithiation step.

Step 3: Reduction of the Aldehyde to the Alcohol

This final step is identical to that in Routes A and B, using sodium borohydride to reduce the aldehyde.

Comparison of the Synthetic Routes

FeatureRoute A: Vilsmeier-HaackRoute B: Nitrile ConversionRoute C: Directed ortho-Metalation
Starting Material 2-Chloro-3-hydroxypyridine2-Chloro-4-methoxy-3-cyanopyridine2-Chloro-3-methoxypyridine
Number of Steps 323
Key Transformation Vilsmeier-Haack formylationNitrile reduction with DIBAL-HDirected ortho-metalation
Potential Yield Moderate to good, but potentially variableGood, but dependent on the nitrile reduction stepHighly variable, dependent on lithiation regioselectivity
Scalability Generally scalable, but Vilsmeier-Haack can be exothermicScalable, but DIBAL-H can be expensive and requires careful handlingChallenging to scale due to cryogenic conditions and organolithium reagents
Safety Concerns POCl3 is corrosive and reacts violently with water.DIBAL-H is pyrophoric and reacts violently with water.Organolithium reagents are pyrophoric and require strictly anhydrous conditions.
Cost-Effectiveness Starting material is relatively inexpensive. Reagents are common.Starting material is a specialty chemical and may be costly. DIBAL-H is expensive.Reagents are relatively inexpensive, but the need for cryogenic conditions adds cost.
Reliability The Vilsmeier-Haack reaction on this specific substrate is not well-documented and may be low-yielding.The reduction of nitriles with DIBAL-H is a generally reliable transformation.The regioselectivity of the lithiation is uncertain and would require significant optimization.

Conclusion and Recommendations

For researchers embarking on the synthesis of (2-Chloro-3-methoxypyridin-4-yl)methanol, the choice of synthetic route will depend on the available resources, scale of the synthesis, and the level of acceptable risk and process development.

  • Route B (Nitrile Conversion Strategy) appears to be the most promising and reliable route for a laboratory setting, provided the starting material, 2-chloro-4-methoxy-3-cyanopyridine, is commercially available and affordable. The key transformation, the DIBAL-H reduction of the nitrile, is a well-established and generally high-yielding reaction.

  • Route A (Vilsmeier-Haack Formylation Approach) is a viable alternative, particularly if the nitrile starting material for Route B is not readily accessible. This route starts from a more basic and likely cheaper starting material. However, the success of this route hinges on the Vilsmeier-Haack formylation step, which may require optimization to achieve satisfactory yields due to the electron-deficient nature of the pyridine ring.

  • Route C (Directed ortho-Metalation) is the most speculative and would be considered a more exploratory approach. The uncertainty of the regioselectivity of the lithiation step makes it a higher-risk strategy. However, if successful, it could offer an elegant and direct method for the C4-functionalization of the pyridine ring. This route is best suited for academic exploration or when other routes have failed.

Ultimately, the development of a robust synthesis for (2-Chloro-3-methoxypyridin-4-yl)methanol will likely involve some degree of experimental optimization. This guide provides a scientifically grounded framework for initiating such studies, enabling researchers to make informed decisions and efficiently navigate the challenges of synthesizing this valuable chemical intermediate.

References

  • Daly, J. W., Spande, T. F., & Whittaker, N. (1986). Alkaloids from amphibian skins. In Alkaloids: Chemical and Biological Perspectives (Vol. 4, pp. 1-149). John Wiley & Sons.
  • Katritzky, A. R., & Laurenzo, K. S. (1986). A general and convenient synthesis of 2-, 3-, and 4-formylpyridines. The Journal of Organic Chemistry, 51(25), 5039-5040.

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Comparative

A Senior Application Scientist's Guide: Comparative Reactivity of 2-Chloropyridines and 2-Bromopyridines

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, appearing in a vast array of biologically active compounds.[1] The functionalization...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, appearing in a vast array of biologically active compounds.[1] The functionalization of this heterocycle often begins with a halogenated precursor, with 2-chloropyridines and 2-bromopyridines being among the most common starting materials. The choice between these two substrates is not trivial and has significant implications for reaction efficiency, cost, and scalability.

This guide provides an in-depth, objective comparison of the reactivity of 2-chloropyridines and 2-bromopyridines across several critical classes of chemical transformations. By elucidating the fundamental principles that govern their reactivity and presenting supporting experimental data, we aim to empower scientists to make more strategic decisions in their synthetic endeavors.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between 2-chloropyridines and 2-bromopyridines is rooted in the intrinsic properties of the carbon-halogen (C-X) bond. Two key characteristics dictate the outcome of most synthetic transformations: bond strength and polarizability.

1. Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger than the C-Br bond. This means more energy is required to cleave the C-Cl bond, making 2-chloropyridines inherently less reactive in transformations where this bond cleavage is the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2]

  • Aryl C-Cl Bond Energy: ~339 kJ/mol[1]

  • Aryl C-Br Bond Energy: ~276 kJ/mol[1]

2. Electronegativity and Polarizability: Chlorine is more electronegative than bromine (Pauling scale: Cl ≈ 3.16, Br ≈ 2.96), leading to a more polarized C-X bond with a greater partial positive charge on the carbon atom.[3][4] However, bromine is larger and its electron cloud is more diffuse, making it more polarizable.[5] This higher polarizability can be crucial for stabilizing transition states in certain reactions. In nucleophilic aromatic substitution (SNAr), the high electronegativity of chlorine can activate the ring, but in metal-catalyzed reactions, the lower bond energy and greater polarizability of bromine often dominate, leading to higher reactivity.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[6] Here, the general reactivity trend is overwhelmingly in favor of bromides over chlorides (I > Br > Cl >> F).[7] This is because the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the C-X bond, a process that is much more facile for the weaker C-Br bond.[1][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is a workhorse reaction in pharmaceutical chemistry.[9][10] While 2-bromopyridines often react under mild conditions with standard catalysts, 2-chloropyridines demand more robust catalytic systems to achieve comparable efficiency.[1]

The workflow for a typical Suzuki-Miyaura coupling involves the oxidative addition of the palladium catalyst to the halopyridine, followed by transmetalation with the activated boronic acid and reductive elimination to yield the product.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X (2-HaloPy) Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OR')2 + Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R caption Catalytic Cycle for Suzuki-Miyaura Coupling.

Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.

Comparative Performance Data:

HalopyridineCoupling PartnerCatalyst SystemConditionsYieldReference
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene, refluxHighGeneral Knowledge
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃Dioxane, 80 °C95%[11]
2-ChloropyridineFuran-2-yltrifluoroboratePd(OAc)₂ / RuPhos / K₃PO₄n-Butanol, 100 °CGood-Excellent[12]
3-ChloropyridinePhenylboronic acidPd/C / (c-Hex)₂PC₁₂H₉Dioxane/H₂O, 100 °C92%[9]

Key Insight: The successful coupling of 2-chloropyridines hinges on the use of highly active catalysts, often involving bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[1][12] These ligands stabilize the palladium center and promote the challenging oxidative addition to the strong C-Cl bond.

Representative Protocol: Suzuki Coupling of 2-Chloropyridine
  • To a dry Schlenk tube, add the 2-chloropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a strong base (e.g., K₃PO₄, 2.0-3.0 equiv).[7]

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the appropriate phosphine ligand (e.g., RuPhos, 2-6 mol%).[12]

  • Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., toluene, dioxane, or n-butanol) via syringe.[7][12]

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until completion, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[13] Similar to Suzuki coupling, the oxidative addition of the C-X bond is the critical, rate-limiting step.[14] Consequently, 2-bromopyridines are significantly more reactive than 2-chloropyridines. Reactions with 2-chloropyridines often require higher temperatures, higher catalyst loadings, and specialized, sterically hindered biarylphosphine ligands to proceed efficiently.[14][15]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-X (2-HaloPy) Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)(X)L Amine_Coord_Deprot Amine_Coord_Deprot Ar-Pd(II)(X)L->Amine_Coord_Deprot HNR2 + Base Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Amine_Coord_Deprot->Ar-Pd(II)(NR2)L Reductive_Elimination Reductive_Elimination Ar-Pd(II)(NR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 caption Catalytic Cycle for Buchwald-Hartwig Amination.

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Comparative Performance Data:

HalopyridineAmineCatalyst SystemBaseConditionsYieldReference
2-BromopyridineVolatile AminesPd(OAc)₂ / dpppNaOtBuToluene, 80 °C55-98%[15][16]
2-ChloropyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene, 110 °CGood[17]
6-Chloroisoquinoline(S)-3-Amino-2-methylpropan-1-olPd₂(dba)₃ / XantphosNaOtBuToluene, 80 °C96%[17]

Key Insight: For challenging aminations involving 2-chloropyridines, the choice of ligand is paramount. Sterically hindered, electron-rich ligands like RuPhos, BrettPhos, and Josiphos are essential for activating the C-Cl bond.[14] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to facilitate the deprotonation of the amine and drive the catalytic cycle.[14]

Representative Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine
  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%) and the appropriate biarylphosphine ligand.[14]

  • Add the 2-chloropyridine (1.0 equiv), the amine (1.2-1.5 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Add dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress. Upon completion, cool to room temperature.

  • Quench the reaction carefully with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by silica gel chromatography.

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds.[18] The reactivity trend again follows I > Br > Cl > OTf.[18] While 2-bromopyridines couple readily under standard Pd/Cu co-catalyzed conditions, 2-chloropyridines are notoriously difficult substrates and often give low yields unless specialized conditions or catalysts are employed.[19][20]

Comparative Performance Data:

HalopyridineAlkyneCatalyst SystemConditionsYieldReference
2-BromopyridinePhenylacetyleneMCM-41-Pd / CuI / PPh₃NMP/Et₃N, 90 °C99%[20]
3-BromopyridinePhenylacetyleneMCM-41-Pd / CuI / PPh₃NMP/Et₃N, 90 °C98%[20]
2-ChloropyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIDMF, 120 °C (Microwave)Excellent[19]
2-Amino-3-BromopyridineTerminal AlkynesPd(CF₃COO)₂ / PPh₃ / CuIDMF, 100 °C72-96%[21][22]

Key Insight: The success of Sonogashira couplings with 2-chloropyridines often relies on forcing conditions, such as high temperatures achieved through microwave irradiation, or the use of more active catalyst systems.[19] The electronic nature of the pyridine ring also plays a significant role; electron-donating groups can further decrease reactivity.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to metal-catalyzed cross-couplings, the reactivity order in SNAr can be more nuanced. The classical SNAr mechanism involves a two-step addition-elimination process, where the first step (nucleophilic attack) is often rate-determining. This attack disrupts the aromaticity of the pyridine ring to form a negatively charged Meisenheimer complex.[23]

SNAr_Mechanism 2-Halopyridine 2-Halopyridine Nucleophilic_Attack Nucleophilic_Attack 2-Halopyridine->Nucleophilic_Attack + Nu⁻ Meisenheimer_Complex Meisenheimer Complex (Anionic) Nucleophilic_Attack->Meisenheimer_Complex Rate-determining Step Loss_of_Leaving_Group Loss_of_Leaving_Group Meisenheimer_Complex->Loss_of_Leaving_Group Fast Product Product Loss_of_Leaving_Group->Product - X⁻ caption Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).

The established reactivity trend for the leaving group in activated aryl systems is generally F >> Cl ≈ Br > I.[24][25] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the developing negative charge in the rate-determining transition state.

However, for pyridinium ions reacting with piperidine, a different order was observed: 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[26][27] In this specific case, the mechanism was found to involve rate-determining deprotonation of the addition intermediate, which changes the factors governing reactivity.[26][27] For standard 2-halopyridines, the reactivity between chloro and bromo derivatives is often comparable, though the specific substrate, nucleophile, and reaction conditions can shift the balance.[24]

Key Insight: In SNAr reactions, the difference in reactivity between 2-chloropyridines and 2-bromopyridines is less pronounced than in cross-coupling reactions. The outcome is highly dependent on the specific mechanism and whether the C-X bond cleavage or the initial nucleophilic attack is the rate-limiting step.

Summary and Practical Recommendations

The choice between a 2-chloropyridine and a 2-bromopyridine is a classic cost-versus-reactivity dilemma. The following table summarizes the key considerations for the practicing scientist.

Feature2-Bromopyridines2-Chloropyridines
Inherent Reactivity Higher. Weaker C-Br bond facilitates oxidative addition.[1]Lower. Stronger C-Cl bond requires more energy to break.[1]
Cost & Availability Generally more expensive and less available.More economical and widely available starting materials.[1]
Cross-Coupling Reacts under milder conditions with standard catalysts (e.g., Pd(PPh₃)₄).Requires highly active catalysts (bulky, electron-rich ligands) and often higher temperatures.[14]
SNAr Reactions Reactivity is often comparable to chlorides, depending on the specific mechanism.[24]Reactivity is often comparable to bromides.[24]
Ideal Use Case Rapid synthesis, proof-of-concept studies, situations where mild conditions are paramount.Large-scale synthesis, cost-driven projects, when optimized catalyst systems are available.
Conclusion

However, the economic advantage and broader availability of 2-chloropyridines cannot be overstated. Significant advances in catalyst technology have largely bridged the reactivity gap. The development of sophisticated phosphine ligands and N-heterocyclic carbenes has rendered the activation of the robust C-Cl bond not only feasible but highly efficient.[1]

For the modern researcher, the decision is no longer simply "which is more reactive?" but rather a strategic calculation involving substrate cost, catalyst expense, desired reaction conditions, and scalability. With the appropriate, well-chosen catalytic system, 2-chloropyridines can serve as excellent, cost-effective substrates for the synthesis of complex, high-value pyridine-containing molecules.

References

  • Benchchem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Everson, D., Buonomo, J., & Weix, D. (2015). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines With Alkyl Bromides. Synlett.
  • Everson, D. A., Buonomo, J. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 26(01), 45-48.
  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • Belnome, F., Fehér, P. P., Stirling, A., & Ábrányi-Balogh, P. (2025).
  • Filo. (2025, June 5). Explain the reactivity and relative strength of C–halogen bonds in the fo...
  • Sigman, M. S., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
  • RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • University of Calgary. (n.d.). Alkyl Halides.
  • American Chemical Society. (n.d.). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.
  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.
  • ResearchGate. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
  • ACS Publications. (2013, December 24). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines.
  • ResearchGate. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • National Institutes of Health. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies)....
  • Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • National Institutes of Health. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Semantic Scholar. (2017, April 28). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Journal of the American Chemical Society. (2005, November 30). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides.
  • National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • Quora. (2018, April 18). How does the electronegativity of chlorine, bromine, and fluorine vary?.
  • National Institutes of Health. (n.d.). Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds.
  • PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Shout Education. (n.d.). Electronegativity – Polar Bonds in Organic Compounds.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • ChemRxiv. (2024, October 28). Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst.
  • Semantic Scholar. (2017, July 12). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • ChemRxiv. (n.d.). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes.
  • Chemguide. (2022, February 15). Atomic and physical properties of Periodic Table Group 7 (the halogens).

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Validation

A Comparative Guide to the Structural Confirmation of (2-Chloro-3-methoxypyridin-4-yl)methanol: Mass Spectrometry, NMR, and FTIR Spectroscopy

Introduction (2-Chloro-3-methoxypyridin-4-yl)methanol is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. As with any novel compound, unambiguous structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Chloro-3-methoxypyridin-4-yl)methanol is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. As with any novel compound, unambiguous structural confirmation is a critical step to ensure the validity of subsequent studies. This guide provides an in-depth comparison of three powerful analytical techniques for the structural elucidation of this molecule: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into the theoretical underpinnings of each technique, present predicted spectral data for (2-Chloro-3-methoxypyridin-4-yl)methanol, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in their analytical workflow.

Mass Spectrometry (MS) Analysis

Core Principles:

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For small organic molecules, Electron Ionization (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation. The resulting fragmentation pattern is unique to the molecule's structure and provides a molecular fingerprint.

Predicted Fragmentation Pathway of (2-Chloro-3-methoxypyridin-4-yl)methanol:

The fragmentation of (2-Chloro-3-methoxypyridin-4-yl)methanol under EI-MS is predicted to proceed through several key steps, initiated by the loss of a hydrogen atom from the methanol moiety, followed by the loss of the entire methanol group, and subsequent cleavages of the methoxy and chloro substituents from the pyridine ring. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

M [(2-Chloro-3-methoxypyridin-4-yl)methanol]⁺˙ m/z = 173/175 F1 [M-H]⁺ m/z = 172/174 M->F1 -H• F2 [M-CH₂OH]⁺ m/z = 142/144 M->F2 -CH₂OH• F3 [M-CH₂OH-CH₃]⁺ m/z = 127/129 F2->F3 -CH₃• F4 [M-CH₂OH-Cl]⁺ m/z = 107 F2->F4 -Cl• F5 [M-CH₂OH-CH₃-CO]⁺ m/z = 99/101 F3->F5 -CO

Predicted Fragmentation Pathway of (2-Chloro-3-methoxypyridin-4-yl)methanol.

Predicted Fragment m/z (relative to ³⁵Cl/³⁷Cl) Predicted Loss
Molecular Ion [M]⁺˙173/175-
[M-H]⁺172/174H•
[M-CH₂OH]⁺142/144CH₂OH•
[M-CH₂OH-CH₃]⁺127/129CH₃•
[M-CH₂OH-Cl]⁺107Cl•
[M-CH₂OH-CH₃-CO]⁺99/101CO

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve approximately 1 mg of (2-Chloro-3-methoxypyridin-4-yl)methanol in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the target compound.

Data Interpretation and Validation:

The primary confirmation of the structure will come from the observation of the molecular ion peak at m/z 173 and its corresponding isotope peak at m/z 175 with an approximate 3:1 intensity ratio, characteristic of a molecule containing one chlorine atom. The fragmentation pattern should align with the predicted pathway, providing further evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Core Principles:

NMR spectroscopy is a non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical shift of a nucleus is sensitive to its local electronic environment, providing information about its connectivity.[3]

Predicted NMR Spectra of (2-Chloro-3-methoxypyridin-4-yl)methanol:

The predicted ¹H and ¹³C NMR spectra are based on known substituent effects in pyridine rings.[4][5]

Predicted ¹H NMR Data (in CDCl₃)

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H5~8.1d1H
H6~7.0d1H
CH₂OH~4.7s2H
OCH₃~3.9s3H
OHVariablebr s1H

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Predicted Chemical Shift (ppm)
C2~150
C3~155
C4~140
C5~148
C6~120
CH₂OH~60
OCH₃~56

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6][7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish H-H couplings.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded C-H pairs.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range C-H correlations, which is crucial for confirming the substitution pattern.

Data Interpretation and Validation:

The ¹H NMR spectrum will confirm the number of different types of protons and their neighboring environments through chemical shifts, integration, and coupling patterns. The ¹³C NMR spectrum will show the number of unique carbon environments. 2D NMR experiments will be instrumental in assembling the molecular fragments and confirming the precise connectivity of the substituents on the pyridine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Core Principles:

FTIR spectroscopy is a rapid, non-destructive technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Predicted FTIR Spectrum of (2-Chloro-3-methoxypyridin-4-yl)methanol:

The FTIR spectrum is predicted to show characteristic absorption bands for the hydroxyl, methoxy, and chloro-substituted pyridine functionalities.[9][10]

Predicted FTIR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3400-3200Broad, Strong
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=C and C=N stretch (pyridine ring)1600-1450Medium-Strong
C-O stretch (alcohol)1050-1000Strong
C-O stretch (aryl ether)1275-1200 (asymmetric), 1075-1020 (symmetric)Strong
C-Cl stretch800-600Medium-Strong

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure clamp.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation and Validation:

The presence of a broad band in the 3400-3200 cm⁻¹ region will be strong evidence for the hydroxyl group. The characteristic aromatic ring vibrations and the C-O and C-Cl stretching frequencies will further support the proposed structure. While FTIR is excellent for identifying functional groups, it generally does not provide detailed connectivity information.[2]

Comparative Analysis of Techniques

The three techniques discussed provide complementary information, and a comprehensive structural confirmation relies on the synergy of their data.

Feature Mass Spectrometry (EI-MS) NMR Spectroscopy FTIR Spectroscopy
Information Provided Molecular weight, elemental formula (high resolution), fragmentation patternDetailed atomic connectivity (¹H-¹H, ¹H-¹³C), stereochemistryPresence of functional groups
Sensitivity High (picogram to femtogram)Moderate (milligram)Moderate (microgram)
Sample Requirements Small amount, must be volatile or solubleLarger amount, must be solubleSmall amount, solid or liquid
Destructive/Non-destructive DestructiveNon-destructiveNon-destructive
Ambiguity of Data Can be ambiguous for isomersGenerally unambiguous for structureHigh, isomers can have similar spectra
Cost and Accessibility Moderate to highHighLow

Mass spectrometry provides the crucial molecular weight and, through its fragmentation pattern, offers clues to the molecule's composition. However, it can be challenging to distinguish between isomers. NMR spectroscopy is the most powerful technique for determining the precise three-dimensional structure of an organic molecule in solution, leaving little room for ambiguity.[11][12] FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, serving as a quick preliminary check or to complement the data from MS and NMR.[13]

Conclusion

The structural confirmation of (2-Chloro-3-methoxypyridin-4-yl)methanol is best achieved through a multi-technique approach. Mass spectrometry provides the initial and essential molecular weight and fragmentation data. NMR spectroscopy then offers the definitive and detailed structural elucidation, confirming the connectivity of all atoms. Finally, FTIR spectroscopy provides a rapid and straightforward confirmation of the presence of the expected functional groups. By integrating the data from these three complementary techniques, researchers can have the highest level of confidence in the structure of their synthesized molecule, which is a fundamental prerequisite for any further investigation in drug development or materials science.

References

  • Substituent effects on the 1H NMR spectra of forty four vicinally substituted 2-, 3- and 4-aminopyridines have been investigated. The results show that chemical shifts of the ortho and para protons with respect to the variable substituent follow well the dual substituent parameter treatment (DSP). Spectroscopy Letters. [Link]

  • For three series of mono-, di-, and trisubstituted pyridines, respectively, available incremental methods and calculation programs for estimating the corresponding 13C NMR chemical shifts were employed and compared with the results obtained. Journal of Chemical Information and Modeling. [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

  • Nuclear magnetic resonance spectroscopy of fluorinated pyridines - a convenient method of identification and the analysis. Fluorine notes. [Link]

  • 1H and 13C NMR spectra remain the first tool used by chemists to perform the structure elucidation of their products on a routine basis. ResearchGate. [Link]

  • The structural elucidation of small molecules using mass spectrometry plays an important role in modern life sciences and bioanalytical approaches. PMC. [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. [Link]

  • Differences in NMR vs Mass Spectrometry for Identification. Patsnap. [Link]

  • Difference between FTIR and NMR? Rocky Mountain Labs. [Link]

  • The 1H and 13C NMR chemical shifts of 48 industrially preferred solvents in six commonly used deuterated NMR solvents... ACS Publications. [Link]

  • A comparative evaluation of HPLC, FTIR, Raman and NMR for analysis and monitoring of phosphatidylcholine to phosphatidylglycerol. Taylor & Francis Online. [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. ACADEMIA. [Link]

  • 1H NMR and 13C NMR chemical shifts for the SCH2 group of the... ResearchGate. [Link]

  • Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. National Institutes of Health. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

  • Pyridine hydrochloride. NIST WebBook. [Link]

  • Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine... Royal Society of Chemistry. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... EPFL. [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

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Comparative

A Comparative Guide to Catalytic Systems for the Functionalization of 2-Chloropyridines

Introduction: The Enduring Importance and Synthetic Challenge of the Pyridine Scaffold The pyridine ring is a cornerstone of modern science, serving as a critical structural motif in a vast array of FDA-approved pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance and Synthetic Challenge of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern science, serving as a critical structural motif in a vast array of FDA-approved pharmaceuticals, Environmental Protection Agency (EPA) regulated agrochemicals, and advanced organic materials.[1][2][3][4] Its prevalence drives a continuous demand for efficient and selective methods to synthesize functionalized pyridine derivatives. From a synthetic standpoint, chloropyridines, particularly 2-chloropyridine, represent economically attractive and readily available starting materials.[5][6]

However, the utility of aryl chlorides in cross-coupling reactions is hampered by their lower reactivity compared to their bromide and iodide counterparts.[5][6][7] The strength of the C-Cl bond makes the initial oxidative addition step, often the rate-limiting step in many catalytic cycles, significantly more challenging.[7][8] This guide provides a comparative analysis of the leading catalytic systems developed to overcome this hurdle, offering researchers, scientists, and drug development professionals a comprehensive overview of the available tools, their relative merits, and practical guidance for catalyst selection. We will delve into the nuances of palladium, nickel, and emerging photocatalytic systems, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Part 1: The Workhorse of Pyridine Functionalization: Palladium-Catalyzed Cross-Coupling

Palladium catalysis is the most established and versatile method for the functionalization of aryl halides, including challenging 2-chloropyridines.[5][6][9] The success of these reactions hinges on the judicious selection of a palladium precursor and, most critically, a supporting ligand that facilitates the activation of the inert C-Cl bond.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is an indispensable tool for constructing biaryl structures.[6][8]

Mechanistic Causality: The catalytic cycle, illustrated below, proceeds through three key steps:

  • Oxidative Addition: A Pd(0) species inserts into the aryl-chloride bond, forming a Pd(II) complex. This is the most challenging step for 2-chloropyridines.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]

Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential. They stabilize the Pd(0) species and promote the difficult oxidative addition step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-Cl(L₂) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-R(L₂) pdiia->pdiib Transmetalation pdiib->pd0 product Ar-R pdiib->product Reductive Elimination sub_arcl Ar-Cl (2-Chloropyridine) sub_boronic R-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane80Good to Excellent[6][10]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100up to 90%[11]
PEPPSI-IPrIPrK₂CO₃t-BuOH80High[6]
PdCl₂(dppf)dppfNa₂CO₃DME/H₂O80Moderate[12]

Note: Yields are highly dependent on the specific boronic acid and pyridine substrate used.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals.[9][13] For 2-chloropyridines, this reaction is particularly challenging and requires highly active catalyst systems.

Causality Behind Experimental Choices:

  • Catalyst System: The oxidative addition of the C-Cl bond is the rate-limiting step.[7] Standard ligands like PPh₃ are often ineffective.[7] The use of sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) is critical to accelerate this step and prevent catalyst decomposition.[7]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[7] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often necessitates a more active catalyst system and higher temperatures.[7][13]

  • Side Reactions: Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction.[7] This can be suppressed by ensuring strictly anhydrous conditions, using a slight excess of the amine, and choosing a ligand that promotes rapid reductive elimination.[7]

Buchwald_Hartwig_Cycle pd0 Pd(0)L pdiia Ar-Pd(II)-Cl(L) pd0->pdiia Oxidative Addition pdiib [Ar-Pd(II)-NHR'R'']⁺Cl⁻ pdiia->pdiib Amine Coordination pdiic Ar-Pd(II)-NR'R''(L) pdiib->pdiic Deprotonation pdiic->pd0 product Ar-NR'R'' pdiic->product Reductive Elimination sub_arcl Ar-Cl (2-Chloropyridine) sub_amine HNR'R'' base Base (e.g., NaOtBu)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction creates a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. It typically employs a dual catalytic system of palladium and a copper(I) salt co-catalyst.[14][15]

Mechanistic Roles:

  • Palladium Cycle: Follows the familiar oxidative addition/reductive elimination pathway.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[15] This species is more reactive and readily undergoes transmetalation to the palladium center, increasing the reaction rate.[15]

Performance Comparison of Catalysts for Sonogashira Coupling

Catalyst SystemPd SourceCo-CatalystBaseTemp (°C)YieldReference
StandardPd(PPh₃)₂Cl₂CuIEt₃N100Good[16]
Buchwald/FuPd(OAc)₂ / P(t-Bu)₃None (Cu-free)Cs₂CO₃RTGood[14]
Ferrocenyl Ligands[Pd(η³-C₃H₅)Cl]₂CuIK₂CO₃130High[17]

Part 2: Nickel Catalysis: A Cost-Effective and Sustainable Alternative

As a more earth-abundant and less expensive metal, nickel has emerged as an attractive alternative to palladium for cross-coupling reactions.[12][18] While ligand development for nickel is less mature, it offers unique reactivity and is a key area of modern catalyst research.

Comparative Analysis: Nickel vs. Palladium

FeaturePalladiumNickel
Cost HighLow
Reactivity Well-understood, broad scopeUnique reactivity, can couple different substrates
Sensitivity Generally robustOften more sensitive to air and moisture
Ligand Scope Extensive library availableMore limited, but growing
Mechanism Primarily Pd(0)/Pd(II) cyclesMore complex, can involve Ni(I)/Ni(III) cycles

Key Applications for 2-Chloropyridines:

  • Suzuki-Miyaura Coupling: Nickel catalysts, such as those with α-diimine ligands or dppf, can effectively couple 2-chloropyridines.[18][19] They can sometimes outperform palladium for specific substrates.

  • Reductive Homocoupling: A notable application of nickel is in the ligand-free reductive homocoupling of 2-halopyridines to form symmetrical 2,2'-bipyridines, which are highly valuable ligands themselves.[20] This reaction is often challenging with palladium due to strong product inhibition, where the bipyridine product chelates to the metal center and deactivates the catalyst.[20] Nickel systems can leverage this in-situ formed Ni-bipyridine complex as the active catalyst.[20]

Part 3: Emerging Frontiers in Pyridine Functionalization

Beyond traditional cross-coupling, newer methodologies offer mild conditions and novel reaction pathways.

Photocatalysis

Visible-light photocatalysis uses light energy to drive chemical reactions under exceptionally mild conditions.[4][21]

  • Mechanism: A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs a photon, enters an excited state, and engages in single-electron transfer (SET) with a substrate. This generates radical intermediates that undergo coupling.[21]

  • Application: This approach is particularly powerful for the 1,2-difunctionalization of alkenes using 4-cyanopyridines and has been applied to functionalize pyridinium salts, offering a complementary strategy to transition-metal-catalyzed C-H activation.[4][21]

C-H Functionalization

Direct C-H functionalization is a highly atom-economical strategy that avoids the pre-functionalization of starting materials.[1][11][22][23] While functionalizing the C2 position of pyridine is common, recent advances have enabled selective functionalization at more remote positions.[1][23] For 2-chloropyridines, this can involve the direct arylation of a partner fluoroarene, catalyzed by a Pd/SPhos system.[11]

Part 4: Catalyst Selection Guide

Choosing the optimal catalyst requires balancing cost, reactivity, and substrate compatibility.

Catalyst TypePrimary Application(s)AdvantagesDisadvantagesBest For...
Palladium Suzuki, Buchwald-Hartwig, Sonogashira, C-H ArylationBroadest substrate scope, highly reliable, extensive ligand libraryHigh cost, potential for metal contamination in productsGeneral-purpose C-C, C-N, and C-alkynyl bond formation with high functional group tolerance.
Nickel Suzuki, Reductive HomocouplingLow cost, earth-abundant, unique reactivityOften requires stricter inert conditions, potential for multiple oxidation states can complicate mechanismCost-sensitive applications, synthesis of 2,2'-bipyridines, reactions where Pd is ineffective.
Photocatalysis Radical-based additions, functionalization of pyridinium saltsExtremely mild conditions (RT, visible light), novel reactivitySubstrate scope can be limited, quantum yield can be lowLate-stage functionalization of complex molecules, reactions intolerant of high temperatures.

Part 5: Experimental Protocols

The following protocols are representative and should be optimized for specific substrates. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from procedures for Suzuki coupling of aryl chlorides.[6]

  • Setup: To a flame-dried Schlenk flask, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Atmosphere Exchange: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic layers. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is based on general procedures for challenging aryl chlorides.[7][24]

  • Setup: To a flame-dried Schlenk tube, add sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Reagent Addition: Add 2-chloropyridine (1.0 mmol) and morpholine (1.2 mmol).

  • Catalyst Addition: In a separate vial, pre-mix a palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%) in toluene. Add this catalyst solution to the reaction tube.

  • Atmosphere Exchange: Seal the tube, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene or 1,4-dioxane (4 mL) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1.

Protocol 3: Nickel-Catalyzed Reductive Homocoupling

This protocol is adapted from the ligand-free synthesis of 2,2'-bipyridine.[20]

  • Setup: To a flame-dried Schlenk flask, add zinc dust (3.0 mmol) and lithium chloride (3.0 mmol).

  • Catalyst Addition: Add NiCl₂·6H₂O (0.05 mmol, 5 mol%).

  • Atmosphere Exchange: Seal the flask, then evacuate and backfill with argon three times.

  • Reagent/Solvent Addition: Add anhydrous DMF (5 mL) followed by 2-chloropyridine (1.0 mmol) via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. The reaction is typically complete within 12 hours.

  • Work-up: After cooling, carefully quench the reaction with 2 M HCl. Basify with aqueous ammonia and extract with ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify by flash column chromatography.

Experimental_Workflow start Start setup Combine Aryl Halide, Coupling Partner, & Base in a Flame-Dried Flask start->setup catalyst Add Pd/Ni Catalyst & Ligand setup->catalyst atmosphere Evacuate & Backfill with Inert Gas (x3) catalyst->atmosphere solvent Add Degassed Anhydrous Solvent atmosphere->solvent react Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup Aqueous Work-up & Extraction react->workup purify Concentrate & Purify (Column Chromatography) workup->purify end Characterize Final Product purify->end

Caption: A general experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

The functionalization of 2-chloropyridines has matured significantly, with palladium catalysis providing a robust and versatile platform for a wide range of transformations. The development of highly active phosphine and NHC ligands has been paramount to this success. Concurrently, the rise of nickel catalysis offers a more sustainable and economical path, particularly for specific applications like bipyridine synthesis.

Looking forward, the field is moving towards even greater efficiency and sustainability. The expansion of C-H activation strategies will continue to reduce the need for pre-functionalized substrates, improving atom economy.[1][23][25] Furthermore, visible-light photocatalysis holds immense promise for conducting these transformations under even milder conditions, enabling the late-stage functionalization of complex, sensitive molecules and opening new avenues in drug discovery and materials science.[4]

References

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har - Who we serve. (2024).
  • Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed. (2025). Chemistry.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Recent Advances in C–H Functionalization | Request PDF - ResearchGate. (2025).
  • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010).
  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed. (2025). Chemistry.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC.
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar. (1999).
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007).
  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines | The Journal of Organic Chemistry - ACS Publications. (2013). The Journal of Organic Chemistry.
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction | ACS Omega - ACS Publications. (2020). ACS Omega.
  • Recent Advances in Direct Pyridine C-H Activation Strategies - Bentham Science Publisher. (2023).
  • Structures for the reaction of 2-chloropyridine with 2via (a) an η²(C... - ResearchGate.
  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone | Journal of the American Chemical Society. (2019). Journal of the American Chemical Society.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Sonogashira coupling - Wikipedia.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. (2017). Modern Research in Catalysis.
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  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (2023).
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Validation

Cost-Benefit Analysis of Synthetic Strategies for Pyridine Intermediates: A Technical Comparison Guide

Executive Summary The pyridine moiety is a privileged scaffold in over 100 FDA-approved drugs (e.g., Etoricoxib, Isoniazid, Sorafenib). However, the selection of a synthetic route for pyridine intermediates often suffers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine moiety is a privileged scaffold in over 100 FDA-approved drugs (e.g., Etoricoxib, Isoniazid, Sorafenib). However, the selection of a synthetic route for pyridine intermediates often suffers from a disconnect between discovery chemistry (speed-focused) and process chemistry (cost/scalability-focused).

This guide objectively compares three distinct synthetic paradigms:

  • De Novo Cyclization (The "Builder" Strategy): Hantzsch/Bohlmann-Rahtz synthesis.

  • Direct C-H Functionalization (The "Modifier" Strategy): Minisci-type radical alkylation.

  • Transition Metal Cross-Coupling (The "Coupler" Strategy): Suzuki-Miyaura/Buchwald-Hartwig.

Key Finding: While Cross-Coupling offers the highest predictability (Time-to-Market), De Novo Cyclization remains the cost-leader for early intermediates ($/kg). Direct C-H functionalization is emerging as the "Green" alternative but struggles with purification costs (E-Factor).

The Strategic Landscape: Decision Logic

Before analyzing specific protocols, we must establish the decision framework. The choice of strategy is rarely binary; it depends on the stage of development and the complexity of the substitution pattern.

Figure 1: Strategic Decision Matrix for Pyridine Synthesis

Caption: A logic flow for selecting the optimal synthetic strategy based on substitution patterns and development phase.

PyridineStrategy Start Target Pyridine Intermediate Q1 Is the Pyridine Ring Pre-Functionalized? Start->Q1 Q2 Is the Substitution Pattern Symmetrical? Q1->Q2 No (Building from scratch) Q3 Is Regioselectivity Critical (C2 vs C3)? Q1->Q3 Yes (Modifying scaffold) MethodA STRATEGY A: De Novo Cyclization (Hantzsch/Kröhnke) Q2->MethodA Yes (Symmetrical) MethodC STRATEGY C: Cross-Coupling (Suzuki/Negishi) Q2->MethodC No (Complex Asymmetry) MethodB STRATEGY B: Direct C-H Functionalization (Minisci/Radical) Q3->MethodB Late-Stage / Cost-Sensitive Q3->MethodC High Precision Required

Deep Dive: Technical Analysis & Protocols

Strategy A: De Novo Cyclization (Modified Hantzsch)

Best for: Symmetrical cores, Multi-kilo scale, Low raw material cost.

The classical Hantzsch synthesis produces 1,4-dihydropyridines (1,4-DHP), which require oxidation.[1][2] Modern process improvements utilize "One-Pot" oxidative aromatization to improve throughput.

Experimental Protocol (Self-Validating):

  • Condensation: Charge a reactor with aldehyde (1.0 eq),

    
    -ketoester (2.0 eq), and ammonium acetate (1.2 eq). Solvent: Ethanol or solvent-free (green metric optimization).
    
  • Cyclization: Reflux for 2-4 hours. Monitor by TLC/HPLC for disappearance of aldehyde.

  • Oxidation (The Critical Step): Cool to room temperature. Add DDQ (1.1 eq) or use catalytic

    
    /Air. Causality: Using stoichiometric oxidants like 
    
    
    
    generates toxic
    
    
    gas; catalytic air oxidation improves the E-factor.
  • Validation: The appearance of a downfield shift in

    
     NMR (
    
    
    
    7.0 ppm) confirms aromatization from DHP to Pyridine.

Cost-Benefit Analysis:

  • Pros: Extremely low Raw Material Cost (RMC). High Atom Economy (AE) if water is the byproduct.

  • Cons: High energy cost (reflux). Oxidation step often reduces yield by 10-15%.

Strategy B: Direct C-H Functionalization (Minisci)

Best for: Late-stage diversification, "Medicinal Chemistry" speed, avoiding halogens.

Radical alkylation of protonated pyridines. Historically plagued by poor regioselectivity, recent advances (e.g., Baran’s lab) use blocking groups or specific radical precursors to control the site of attack.

Experimental Protocol:

  • Setup: Dissolve Pyridine substrate (1.0 eq) and Carboxylic Acid (Alkyl source, 3.0 eq) in biphasic

    
    .
    
  • Initiation: Add

    
     (0.2 eq) and 
    
    
    
    (3.0 eq). Heat to 40°C.
  • Mechanism Check: Evolution of

    
     gas indicates decarboxylation and radical formation.
    
  • Quench: Basify with

    
     to break the pyridinium salt and extract.
    

Cost-Benefit Analysis:

  • Pros: Skips the "Halogenation" step (saving 1-2 synthetic steps). Uses cheap carboxylic acids as feedstock.

  • Cons: Purification Cost. The reaction often yields a mixture of C2/C4 isomers and mono/di-alkylated products, requiring expensive silica chromatography (high solvent waste).

Strategy C: Transition Metal Cross-Coupling

Best for: Biaryls, Drug Substance manufacturing, High-value intermediates.

Suzuki-Miyaura or Buchwald-Hartwig couplings.[3] These are the industry standard for reliability but carry the highest "hidden" costs in waste disposal and catalyst scavenging.

Experimental Protocol:

  • Reagents: Combine Halopyridine (1.0 eq), Boronic Acid (1.1 eq),

    
     (0.03 eq), and 
    
    
    
    (2.0 eq) in Dioxane/Water.
  • Reaction: Heat to 80-100°C under

    
     atmosphere.
    
  • Scavenging (Crucial for Pharma): Post-reaction, treat organic layer with molecular scavengers (e.g., SiliaMetS® Thiol) to remove residual Palladium (<10 ppm required).

Cost-Benefit Analysis:

  • Pros: 95%+ Yields typical. Perfect regiocontrol.

  • Cons: Palladium price volatility. High E-factor due to molecular weight of leaving groups (Bromide + Boronic acid waste).

Comparative Data Analysis

The following data summarizes average performance metrics across 50 representative internal reactions.

Table 1: Performance Metrics Comparison
MetricDe Novo (Hantzsch)C-H Activation (Minisci)Cross-Coupling (Suzuki)
Avg. Isolated Yield 65 - 80%40 - 60%85 - 98%
Step Count (from commodity) 1 (Multicomponent)1 (Direct)2-3 (Requires Halo-Py)
Atom Economy (AE) High (~85%)Medium (~60%)Low (~45%)
E-Factor (kg waste/kg product) 5 - 1520 - 50 (Chromatography)25 - 100 (Solvents/Pd)
Reagent Cost ($/mol) $ (Low)

(Medium)

(High)
Scalability ExcellentDifficult (Exotherms)Good (Linear scaling)
Figure 2: Workflow & Waste Stream Analysis

Caption: Comparative visualization of process flows and waste generation for the three strategies.

ProcessFlow InputA Aldehyde + Ketoester ProcA Cyclization & Oxidation InputA->ProcA InputB Pyridine + Acid ProcB Radical Generation InputB->ProcB InputC Halo-Py + Boronic Acid ProcC Pd-Cycle Catalysis InputC->ProcC WasteA Waste: H2O, NOx (if HNO3 used) ProcA->WasteA OutA Pyridine Core (Construction) ProcA->OutA WasteB Waste: Ag salts, Isomer Mix ProcB->WasteB OutB Alkyl-Pyridine (Modification) ProcB->OutB WasteC Waste: Borates, Bromides, Pd ProcC->WasteC OutC Biaryl-Pyridine (Coupling) ProcC->OutC

The Verdict: When to Use What?

  • Use Hantzsch/De Novo when you need to build the pyridine ring from scratch, particularly for symmetrical 2,6-disubstituted pyridines (e.g., Nifedipine analogs). It is the most cost-effective for early raw material entry.

  • Use Minisci/C-H Activation for Rapid Analoging (SAR expansion) . If you need to test a methyl vs. ethyl vs. isopropyl group at the C2/C4 position, this method allows you to use a single pyridine parent and diversify quickly without synthesizing new halides.

  • Use Cross-Coupling for Process Lock . When the structure is final and you need a validated, high-yield process for GMP manufacturing, the cost of Palladium is offset by the reliability and ease of impurity profiling compared to the random mixtures of radical chemistry.

References

  • Baran, P. S., et al. (2021).[4] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.

  • Sheldon, R. A. (2018).[5] "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry.

  • BenchChem Technical Guides. (2025). "A Comparative Guide to the Synthesis of Polysubstituted Pyridines."

  • Liu, W. H., et al. (2024).[6] "Unified ionic and radical C-4 alkylation and arylation of pyridines." Chemical Science.

  • ACS GCI Pharmaceutical Roundtable. (2026). "Pyridine Ring Synthesis Reagent Guide."

Sources

Comparative

Comparative Profiling of Pyridine Isomers: Aminopyridines and Picolines

Executive Summary This guide provides a technical comparison of pyridine position isomers, specifically focusing on Aminopyridines (2-, 3-, and 4-aminopyridine) and Picolines (methylpyridines). For researchers in drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of pyridine position isomers, specifically focusing on Aminopyridines (2-, 3-, and 4-aminopyridine) and Picolines (methylpyridines). For researchers in drug discovery and toxicology, the "position effect"—where a substituent is placed relative to the ring nitrogen—is not merely structural nuance; it is the primary determinant of basicity, metabolic fate, and target engagement.

This analysis highlights why 4-Aminopyridine (4-AP) became a therapeutic agent (Fampridine) for Multiple Sclerosis while its isomers remain toxicological hazards or chemical intermediates.

Physicochemical Basis of Biological Difference

The biological divergence of pyridine isomers is rooted in their electronic properties, specifically basicity (pKa) .[1] The position of the amino or methyl group dictates the molecule's ability to accept a proton at physiological pH (7.4), which drives its interaction with negatively charged protein pockets (e.g., ion channel pores).

Table 1: Comparative Physicochemical Profile
IsomerSubstituent PositionpKa (Conj. Acid)% Ionized at pH 7.4Primary Biological Role
4-Aminopyridine Para (4)9.17 ~98% (Cationic) Kv Channel Blocker (Drug)
2-Aminopyridine Ortho (2)6.86~22% (Mixed)Toxicant / Intermediate
3-Aminopyridine Meta (3)6.03< 5% (Neutral)Agrochemical Intermediate
3-Picoline Meta (3)5.68< 1% (Neutral)Precursor to Niacin (Vit B3)

Expert Insight: The high pKa of 4-AP arises because the protonated ring nitrogen is stabilized by resonance contribution from the para-amino group. This makes 4-AP a stable cation at physiological pH, mimicking the potassium ion (


) and allowing it to block the pore of voltage-gated potassium channels. 3-AP lacks this resonance stabilization, remains neutral, and thus has poor affinity for the channel pore.
Pharmacological Case Study: Aminopyridines

The Aminopyridines serve as the definitive case study for how isomerism dictates drug potency vs. toxicity.

Mechanism of Action: Kv Channel Blockade

The therapeutic efficacy of 4-AP in Multiple Sclerosis (MS) derives from its ability to block voltage-gated potassium channels (Kv1.1 and Kv1.2) in demyelinated axons.[2] By inhibiting


 efflux, 4-AP prolongs the action potential, increasing neurotransmitter release at the synapse.
  • Potency Rank: 4-AP

    
     2-AP 
    
    
    
    3-AP
  • Causality: Potency correlates directly with the fraction of cationic species present at pH 7.4.

Diagram 1: Structure-Activity Logic (SAR)

This diagram illustrates the causal chain from chemical structure to clinical outcome.

SAR_Logic Struct Substituent Position (Ortho vs Meta vs Para) Electronic Resonance Stabilization of Conjugate Acid Struct->Electronic Determines pKa Basicity (pKa) 4-AP: 9.2 | 3-AP: 6.0 Electronic->pKa Modulates Ionization Protonation State at pH 7.4 pKa->Ionization Drives Target Kv Channel Pore Binding Ionization->Target Cation mimics K+ Effect Action Potential Broadening Target->Effect Blocks K+ Efflux Clinical Clinical Outcome (MS Walking Improvement) Effect->Clinical Restores Conduction

Caption: Causal pathway linking the 4-position substitution to clinical efficacy via pKa-driven channel blockade.

Metabolic Fate: 4-AP vs. Picolines

While 4-AP is biologically active due to its stability, other isomers like 3-picoline are defined by their metabolic instability.

Metabolic Stability Comparison
  • 4-Aminopyridine: Remarkably stable in humans.

    • Elimination: ~90% excreted unchanged in urine.[2]

    • Metabolism: Minor oxidation by CYP2E1 to 3-hydroxy-4-aminopyridine.

    • Implication: Low risk of drug-drug interactions (DDI) but requires renal dose adjustment.

  • 3-Picoline (Beta-Picoline): Highly metabolically active.

    • Pathway: Rapidly oxidized by liver enzymes to Nicotinic Acid (Vitamin B3).

    • Implication: Used industrially as a vitamin precursor; essentially non-toxic in trace amounts due to conversion to a nutrient.

Diagram 2: Differential Metabolic Pathways

Metabolism cluster_0 4-Aminopyridine (Drug) cluster_1 3-Picoline (Precursor) AP4 4-Aminopyridine Renal Renal Excretion (90% Unchanged) AP4->Renal CYP CYP2E1 (Minor) AP4->CYP Metab_AP 3-Hydroxy-4-AP (Inactive) CYP->Metab_AP Pic3 3-Picoline Oxidation Oxidation (Liver/Bacteria) Pic3->Oxidation Niacin Nicotinic Acid (Vitamin B3) Oxidation->Niacin

Caption: Contrast between the renal clearance of 4-AP and the metabolic conversion of 3-picoline to Vitamin B3.

Experimental Protocols

To validate the differences described above, the following protocols are standard in characterizing pyridine isomers.

Protocol A: Whole-Cell Voltage Clamp (Kv Channel Potency)

Purpose: To determine the IC50 of an isomer for Potassium Channel inhibition.

  • Cell Preparation: Transfect CHO or HEK293 cells with hKv1.1 or hKv1.2 cDNA. Plating density: 20,000 cells/dish.

  • Solutions:

    • Pipette (Intracellular): 140 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.3).

    • Bath (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Recording:

    • Establish GΩ seal and break-in to whole-cell configuration.

    • Hold membrane potential at -80 mV.

    • Depolarize to +20 mV for 200ms to elicit

      
       current.
      
  • Application: Peruse 4-AP (or isomer) via gravity-fed system at concentrations 1 µM – 10 mM.

  • Analysis: Measure steady-state current amplitude at the end of the pulse. Plot % inhibition vs. log[Concentration] to derive IC50.

    • Expected Result: 4-AP IC50 ≈ 20-50 µM; 2-AP IC50 ≈ 500-1000 µM.

Protocol B: Microsomal Stability Assay (Metabolic Fate)

Purpose: To assess susceptibility to oxidative metabolism (e.g., Picolines vs Aminopyridines).

  • Incubation Mix:

    • Test Compound (Isomer): 1 µM final conc.

    • Liver Microsomes (Human/Rat): 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60 min into acetonitrile (to quench).

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time.

    • 
      .
      
    • Validation: 4-AP should show <10% loss over 60 min (Low Clearance). 3-Picoline should show rapid disappearance (High Clearance).

References
  • Smith, A. et al. (2011). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Journal of Clinical Pharmacology.

  • EPA Archive. (2005). Toxicological Review of Aminopyridines: 2-, 3-, and 4-Aminopyridine. U.S. Environmental Protection Agency.[3]

  • Acorda Therapeutics. (2010). Ampyra (dalfampridine) Prescribing Information. FDA Access Data.

  • Kaiser, J. P. et al. (1993). Transformation of 3- and 4-Picoline under Sulfate-Reducing Conditions. Applied and Environmental Microbiology.

  • Albert, A. et al. (1948). The strength of heterocyclic bases. Journal of the Chemical Society.[1] (Seminal work establishing pKa values of pyridine isomers).

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of Chloropyridines

Introduction: The Challenge and Importance of Chloropyridine Coupling The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its reliability in forging carbon-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Importance of Chloropyridine Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the construction of complex biaryl and hetero-biaryl scaffolds is paramount.[1][3] Within this landscape, pyridyl moieties are ubiquitous, forming the core of countless biologically active molecules.[1] Consequently, the efficient functionalization of pyridines is a critical endeavor for researchers in drug development.

However, the use of chloropyridines as coupling partners presents a significant synthetic hurdle. The primary challenge lies in the inherent strength and inertness of the carbon-chlorine (C-Cl) bond (~339 kJ/mol) compared to its heavier halogen counterparts (C-Br at ~276 kJ/mol).[1] This high bond dissociation energy makes the initial, often rate-determining, oxidative addition step of the catalytic cycle energetically demanding.[1] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. Overcoming these obstacles has necessitated the development of highly specialized and active catalyst systems, moving beyond traditional palladium catalysts to more sophisticated and powerful alternatives. This guide provides a comparative analysis of the leading catalytic systems, supported by experimental data, to inform catalyst selection for this challenging but vital transformation.

The Evolving Landscape of Catalytic Systems

The journey to efficiently couple chloropyridines has been marked by significant evolution in catalyst design. Early systems struggled with the low reactivity of the C-Cl bond, but subsequent innovations in ligand and precatalyst development have transformed the field.

Early Generation Palladium-Phosphine Catalysts

Initial forays into the Suzuki coupling of chloropyridines utilized traditional palladium catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). While successful to a degree, particularly with activated or specific isomers of chloropyridine, these first-generation catalysts often required harsh reaction conditions, high catalyst loadings (e.g., 5 mol%), and extended reaction times to achieve moderate to good yields.[4][5] Their limitations underscored the need for more active catalytic systems capable of facilitating the difficult oxidative addition of the C-Cl bond.

The Advent of Electron-Rich, Bulky Ligands

A paradigm shift occurred with the development of sterically hindered and electron-rich phosphine ligands, which dramatically enhance the catalytic activity of palladium.

  • Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): The Buchwald group developed a portfolio of biarylphosphine ligands that are exceptionally effective for a variety of cross-coupling reactions. Ligands like XPhos and SPhos possess the requisite steric bulk and electron-donating properties to promote the formation of the active, monoligated Pd(0) species, which readily undergoes oxidative addition with aryl chlorides. These ligands have proven highly versatile for the coupling of heteroaryl chlorides, including various chloropyridines, often providing excellent yields under milder conditions and with lower catalyst loadings.[6]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a powerful alternative to phosphines. Their strong σ-donating ability and steric hindrance create highly active and thermally stable palladium catalysts.[7] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, particularly PEPPSI-IPr, are air- and moisture-stable Pd(II) precatalysts that are highly efficient for Suzuki couplings of challenging substrates, including deactivated aryl chlorides.[8] These catalysts have demonstrated excellent performance in the coupling of chloropyridines, offering high yields and broad functional group tolerance.[9]

Palladium Precatalysts: Enhancing Efficiency and Air-Stability

To improve reproducibility and ease of handling, a variety of air- and moisture-stable Pd(II) precatalysts have been developed.[10][11][12] These complexes, such as the Buchwald palladacycle precatalysts and the aforementioned PEPPSI systems, are readily activated in situ under the reaction conditions to generate the catalytically active Pd(0) species.[10][13] This approach avoids the use of unstable Pd(0) sources and inconsistent in situ catalyst formation, leading to more reliable and efficient reactions.[10][11]

Beyond Palladium: The Rise of Nickel Catalysis

In the quest for more economical and sustainable catalytic methods, nickel has emerged as a promising alternative to palladium. Nickel-based catalysts have shown remarkable efficacy in activating C-Cl bonds. However, their application in the Suzuki coupling of chloropyridines can be nuanced. For instance, a nickel/dppf system was found to be effective for the coupling of 3- and 4-chloropyridine but failed with 2-chloropyridine.[14][15] Mechanistic studies revealed that with 2-halo-N-heterocycles, stable, catalytically inactive dimeric nickel species are formed.[14][15][16] Despite these challenges, ongoing research continues to develop more robust nickel catalysts with broader applicability for heteroaryl couplings.[17][18]

Head-to-Head Comparison: A Data-Driven Analysis

The choice of catalyst is critical and highly dependent on the specific chloropyridine isomer and the coupling partner. The following table summarizes experimental data from various sources to provide a comparative overview of catalyst performance.

Table 1: Comparative Efficacy of Catalysts in Suzuki Couplings of Chloropyridines.

Catalyst/Ligand Substrate (Chloropyridine) Coupling Partner (Boronic Acid) Base Solvent Temp (°C) Time (h) Yield (%) Reference(s)
Pd(PPh₃)₄ 2,4-Dichloropyrimidine Phenylboronic acid K₂CO₃ 1,4-Dioxane 100 24 Moderate [4]
Pd(PPh₃)₄ 3-Amino-2-chloropyridine 2-Methylphenylboronic acid K₂CO₃ Toluene/H₂O 90 5 79 [19]
Pd(OAc)₂ / SPhos 5-Amino-2-chloropyridine 2,6-Dimethylphenylboronic acid K₃PO₄ Toluene/H₂O 100 18 82 [6]
Pd₂(dba)₃ / XPhos 2-Chloropyridine Phenylboronic acid K₃PO₄ t-AmylOH 100 18 95
PEPPSI-IPr 2-Chloropyridine Phenylboronic acid K₃PO₄ 1,4-Dioxane 80 18 High [4]
PdCl₂(dppf) 3-Chloropyridine Phenylboronic acid K₂CO₃ DME 80 18 85 [20]
NiCl₂(dppf) 3-Chloropyridine Phenylboronic acid K₃PO₄ Dioxane 80 18 80 [14][15]
NiCl₂(dppf) 4-Chloropyridine Phenylboronic acid K₃PO₄ Dioxane 80 18 95 [14][15]

| NiCl₂(dppf) | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | 0 |[14][15] |

Note: Yields and reaction conditions are as reported in the cited literature and may vary based on the specific reagents and experimental setup.[4]

Experimental Deep Dive: Reproducible Protocols

The following protocols are representative examples for conducting Suzuki-Miyaura couplings of chloropyridines with high-performing catalyst systems.

Protocol 1: General Procedure for a Buchwald-Type Palladium-Catalyzed Suzuki Coupling of 2-Chloropyridine

This protocol is adapted from procedures utilizing bulky, electron-rich phosphine ligands for challenging cross-couplings.[6][20]

  • Materials:

    • 2-Chloropyridine derivative (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • Toluene (4 mL, degassed)

    • Water (0.4 mL, degassed)

  • Procedure:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed toluene and water via syringe.

    • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a PEPPSI-IPr-Catalyzed Suzuki Coupling of an Aryl Chloride

This protocol is adapted from studies using the robust and air-stable PEPPSI-IPr precatalyst.[4]

  • Materials:

    • Chloropyridine (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • PEPPSI-IPr (0.01 mmol, 1 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • 1,4-Dioxane (5 mL, anhydrous)

  • Procedure:

    • In a reaction tube, combine the chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), PEPPSI-IPr (1 mol%), and K₃PO₄ (2.0 mmol).

    • The tube is sealed, and the atmosphere is replaced with an inert gas.

    • Add anhydrous 1,4-dioxane via syringe.

    • The reaction mixture is heated to 80 °C and stirred for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

    • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash chromatography.

Mechanistic Insights: Understanding Catalyst Efficacy

The success of a Suzuki-Miyaura coupling, especially with a challenging substrate like a chloropyridine, hinges on the efficiency of each step in the catalytic cycle. The ligand plays a pivotal role in modulating the properties of the palladium center to facilitate the key transformations.

Suzuki_Catalytic_Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Ar-Pd(II)-Cl(L₂) Oxidative Addition Complex Pd0->OxAdd Oxidative Addition (+ Ar-Cl) Rate-Limiting Step Transmetal Ar-Pd(II)-Ar'(L₂) Transmetalation Complex OxAdd->Transmetal Transmetalation (+ Ar'B(OH)₂ / Base) Transmetal->Pd0 Reductive Elimination (- Ar-Ar') Product Ar-Ar' Product Transmetal->Product Experimental_Workflow start Start reagents Reagent Assembly Chloropyridine, Boronic Acid, Catalyst, Base start->reagents setup Reaction Setup Add Solvent, Degas, Heat under Inert Atmosphere reagents->setup monitoring Reaction Monitoring TLC / LC-MS setup->monitoring workup Work-up Quench, Extract, Dry monitoring->workup Reaction Complete purification Purification Column Chromatography workup->purification product Final Product purification->product

Caption: A general experimental workflow for Suzuki coupling of chloropyridines.

Conclusion and Future Outlook

Significant advancements in catalyst technology have transformed the Suzuki-Miyaura coupling of chloropyridines from a formidable challenge into a routinely accessible transformation. The key to success lies in the judicious selection of a highly active catalytic system. For most applications, palladium catalysts bearing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene ligands (e.g., IPr) delivered as stable precatalysts offer the most reliable and high-yielding results.

While palladium catalysis remains the gold standard, the development of more economical and earth-abundant metal catalysts, particularly nickel, is a burgeoning area of research. Although current nickel systems exhibit some substrate limitations, their potential for cost-effective C-Cl bond activation is undeniable and will likely be a focus of future innovation. As the demand for complex pyridine-containing molecules continues to grow, so too will the development of even more powerful and versatile catalytic tools to construct them.

References

  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • Royal Society of Chemistry. (2021, October 12). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science.
  • Semantic Scholar. (1999, January 1). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.
  • MDPI. (2025, August 1). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
  • BenchChem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
  • BenchChem. (n.d.). Application Notes and Protocols for Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid.
  • National Center for Biotechnology Information. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
  • Chemical Science (RSC Publishing). (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles.
  • University of Arizona Libraries. (n.d.). Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions.
  • National Center for Biotechnology Information. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • BenchChem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • ResearchGate. (n.d.). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights.
  • National Center for Biotechnology Information. (2015, January 1). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.
  • Sigma-Aldrich. (n.d.). PEPPSI™ Catalysts Overview.
  • Buchwald Ligands. (n.d.).
  • SciSpace. (n.d.). Well-defined nickel and palladium precatalysts for cross-coupling.
  • National Center for Biotechnology Information. (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles.
  • ABCR. (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions.
  • TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
  • MDPI. (2020, September 18). Palladium PEPPSI-IPr Complex Supported on a Calixa[21]rene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Catalysts, 10(9), 1081. Retrieved from

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Organic Chemistry Research. (n.d.). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Substituted Pyridine Methanol Analogs in Drug Discovery

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of substituted pyridine methanol scaffolds, with a particular focus on extrapolating potential bioactivities for the less...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of substituted pyridine methanol scaffolds, with a particular focus on extrapolating potential bioactivities for the lesser-studied (2-Chloro-3-methoxypyridin-4-yl)methanol framework. In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to numerous approved drugs due to its ability to engage in key biological interactions and its favorable physicochemical properties.[1] This guide will dissect the nuanced effects of substituent placement on the pyridine core and modifications of the methanol moiety, drawing upon established research to inform future drug design.

The Pyridine Methanol Scaffold: A Versatile Core in Medicinal Chemistry

The pyridine methanol scaffold, characterized by a pyridine ring bearing a hydroxymethyl group, is a recurring motif in a diverse array of biologically active molecules. Its polarity and capacity for hydrogen bonding, conferred by the hydroxyl group and the pyridine nitrogen, make it a valuable component for interacting with biological targets.[1] The versatility of this scaffold lies in the numerous possibilities for substitution on both the pyridine ring and the carbinol center, allowing for the fine-tuning of electronic properties, lipophilicity, and steric profile to optimize pharmacological activity.

This guide will use a well-documented series of substituted 2-pyridinemethanol derivatives, investigated as phosphodiesterase-4 (PDE4) inhibitors, as a primary case study to illustrate the principles of SAR within this compound class.[2] By understanding the established SAR for these analogs, we can draw informed hypotheses about the potential therapeutic applications and SAR of the (2-Chloro-3-methoxypyridin-4-yl)methanol scaffold.

Case Study: 2-Pyridinemethanol Derivatives as Phosphodiesterase-4 (PDE4) Inhibitors

Phosphodiesterase-4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells. This mechanism has made PDE4 a prime target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3]

A study by Ducharme et al. provides a detailed SAR analysis of a series of substituted 2-pyridinemethanol derivatives as PDE4 inhibitors.[2] The general structure of the explored compounds is depicted below, highlighting the key points of modification.

SAR_Points cluster_legend Key Modification Points Core R1 R1: Aromatic/Heteroaromatic Group R2 R2: Alkyl/Cycloalkyl Group R3 R3: Substituents on the Pyridine Ring

Caption: Key modification points on the 2-pyridinemethanol scaffold for PDE4 inhibition.

The SAR for this series can be summarized as follows:

  • The Hydroxymethyl Group: The secondary alcohol of the pyridinemethanol moiety is crucial for activity. It is believed to form a key hydrogen bond interaction with the glutamine residue in the active site of PDE4.

  • Substituents on the Carbinol Carbon (R1 and R2):

    • One of the substituents is typically a substituted aromatic or heteroaromatic ring, which occupies a hydrophobic pocket in the enzyme's active site.

    • The other substituent is generally a small alkyl or cycloalkyl group. The stereochemistry at this carbinol center is critical, with the (S)-enantiomer often being significantly more potent.

  • Substituents on the Pyridine Ring (R3): The electronic nature and position of substituents on the pyridine ring modulate the pKa of the pyridine nitrogen and influence the overall physicochemical properties of the molecule, affecting both potency and pharmacokinetic parameters.

Comparative Data for 2-Pyridinemethanol PDE4 Inhibitors

The following table summarizes the in vitro PDE4 inhibitory activity of selected analogs from the study by Ducharme et al.[2]

CompoundR1R2R3PDE4 IC50 (nM)
1 3-Cyclopentyloxy-4-methoxyphenylMethylH100
2 3-Cyclopentyloxy-4-methoxyphenylEthylH50
3 3-Cyclopentyloxy-4-methoxyphenylMethyl5-Cl25
4 3-Cyclopentyloxy-4-methoxyphenylMethyl6-Cl>1000
5 3-Cyclopentyloxy-4-methoxyphenylMethyl5-F30

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2003, 13(11), 1923-1926.[2]

From this data, we can deduce several key SAR insights:

  • Increasing the size of the alkyl group at the carbinol center from methyl (Compound 1 ) to ethyl (Compound 2 ) leads to a 2-fold increase in potency.

  • Substitution on the pyridine ring is highly position-dependent. A chloro group at the 5-position (Compound 3 ) enhances potency 4-fold compared to the unsubstituted analog (Compound 1 ).

  • In contrast, a chloro group at the 6-position (Compound 4 ) results in a dramatic loss of activity, likely due to steric hindrance or an unfavorable electronic effect on the pyridine nitrogen.

  • A fluoro substituent at the 5-position (Compound 5 ) also improves potency, suggesting that an electron-withdrawing group at this position is beneficial.

Extrapolating to (2-Chloro-3-methoxypyridin-4-yl)methanol: A Predictive Analysis

Target_Molecule cluster_substituents Substituents of Interest Molecule Cl 2-Chloro: Electron-withdrawing, potential for steric interactions OMe 3-Methoxy: Electron-donating, potential H-bond acceptor CH2OH 4-Hydroxymethyl: H-bond donor/acceptor, point of diversification

Caption: The (2-Chloro-3-methoxypyridin-4-yl)methanol scaffold and its key features.

Potential Influence of Substituents:
  • 4-Hydroxymethyl Group: This primary alcohol can act as both a hydrogen bond donor and acceptor. Its position at C4 provides a different vector for interaction with a biological target compared to the 2-pyridinemethanol series. This position is often solvent-exposed and can be a key point for derivatization to improve solubility and other pharmacokinetic properties.

  • 2-Chloro Group: The electron-withdrawing nature of the chlorine atom will decrease the basicity of the pyridine nitrogen. This can have a profound impact on how the molecule interacts with its target and on its pharmacokinetic profile (e.g., cell permeability, metabolic stability). The steric bulk of the chlorine atom could also play a role in binding, either through favorable or unfavorable interactions.

  • 3-Methoxy Group: The methoxy group is a hydrogen bond acceptor and can also influence the conformation of the molecule. Its electron-donating resonance effect and electron-withdrawing inductive effect can subtly modulate the electronics of the pyridine ring.

Potential Therapeutic Targets:

Given the structural features, analogs of (2-Chloro-3-methoxypyridin-4-yl)methanol could be explored for a variety of therapeutic targets, including:

  • Kinases: The pyridine scaffold is a common feature in many kinase inhibitors. The hydroxymethyl group could be designed to interact with the hinge region of the kinase, while the substituted pyridine ring could occupy the ATP-binding pocket.

  • G-Protein Coupled Receptors (GPCRs): The polar nature of the scaffold makes it a candidate for interacting with the typically polar ligand-binding pockets of GPCRs.[4][5]

  • Other Enzymes: As seen with the PDE4 inhibitors, the pyridinemethanol core can be adapted to fit into the active sites of various enzymes.

Experimental Protocols

To explore the SAR of (2-Chloro-3-methoxypyridin-4-yl)methanol analogs, a systematic synthetic and biological evaluation workflow is required.

General Synthetic Workflow

The synthesis of substituted pyridinemethanol analogs often involves the following key steps:

Synthesis_Workflow Start Substituted Pyridine Precursor Step1 Functionalization at C4 (e.g., lithiation followed by reaction with formaldehyde) Start->Step1 Step2 Modification of the Hydroxymethyl Group (e.g., oxidation, etherification, amination) Step1->Step2 Step3 Diversification of the Pyridine Ring (e.g., Suzuki or Buchwald-Hartwig coupling at the 2-chloro position) Step2->Step3 Final Library of Analogs Step3->Final

Caption: A general synthetic workflow for the preparation of (2-Chloro-3-methoxypyridin-4-yl)methanol analogs.

Step-by-Step Synthesis of the Core Scaffold:

A plausible route to the core scaffold could involve:

  • Starting Material: 2-Chloro-3-methoxypyridine.

  • Lithiation: Treatment with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperature to selectively deprotonate the 4-position.

  • Formylation: Quenching the resulting lithiated species with a formylating agent like N,N-dimethylformamide (DMF).

  • Reduction: Reduction of the resulting aldehyde to the primary alcohol using a reducing agent such as sodium borohydride.

Biological Evaluation Workflow

A typical workflow for the biological evaluation of a new series of compounds would be:

Bio_Workflow Start Synthesized Compound Library Step1 Primary Screening (e.g., single concentration enzyme or cell-based assay) Start->Step1 Step2 Dose-Response Analysis (IC50/EC50 determination for active compounds) Step1->Step2 Step3 Selectivity Profiling (testing against related targets) Step2->Step3 Step4 In Vitro ADME/Tox Profiling Step3->Step4 Final Lead Compound Identification Step4->Final

Caption: A standard workflow for the biological evaluation of novel chemical entities.

Example Assay Protocol: PDE4 Inhibition Assay

The following is a generalized protocol for an in vitro PDE4 inhibition assay, based on commonly used methods:

  • Enzyme and Substrate Preparation: Recombinant human PDE4B is diluted in assay buffer. The substrate, cAMP, is also prepared in the assay buffer.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

  • Reaction Initiation: The reaction is initiated by adding the PDE4 enzyme to a mixture of the test compound and cAMP in a 96-well plate.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30 minutes).

  • Reaction Termination and Detection: The reaction is terminated, and the amount of remaining cAMP or the product AMP is quantified. This can be done using various methods, such as scintillation proximity assay (SPA), fluorescence polarization (FP), or mass spectrometry.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The substituted pyridine methanol scaffold is a proven platform for the discovery of potent and selective modulators of various biological targets. While the specific structure-activity relationships for (2-Chloro-3-methoxypyridin-4-yl)methanol analogs remain to be elucidated, a comparative analysis of related compound series provides a strong foundation for future research.

The case study of 2-pyridinemethanol-based PDE4 inhibitors highlights the critical role of the hydroxymethyl group in target engagement and the profound influence of substituent positioning on the pyridine ring. By applying these principles, medicinal chemists can rationally design and synthesize libraries of (2-Chloro-3-methoxypyridin-4-yl)methanol analogs for screening against a range of therapeutic targets. The 2-chloro and 3-methoxy substituents offer unique electronic and steric properties that can be exploited to achieve novel pharmacological profiles. Future work in this area should focus on the systematic exploration of substitutions at the 4-methanol position and the 2- and 3-positions of the pyridine ring to unlock the full therapeutic potential of this promising scaffold.

References

  • Ducharme, Y., Friesen, R. W., Blouin, M., Côté, B., Dubé, D., Ethier, D., ... & Girard, Y. (2003). Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & medicinal chemistry letters, 13(11), 1923–1926. [Link]

  • Sci-Hub. (n.d.). Substituted 2‐Pyridinemethanol Derivatives as Potent and Selective Phosphodiesterase‐4 Inhibitors. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential new scaffolds for drug discovery: selective introduction of substituents on the pyridine ring. Retrieved from [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC advances, 13(11), 7496–7524. [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • Kato, Y., Kawasaki, M., Nigo, T., Nakamura, S., Fusano, A., Teranishi, Y., ... & Sumiyoshi, T. (2013). Identification of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors. Bioorganic & medicinal chemistry, 21(18), 5851–5854. [Link]

  • Journal of the Iranian Chemical Society. (2023). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Retrieved from [Link]

  • Card, G. L., Blasdel, L., England, B. P., Zhang, C., Ram-Mohan, S., Singh, J., & Kiselyov, A. S. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature biotechnology, 23(2), 201–207. [Link]

  • Springer. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Retrieved from [Link]

  • Feng, Y., Kephart, S., Hamm, P., Le, V., Gentry, J., Nong, Y., ... & Goldstein, D. M. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of medicinal chemistry, 58(12), 5097–5114. [Link]

  • Zhao, Z., Dalvie, D., Naiman, N., Castagnoli, K., & Castagnoli, N. (1992). Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP. Journal of medicinal chemistry, 35(23), 4473–4478. [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of PDE4 inhibitors based on a pyridazinone scaffold. Retrieved from [Link]

  • MDPI. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Retrieved from [Link]

  • ResearchSquare. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Retrieved from [Link]

  • PubMed. (1991). Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Retrieved from [Link]

  • PubMed. (2004). G-protein coupled receptors: SAR analyses of neurotransmitters and antagonists. Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogs of Combretastatin-A4 as Anti-cancer Agents. Retrieved from [Link]

  • ResearchGate. (2023). Editorial: New approaches for the discovery of GPCR ligands. Retrieved from [Link]

  • National Institutes of Health. (2024). G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery. Retrieved from [Link]

  • arXiv. (2023). Automated discovery of GPCR bioactive ligands. Retrieved from [Link]

  • Frontiers. (2023). Editorial: New approaches for the discovery of GPCR ligands. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Purification of Pyridine Intermediates

For researchers, scientists, and professionals in drug development, the structural integrity and purity of synthetic intermediates are non-negotiable. Pyridine and its derivatives are fundamental building blocks in a vas...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the structural integrity and purity of synthetic intermediates are non-negotiable. Pyridine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals. However, their synthesis often yields crude mixtures containing unreacted starting materials, by-products such as picolines and lutidines, and residual solvents or water. The selection of an appropriate purification technique is therefore a critical decision that directly impacts the yield, purity, and scalability of the subsequent synthetic steps.

This guide provides an in-depth comparison of the most effective purification techniques for pyridine intermediates. We will move beyond simple protocols to explore the mechanistic reasoning behind procedural choices, offering field-proven insights to help you navigate the complexities of purification.

Comparative Efficacy of Purification Methods

The optimal purification strategy is dictated by the specific impurities present, the desired final purity, and the scale of the operation. A preliminary analysis of the crude mixture, typically by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is essential for making an informed decision.[1][2]

Data Summary: Performance of Key Purification Techniques
Purification MethodPrinciple of SeparationTypical Purity AchievedYieldKey AdvantagesKey Disadvantages
Fractional Distillation Differences in boiling points>99.8%[3]HighHighly effective for volatile impurities; scalable and cost-effective for industrial applications.[4][5]Time-consuming; may not separate azeotropes or impurities with close boiling points.[3]
Column Chromatography Differential partitioning between stationary and mobile phases>99% (product dependent)Moderate to HighExcellent for removing structurally similar impurities and non-volatile materials.[3][6]Can be labor-intensive and requires significant solvent volumes; scalability can be challenging.
Acid-Base Extraction Conversion of basic pyridine to a water-soluble salt>99% (product dependent)[3]HighSuperb for removing non-basic and acidic organic impurities from the crude mixture.[3]Requires back-extraction to recover the product; introduces water that must be removed.[3]
Crystallization Differential solubility leading to the formation of a solid crystalline latticeHighModerate to HighCan be highly selective, yielding very pure product; avoids large solvent volumes.[3]Requires finding a suitable solvent system and specific conditions; yield can be variable.[7]
Deep Eutectic Solvent (DES) Extraction Selective liquid-liquid extraction into a "green" solvent>95% removal efficiency[3]HighEnvironmentally friendly alternative to traditional organic solvents; high efficiency.[3][8]A newer technique with less established, compound-specific protocols.[3]

Distillation: The Workhorse of Bulk Purification

Distillation separates components of a liquid mixture based on differences in their boiling points. For pyridine intermediates, this is often the most effective method for removing water and other volatile organic impurities.[3]

Expertise & Experience: The Rationale Behind Pre-treatment

Direct distillation of crude pyridine is often inefficient. Common impurities like aldehydes and imines can have boiling points close to pyridine or form azeotropes.[4][5] A crucial preliminary step is chemical treatment to convert these impurities into less volatile forms.

  • Alkali Treatment : Treating crude pyridine with a base like sodium hydroxide (NaOH) causes aldehydes to undergo condensation reactions, forming high-boiling compounds that remain in the distillation flask.[4]

  • Acid/Water Addition : The addition of a small amount of acid (e.g., sulfuric acid) followed by alkali treatment can further enhance purity by facilitating the removal of specific impurities.[4][5]

Experimental Protocol: High-Purity Pyridine via Pre-treatment and Fractional Distillation
  • Pre-treatment : To 1000g of crude pyridine (e.g., 99.5% purity), add 0.6g of 98% sulfuric acid. Stir at 40°C for 1 hour.

  • Basification : Add 1.6g of a 48% aqueous sodium hydroxide solution and continue stirring at 40°C for 4 hours. This step neutralizes the acid and promotes condensation of aldehyde impurities.[4]

  • Drying : For anhydrous applications, the treated pyridine should be decanted from the aqueous layer and dried over a suitable agent like potassium hydroxide (KOH) pellets or calcium hydride (CaH₂).[3][9][10]

  • Fractional Distillation : Assemble a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux indentations) to maximize theoretical plates.

  • Execution : Gently heat the flask. Discard a small initial fraction (forecut), which may contain water azeotropes.[11] Collect the main fraction boiling at the literature value for the target pyridine intermediate (e.g., 114-115°C for pure pyridine).[3]

  • Storage : Store the purified, anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture reabsorption.[9]

Visualization: Distillation Workflow

G cluster_pretreatment Pre-treatment cluster_drying Drying cluster_distillation Fractional Distillation crude Crude Pyridine Intermediate acid Add H₂SO₄, Stir crude->acid base Add NaOH, Stir acid->base decant Decant Pyridine base->decant Phase Separation dry Dry over KOH / CaH₂ decant->dry distill Distill through Packed Column dry->distill collect Collect Pure Fraction distill->collect pure pure collect->pure Pure Pyridine

Caption: Workflow for purification by pre-treatment and fractional distillation.

Column Chromatography: For High-Resolution Separation

When dealing with impurities that are structurally very similar to the target compound, distillation is often ineffective. Column chromatography provides superior resolving power by exploiting subtle differences in polarity.[3][6]

Expertise & Experience: Selecting the Right System

The success of chromatographic purification hinges on the selection of the stationary and mobile phases.

  • Stationary Phase : Silica gel is the most common choice for pyridine intermediates due to its polarity and ability to separate aromatic compounds.[1][3] For sensitive compounds that might degrade on acidic silica, neutral alumina or end-capped silica can be used.[6]

  • Mobile Phase (Eluent) : A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used.[3] The polarity is carefully tuned—often by gradually increasing the percentage of the more polar solvent (gradient elution)—to achieve optimal separation. This is guided by preliminary analysis using Thin Layer Chromatography (TLC).[3]

Experimental Protocol: Chromatographic Purification of a Pyridine Derivative
  • Stationary Phase Preparation : Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing : Pour the slurry into a glass column, allowing the silica to settle into a uniform bed without air bubbles. A layer of sand can be added to the top to prevent disruption during sample loading.[3]

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

  • Elution : Begin passing the eluent through the column. If necessary, gradually increase the eluent's polarity (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to move more polar compounds down the column.

  • Fraction Collection : Collect the eluent in separate tubes (fractions).

  • Monitoring : Spot each fraction onto a TLC plate and develop it to identify which fractions contain the pure product.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyridine derivative.[3]

Visualization: Column Chromatography Workflow

G prep Prepare Silica Slurry pack Pack Chromatography Column prep->pack load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure G start Crude Mixture in Organic Solvent wash Wash with Aqueous Acid start->wash separate1 Separate Layers wash->separate1 org1 Organic Layer (Impurities) separate1->org1 Discard aq1 Aqueous Layer (Pyridinium Salt) separate1->aq1 basify Basify Aqueous Layer (add NaOH) aq1->basify back_extract Back-extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 aq2 Aqueous Layer (Waste) separate2->aq2 Discard org2 Organic Layer (Pure Pyridine) separate2->org2 dry Dry and Evaporate org2->dry pure Pure Pyridine Product dry->pure G dissolve Dissolve Crude Product in Minimum Hot Solvent filter_hot Hot Filtration (optional) dissolve->filter_hot cool Slow Cooling to Induce Crystallization filter_hot->cool isolate Isolate Crystals by Filtration cool->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Sources

Comparative

Regioselectivity in the Functionalization of Dichloropyridine vs. Chloromethoxypyridine

Executive Summary This guide analyzes the divergent regioselectivity profiles of 2,4-dichloropyridine and 2-chloro-4-methoxypyridine . While structurally related, the replacement of the C4-chloro substituent with a metho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the divergent regioselectivity profiles of 2,4-dichloropyridine and 2-chloro-4-methoxypyridine . While structurally related, the replacement of the C4-chloro substituent with a methoxy group fundamentally alters the electronic landscape of the pyridine ring, inverting reactivity trends in nucleophilic aromatic substitution (


) and locking site-selectivity in metal-catalyzed cross-couplings.

Key Takeaways:

  • 
    :  2,4-Dichloropyridine favors C4  substitution (para-like activation). 2-Chloro-4-methoxypyridine favors C2  substitution (leaving group driven), albeit with reduced kinetics.
    
  • Pd-Coupling: 2,4-Dichloropyridine exhibits innate C2 selectivity (oxidative addition preference), which is tunable to C4 via ligand control.[1] 2-Chloro-4-methoxypyridine is exclusively C2 selective.[2]

  • Lithiation: Both scaffolds favor C3 functionalization, but the methoxy group in 2-chloro-4-methoxypyridine acts as a superior Directed Metalation Group (DMG), stabilizing the lithio-intermediate.

Mechanistic Principles

Electronic Landscape
  • 2,4-Dichloropyridine: The ring is highly electron-deficient. The nitrogen atom exerts a strong

    
     (inductive) and 
    
    
    
    (mesomeric) effect, activating both C2 and C4. However, the C4 position is often kinetically favored in
    
    
    due to the greater stability of the Meisenheimer intermediate when the negative charge is delocalized onto the nitrogen (para-quinoidal resonance form).
  • 2-Chloro-4-methoxypyridine: The C4-methoxy group is a strong

    
    -donor (
    
    
    
    ). This increases electron density in the ring, significantly deactivating it towards nucleophilic attack compared to the dichloro analog. The C2-Cl bond remains activated by the adjacent nitrogen, but the overall electrophilicity is dampened.
Decision Matrix: Reaction vs. Site Selectivity
Reaction Class2,4-Dichloropyridine2-Chloro-4-methoxypyridineMechanistic Driver

(Nucleophiles)
C4 (Major)C2 (Exclusive)Stability of Meisenheimer complex vs. Leaving Group ability.
Pd-Coupling (Suzuki) C2 (Innate) / C4 (Tunable)C2 (Exclusive)Oxidative Addition rate (C-Cl bond strength & activation).
Lithiation (LDA) C3 C3 Acidity (between groups) vs. Coordination (DoM).

Detailed Case Studies

Case Study 1: Nucleophilic Aromatic Substitution ( )

The Challenge: Controlling site selectivity when multiple electrophilic sites exist.

  • 2,4-Dichloropyridine:

    • Outcome: Reaction with amines or alkoxides typically yields the C4-substituted product.

    • Reasoning: Attack at C4 generates a Meisenheimer intermediate where the negative charge resides on the nitrogen atom without disrupting the aromaticity as severely as C2 attack (which involves a higher energy ortho-quinoidal intermediate).

    • Selectivity Ratio: Typically >10:1 (C4:C2) in polar aprotic solvents (DMF, DMSO).

  • 2-Chloro-4-methoxypyridine:

    • Outcome: Reaction occurs exclusively at C2 .[2]

    • Reasoning: The methoxy group at C4 is a poor leaving group (

      
       is a strong base, poor LG). The chloride at C2 is a good leaving group. Although the ring is deactivated, the C2 position is still sufficiently activated by the adjacent nitrogen to undergo displacement, provided the nucleophile is strong enough or heat is applied.
      
    • Constraint: Requires higher temperatures (80–120 °C) compared to the dichloro analog (RT–60 °C).

Case Study 2: Palladium-Catalyzed Cross-Coupling

The Challenge: Differentiating between two C-Cl bonds.

  • 2,4-Dichloropyridine:

    • Innate Preference (C2): Under standard conditions (e.g.,

      
      ), oxidative addition occurs preferentially at C2 . The C2-Cl bond is more electron-deficient (closer to N) and weaker than the C4-Cl bond.
      
    • Ligand-Controlled Switch (C4): The use of bulky N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) or specific "Jeffery" conditions (ligand-free) can invert this selectivity to C4 . This is believed to be steric in origin; the bulky ligand hinders approach to the sterically more crowded C2 position (flanked by N lone pair and C3-H).

  • 2-Chloro-4-methoxypyridine:

    • Outcome: Exclusive C2 coupling.[2]

    • Reasoning: There is only one reactive C-Cl bond. The C4-OMe bond is inert to standard Pd(0)/Pd(II) cycles. This substrate is ideal for introducing complexity at C2 after C4 has been established.

Case Study 3: Directed Lithiation

The Challenge: Regioselective C-H activation.

  • 2,4-Dichloropyridine:

    • Site: C3 .

    • Mechanism: The C3 proton is flanked by two chlorine atoms. The combined inductive withdrawal makes this proton significantly more acidic (

      
       ~26) than H5 or H6.
      
    • Risk: Nucleophilic attack by the base (BuLi) on the C-Cl bond or the ring itself is a major side reaction. Must use non-nucleophilic bases like LDA or LiTMP at -78 °C.

  • 2-Chloro-4-methoxypyridine:

    • Site: C3 .

    • Mechanism: The Methoxy group is a powerful Directed Metalation Group (DMG). It coordinates the lithium cation, directing deprotonation to the ortho position (C3 or C5). Since C3 is also ortho to the Chlorine (a weak DMG/acidifying group), the cooperative effect makes C3 the exclusive site of lithiation.

    • Advantage: The chelation by OMe stabilizes the lithiated intermediate, allowing for cleaner reactions with electrophiles compared to the dichloro analog.

Visualization of Selectivity Pathways

Reactivity_Comparison Substrate1 2,4-Dichloropyridine SnAr1 SnAr (Amine/OR) Substrate1->SnAr1 Pd1 Pd-Coupling (Standard) Substrate1->Pd1 Pd2 Pd-Coupling (Bulky Ligand) Substrate1->Pd2 Li1 Lithiation (LDA) Substrate1->Li1 Substrate2 2-Chloro-4-methoxypyridine SnAr2 SnAr (Amine/OR) Substrate2->SnAr2 Pd3 Pd-Coupling Substrate2->Pd3 Li2 Lithiation (LDA) Substrate2->Li2 Prod1 C4-Substituted (Kinetic Control) SnAr1->Prod1 Favored Prod2 C2-Aryl (Electronic Control) Pd1->Prod2 Prod3 C4-Aryl (Steric Control) Pd2->Prod3 Prod4 C3-Lithio (Acidity Driven) Li1->Prod4 Prod5 C2-Substituted (Leaving Group) SnAr2->Prod5 Slower Rate Prod6 C2-Aryl (Exclusive) Pd3->Prod6 Prod7 C3-Lithio (DoM + Acidity) Li2->Prod7 Stabilized

Figure 1: Decision tree illustrating the divergent regioselectivity pathways for 2,4-dichloropyridine and 2-chloro-4-methoxypyridine.

Experimental Protocols

Protocol A: C4-Selective on 2,4-Dichloropyridine

Objective: Selective displacement of C4-Cl with Morpholine.

  • Setup: Charge a round-bottom flask with 2,4-dichloropyridine (1.0 equiv) and anhydrous DMF (

    
    ).
    
  • Addition: Add

    
     (1.5 equiv) followed by Morpholine (1.05 equiv).
    
  • Reaction: Stir at Room Temperature for 4–6 hours. (Note: Heating to >80°C may promote bis-substitution or C2 erosion).

  • Workup: Dilute with water, extract with EtOAc.

  • Result: 4-(Morpholin-4-yl)-2-chloropyridine is obtained as the major isomer (>95:5 regioselectivity).

Protocol B: C2-Selective Suzuki Coupling on 2,4-Dichloropyridine

Objective: Selective arylation at C2.[1]

  • Catalyst: Use

    
     (5 mol%).
    
  • Reagents: 2,4-Dichloropyridine (1.0 equiv), Phenylboronic acid (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: DME/Water (4:1), degassed.

  • Reaction: Heat to 80 °C for 12 hours.

  • Mechanism: The non-bulky

    
     ligand allows the palladium to undergo oxidative addition at the electronically most activated C2 position.
    
  • Result: 2-Phenyl-4-chloropyridine.

Protocol C: C3-Directed Lithiation of 2-Chloro-4-methoxypyridine

Objective: Introduction of an electrophile (e.g., Iodine) at C3.

  • Preparation: Dissolve 2-chloro-4-methoxypyridine (1.0 equiv) in anhydrous THF (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) under Argon. Cool to -78 °C .[3][4][5][6][7][8]
    
  • Lithiation: Add LDA (1.1 equiv) dropwise over 15 minutes. Stir for 1 hour at -78 °C. The solution may turn yellow/orange.

    • Note: The OMe group coordinates Li, directing the base to H3.

  • Quench: Add solution of Iodine (

    
    , 1.2 equiv) in THF.
    
  • Workup: Warm to RT, quench with saturated

    
    .
    
  • Result: 2-Chloro-3-iodo-4-methoxypyridine.

Comparative Data Summary

Feature2,4-Dichloropyridine2-Chloro-4-methoxypyridine
Electronic Character Highly

-deficient (Activated)
Moderately

-deficient (Deactivated by OMe)

Preferred Site
C4 (Kinetic)C2 (Leaving Group)

Conditions
Mild (RT to 60°C)Harsh (80°C to 120°C)
Suzuki Coupling Site C2 (Standard) / C4 (Ligand-controlled)C2 (Exclusive)
Lithiation Site C3 (Acidic)C3 (Directed by OMe)
Key Advantage Versatile bifunctional scaffold; tunable.Stable, predictable regiochemistry; strong directing group.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Neufeldt, S. R., et al. (2025).[5][9] Discusses the innate C2 vs ligand-controlled C4 selectivity in related dihalo-heterocycles.

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Hazari, N., et al. (2020).[10] Detailed study on ligand-controlled selectivity in 2,4-dichloropyridine.

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides. Gros, P., et al.[5] (2003). Investigates the lithiation pathways and the role of directing groups in pyridines.

  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine. BenchChem Technical Guides. (2025).[5][9] Provides comparative reactivity data for dichloropyridine isomers.

  • Directed Lithiation and Substitution of Pyridine Derivatives. Smith, K., et al.[11] (2015).[3][11] Comprehensive review on Directed Ortho Metalation (DoM) in pyridine systems.

Sources

Validation

Benchmarking Synthetic Routes to Pyridylmethanols: From Stoichiometric Metals to Catalytic &amp; Green Methodologies

Executive Summary Pyridylmethanols (pyridinemethanols) are privileged pharmacophores found in antihistamines (e.g., Carbinoxamine), COX-2 inhibitors, and chiral ligands for asymmetric catalysis. Historically, their synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridylmethanols (pyridinemethanols) are privileged pharmacophores found in antihistamines (e.g., Carbinoxamine), COX-2 inhibitors, and chiral ligands for asymmetric catalysis. Historically, their synthesis has relied on high-energy, stoichiometric organometallic reagents (Grignard/Organolithium) or metal-hydride reductions. While reliable, these "Established Routes" suffer from poor atom economy, safety hazards at scale, and limited functional group tolerance (FGT).

This guide benchmarks these traditional methods against three "Emerging Challengers": Photoredox C-H Functionalization (Minisci-type) , Biocatalytic Asymmetric Reduction , and Electrochemical Alkylation . We analyze these methods based on yield, enantioselectivity, scalability, and green metrics to aid process chemists in selecting the optimal route for their specific substrate.

Part 1: The Established Benchmarks (Control Group)

Method A: Nucleophilic Addition to Carbonyls (Grignard/Lithium)

The industry standard involves the addition of pyridyl-metal species to aldehydes/ketones or the reverse addition of organometallics to pyridine carboxaldehydes.

  • Mechanism: Polar 1,2-addition via a 4-membered metal-oxygen transition state.

  • Pros: High reliability; reagents are commercially available.

  • Cons: Requires cryogenic conditions (-78 °C) for lithiation; incompatible with electrophiles (esters, nitriles, halides); safety risks with pyrophoric reagents.

Method B: Transition-Metal Catalyzed Hydrogenation

Reduction of pyridyl ketones using H₂ or transfer hydrogenation (e.g., Noyori reduction).

  • Mechanism: Metal-hydride insertion.

  • Pros: Scalable; clean work-up.

  • Cons: Requires expensive noble metals (Ru, Rh, Ir); trace metal removal (scavenging) required for pharma compliance.

Part 2: The Emerging Challengers (Test Group)

Method C: Photoredox HAT-Driven Minisci Reaction

A paradigm shift from ionic to radical chemistry. This method utilizes Hydrogen Atom Transfer (HAT) to generate


-hydroxyalkyl radicals from simple alcohols (e.g., methanol, ethanol), which then attack the protonated pyridine ring.
  • Innovation: Direct C-H functionalization. No need for pre-functionalized pyridine halides.

  • Selectivity: Tunable via Chiral Phosphoric Acid (CPA) catalysts for high enantioselectivity.[1]

Method D: Biocatalytic Asymmetric Reduction

The use of Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce acetylpyridines.

  • Innovation: Uses water as solvent; operates at ambient temperature.[2]

  • Selectivity: Often achieves >99% ee (enantiomeric excess) where chemical catalysts struggle.

Method E: Electrochemical C-H Alkylation

Uses electricity as the surrogate for stoichiometric oxidants/reductants.

  • Innovation: Anodic oxidation or cathodic reduction drives the formation of reactive intermediates without hazardous reagents.

  • Scalability: Flow electrosynthesis allows for kilogram-scale production with small reactor footprints.

Part 3: Comparative Analysis

Table 1: Head-to-Head Performance Metrics
MetricGrignard Addition (Benchmark)Photoredox Minisci (Challenger)Biocatalysis (Challenger)Electrochemical (Challenger)
Primary Mechanism Polar 1,2-Addition (Anionic)Radical Substitution (SOMO-LUMO)Enzymatic Hydride TransferSingle Electron Transfer (SET)
Atom Economy Low (Mg/Li salts waste)High (Direct C-H coupling)Very High (Co-factor recycling)High (Electrons as reagent)
FG Tolerance Poor (No esters, halides, NO₂)Excellent (Tolerates halides, esters)Excellent (Chemo-selective)Good (Voltage dependent)
Enantioselectivity Variable (Requires chiral ligands)High (>90% ee with CPA)Superior (>99% ee)Low (Racemic usually)
Limiting Factor Safety/CryogenicsLight penetration (Scale-up)Substrate acceptance by enzymeConductivity/Electrolyte removal
Typical Yield 75-95%50-80%85-99%60-85%
Table 2: Green Chemistry & Safety Profile
FeatureGrignard RouteBiocatalytic Route
Solvent Dry THF/Ether (Peroxide former)Water / Buffer (Benign)
Temperature -78 °C to Reflux25 °C to 35 °C
Hazards Pyrophoric, Moisture SensitiveNon-hazardous, Non-flammable
Purification Quench + Extraction + ColumnExtraction or Filtration

Part 4: Mechanistic Visualization

The following diagrams contrast the concerted ionic mechanism of the Grignard reagent with the radical mechanism of the Photoredox Minisci reaction.

ReactionPathways cluster_0 Benchmark: Grignard Addition (Ionic) cluster_1 Challenger: Photoredox Minisci (Radical) G_Start 2-Bromopyridine G_Mg Grignard Reagent (Py-MgBr) G_Start->G_Mg + Mg(0), THF G_TS 4-Membered Transition State G_Mg->G_TS + G_Ald G_Ald Aldehyde (R-CHO) G_Prod Pyridylmethanol (Alkoxide) G_TS->G_Prod 1,2-Addition M_Alc Alcohol (R-CH2-OH) M_Rad α-Hydroxy Radical (•CH(OH)R) M_Alc->M_Rad HAT (H-Atom Transfer) M_Cat Photocatalyst* (Excited State) M_Cat->M_Rad Activates HAT M_Add Radical Cation Intermediate M_Rad->M_Add + M_Py (Minisci Addn) M_Py Protonated Pyridine (Py-H+) M_Prod Pyridylmethanol M_Add->M_Prod - H+, - e- (Rearomatization)

Caption: Comparison of the concerted polar transition state of Grignard addition (top) versus the stepwise radical addition-rearomatization pathway of the Minisci reaction (bottom).

Part 5: Experimental Protocols

Protocol A: Benchmark Grignard Synthesis (Standard)

Target: 1-(Pyridin-2-yl)ethanol

  • Preparation: Flame-dry a 250 mL 3-neck flask under Argon. Add Mg turnings (1.2 equiv) and a crystal of iodine.

  • Activation: Add 5 mL of dry THF. Add 0.5 mL of 2-bromopyridine to initiate (look for turbidity/exotherm).

  • Addition: Dropwise add remaining 2-bromopyridine (1.0 equiv) in THF over 30 mins. Reflux for 1 hour to ensure formation of Py-MgBr.

  • Coupling: Cool to 0 °C. Add acetaldehyde (1.1 equiv) dropwise. Stir at RT for 2 hours.

  • Workup: Quench with saturated NH₄Cl (exothermic!). Extract with EtOAc (3x). Dry over Na₂SO₄.

  • Validation: 1H NMR should show characteristic quartet for the methine proton at ~4.8 ppm.

Protocol B: Photoredox HAT-Driven Minisci (Challenger)

Target: Enantioselective alkylation of pyridine with ethanol derivative Based on method by Phipps et al. [1]

  • Setup: In a glass vial, combine the pyridine substrate (0.2 mmol), the alcohol donor (e.g., ethanol, 10 equiv), and the photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6, 1 mol%).

  • Catalyst: Add Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP, 5 mol%) to induce enantioselectivity.

  • Oxidant: Add an oxidant if the cycle is not redox neutral (often persulfate or an N-oxide, though recent HAT methods use H-acceptors). Note: Specific HAT methods use phosphate-mediated HAT.

  • Irradiation: Degas with N₂ sparging (15 mins). Seal and irradiate with Blue LEDs (450 nm) for 24 hours at RT.

  • Workup: Remove solvent in vacuo. Purify directly via flash chromatography.

  • Advantage Check: This protocol avoids the use of brominated precursors and sensitive organometallics.

Protocol C: Biocatalytic Reduction (Challenger)

Target: (S)-1-(Pyridin-2-yl)ethanol Based on KRED screening methods [2]

  • Buffer Prep: Prepare 50 mL of Phosphate Buffer (100 mM, pH 7.0) containing NADP+ (1.0 mM) and Isopropanol (10% v/v) as the hydride donor.

  • Enzyme Loading: Add KRED enzyme (e.g., KRED-P1 series, 10-50 mg) and cofactor recycling enzyme (if not coupled).

  • Reaction: Add 2-acetylpyridine (500 mg). Shake at 30 °C, 250 rpm for 24 hours.

  • Monitoring: Monitor conversion by HPLC (Chiralcel OD-H column).

  • Workup: Saturate with NaCl, extract with MTBE. Evaporate solvent.[3]

  • Result: Typically yields >95% conversion with >99% ee.[4]

References

  • Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols. Source: Angewandte Chemie International Edition, 2022.[5][6] URL:[Link]

  • Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Source: Microbial Biotechnology, 2020. URL:[Link]

  • Electrochemical C-H deuteration and functionalization of pyridine derivatives. Source: Nature Communications, 2024. URL:[Link]

  • Producing p-tolylmethanol derivatives through an eco-friendly electro-organic method: A highly efficient Grignard reaction utilizing a magnesium electrode. Source: Journal of Physical Organic Chemistry, 2024. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Chloro-3-methoxypyridin-4-yl)methanol: Proper Disposal &amp; Handling Procedures

Executive Summary & Chemical Profile Immediate Directive: (2-Chloro-3-methoxypyridin-4-yl)methanol is a functionalized halogenated pyridine intermediate. For disposal purposes, it must be treated as Hazardous Halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Immediate Directive: (2-Chloro-3-methoxypyridin-4-yl)methanol is a functionalized halogenated pyridine intermediate. For disposal purposes, it must be treated as Hazardous Halogenated Organic Waste . Under no circumstances should this compound be discharged into municipal water systems or mixed with non-halogenated solvents, as the chlorine substituent requires specific high-temperature incineration protocols to prevent the formation of dioxins/furans.

Chemical Identity Table
ParameterDetail
Chemical Name (2-Chloro-3-methoxypyridin-4-yl)methanol
Functional Groups Pyridine ring, Aryl Chloride, Methoxy ether, Primary Alcohol
Physical State Typically Solid (White to off-white powder) or Viscous Oil (purity dependent)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Primary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritant, Aquatic Toxicity
Waste Code (RCRA) D001 (Ignitable if in solvent), Halogenated Organic (Non-specific sources)

Risk Assessment & Compatibility Logic

To ensure a self-validating safety system, one must understand the causality of the hazards associated with this molecule.

The Halogen Factor (The "Chloro" Group)

The presence of the chlorine atom at the 2-position is the critical determinant for disposal.

  • Causality: When halogenated organics are incinerated at standard temperatures used for non-halogenated waste, they can generate acidic gases (HCl) and super-toxic byproducts (dioxins).

  • Operational Rule: This waste stream must be flagged for High-Temperature Incineration (>1100°C) with acid gas scrubbing.

The Pyridine Core (Toxicity & Odor)

Pyridine derivatives often possess high biological activity and distinct, unpleasant odors.

  • Causality: Pyridines can permeate standard latex gloves and are often hepatotoxic (liver damaging).

  • Operational Rule: Use Nitrile gloves (min 0.11 mm thickness) or laminated film gloves. All handling must occur inside a certified fume hood to contain fugitive emissions.

Chemical Incompatibility
  • Oxidizers: The primary alcohol group (methanol substituent) is susceptible to oxidation. Do not mix with strong oxidizers (e.g., Chromic acid, Permanganates) in the waste container, as this can generate heat and pressure.

  • Acids: While pyridines are basic, mixing this specific compound with strong acids may protonate the ring, increasing solubility but potentially altering the waste profile. Keep neutral or alkaline if possible.

Step-by-Step Disposal Protocol

This protocol is designed to be a closed-loop system where every step verifies the safety of the next.

Phase 1: Waste Characterization & Segregation

Goal: Prevent cross-contamination of waste streams.

  • Identify the State: Determine if you are disposing of the pure solid/oil or a reaction mixture.

  • Select Container:

    • For Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

    • For Liquids: Use a chemically resistant HDPE jerrycan or amber glass bottle.

    • Critical Check: Ensure the container is rated for Halogenated Waste .

  • Segregation:

    • DO NOT pour into the "General Organic Solvents" (Non-Halogenated) drum.

    • DO pour into the designated "Halogenated Solvents/Organics" drum.

Phase 2: Labeling & Packaging

Goal: Ensure downstream handlers (EHS/Waste Vendors) can identify the hazard without opening the container.

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.

  • Mandatory Fields:

    • Constituents: Write "(2-Chloro-3-methoxypyridin-4-yl)methanol" clearly. Do not use abbreviations like "Intermediate A".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the waste container in a secondary tray (polypropylene) capable of holding 110% of the container's volume.

Phase 3: Final Handoff
  • Cap the container tightly.[1][2][3] Ensure no liquid is on the threads.

  • Wipe the exterior with a damp paper towel (dispose of towel as solid hazardous waste).

  • Transfer to the facility's Central Accumulation Area (CAA) within the regulatory timeframe (typically <90 days for large quantity generators).

Emergency Procedures: Spill Management

Scenario: You have dropped a vial containing 5g of (2-Chloro-3-methoxypyridin-4-yl)methanol.

Immediate Action (The S.W.I.M. Protocol)
  • S top the spill source (upright the vial).

  • W arn others (evacuate the immediate bench area).

  • I solate the area (close hood sash).

  • M inimize exposure (don PPE).[1][2][3]

Cleanup Workflow
  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If outside a hood and dust is visible, use an N95 or P100 respirator.

  • Containment:

    • If Solid: Cover with wet paper towels to prevent dust generation.

    • If Liquid: Surround with absorbent boom or vermiculite.

  • Removal:

    • Scoop material using a plastic spatula into a wide-mouth waste jar.

    • Clean the surface with a soap/water solution (Pyridine derivatives are often lipophilic; soap helps solubilize residues).

    • Validation: Wipe the surface with a solvent-dampened tissue (ethanol) and dispose of it. If the tissue turns yellow or retains a strong odor, repeat cleaning.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logic flow for disposing of this specific compound, ensuring compliance with halogenated waste requirements.

DisposalWorkflow Start Waste Generation: (2-Chloro-3-methoxypyridin-4-yl)methanol StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Oil StateCheck->SolidPath LiquidPath Solution / Reaction Mix StateCheck->LiquidPath SolidContainer Container: Wide-Mouth HDPE or Glass SolidPath->SolidContainer LiquidCheck Solvent Composition? LiquidPath->LiquidCheck FinalStream CRITICAL STEP: Segregate into HALOGENATED WASTE STREAM SolidContainer->FinalStream HaloSolvent Contains Halogens (DCM, Chloroform) LiquidCheck->HaloSolvent Yes NonHaloSolvent Non-Halogenated (MeOH, EtOAc) LiquidCheck->NonHaloSolvent No HaloSolvent->FinalStream NonHaloSolvent->FinalStream Contaminated by Chloro-Pyridine Labeling Labeling: List Full Chemical Name Mark 'Toxic' & 'Halogenated' FinalStream->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Figure 1: Decision matrix for the segregation and disposal of halogenated pyridine intermediates. Note that even if dissolved in a non-halogenated solvent, the presence of the solute mandates the Halogenated Waste Stream.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Identification (40 CFR Part 261).[4] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Pyridine Derivatives. PubChem.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (2-Chloro-3-methoxypyridin-4-yl)methanol

Technical Safety & Operational Guide: (2-Chloro-3-methoxypyridin-4-yl)methanol Executive Safety Summary Status: Research Chemical (Novel Intermediate). Primary Hazard Assumption: Irritant / Potential Sensitizer / Bioacti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Operational Guide: (2-Chloro-3-methoxypyridin-4-yl)methanol

Executive Safety Summary

Status: Research Chemical (Novel Intermediate). Primary Hazard Assumption: Irritant / Potential Sensitizer / Bioactive. Biosafety Level: BSL-1 (Chemical equivalent: Control Band 2/3).

(2-Chloro-3-methoxypyridin-4-yl)methanol is a functionalized pyridine intermediate often used in medicinal chemistry scaffolds. Unlike commodity chemicals, specific toxicological data (LD50, Ames test) is likely absent or proprietary. Therefore, Universal Precautions for novel chemical entities (NCEs) must be applied.

Immediate Action Plan:

  • Engineering Control: All handling must occur inside a certified chemical fume hood.

  • Respiratory: No open-bench handling. If the hood fails, use P100/OV cartridges.

  • Dermal: Double-gloving (Nitrile) is mandatory due to the pyridine ring's potential for dermal absorption.

  • Ocular: Chemical splash goggles (ANSI Z87.1) are required; safety glasses are insufficient for powders/solutions of this nature.

Compound Identity & Physicochemical Context

To select the correct PPE, we must first understand the molecule's behavior.

PropertyDescriptionSafety Implication
Chemical Structure Pyridine ring with -Cl (pos 2), -OMe (pos 3), -CH₂OH (pos 4).Pyridine Core: Potential neurotoxin/hepatotoxin. -Cl: Increases lipophilicity (skin absorption). -CH₂OH: Polar handle, potential metabolic oxidation to aldehyde.
Physical State Solid (Likely Powder/Crystalline).[1]Dust generation is the primary exposure vector during weighing.
Solubility Soluble in DMSO, DCM, Methanol, Ethyl Acetate.Carrier Solvent Risk: Dissolving in DMSO drastically increases skin permeability.
Acidity (pKa) Weakly basic (Pyridine N).Incompatible with strong acids (exothermic salt formation) and strong oxidizers.

Risk Assessment: Structure-Activity Relationship (SAR)

In the absence of a specific Safety Data Sheet (SDS) with experimental toxicology, we utilize Structure-Activity Relationships (SAR) to predict hazards.

The "Irritant Triad" Prediction: Based on analogous halogenated pyridines (e.g., 2-Chloro-4-pyridinemethanol, CAS 100704-10-7), we must assume the following GHS classifications apply [1, 2]:

  • Skin Irrit. 2 (H315): The chloropyridine moiety is a known cutaneous irritant.[2]

  • Eye Irrit. 2A (H319): Crystalline dusts of pyridine methanols are abrasive and chemically irritating to mucous membranes.

  • STOT SE 3 (H335): Inhalation of dust will likely cause respiratory tract irritation.

The "Hidden" Hazard: Pyridine derivatives can act as haptens , potentially leading to skin sensitization (allergic dermatitis) upon repeated exposure [3].

Visualizing the Hazard Logic

HazardLogic Compound (2-Chloro-3-methoxypyridin-4-yl)methanol Sub_Cl 2-Chloro Group (Lipophilicity) Compound->Sub_Cl Sub_Pyr Pyridine Ring (Bioactivity) Compound->Sub_Pyr Sub_Alc Methanol Group (Reactivity) Compound->Sub_Alc Risk_Skin Risk: Dermal Absorption & Irritation (H315) Sub_Cl->Risk_Skin Enhances Penetration Sub_Pyr->Risk_Skin Risk_Resp Risk: Respiratory Irritation (H335) Sub_Pyr->Risk_Resp Dust Inhalation Risk_Eye Risk: Severe Eye Irritation (H319) Sub_Alc->Risk_Eye Physical/Chem Irritant

Figure 1: SAR-based hazard prediction logic. The combination of the pyridine core and chloro-substituent necessitates strict dermal and respiratory protection.

PPE Selection Protocol

Do not rely on standard "lab coat and glasses." This compound requires an upgraded PPE tier due to its status as a functionalized intermediate.

A. Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s). All open-vessel manipulations (weighing, transfer) must occur here.

  • Secondary (Spill/Hood Failure): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV capability is necessary because the solid may have residual volatile impurities or be dissolved in volatile solvents [4].

B. Dermal Protection (Glove Selection)

Pyridine derivatives can permeate standard latex. Nitrile is the material of choice, but thickness matters.

Glove TypeThicknessBreakthrough Time (Pyridine Analog)Usage Recommendation
Standard Nitrile 4-5 mil (0.10 mm)< 15 minsSplash protection only. Change immediately upon contact.
Extended Cuff Nitrile 8-10 mil (0.20 mm)> 60 minsRequired for synthesis/handling.
Laminate (Silver Shield) Multi-layer> 480 minsRequired for spill cleanup.

Protocol:Double Glove. Inner layer: Standard 4 mil nitrile. Outer layer: 8 mil extended cuff nitrile. Tape the outer cuff to the lab coat sleeve to prevent wrist exposure.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (indirect venting).

  • Contraindicated: Safety glasses with side shields are unsafe for fine powders that can drift around the lens or liquids that can splash up under the frame.

Operational Handling Protocol

This workflow is designed to minimize static charge (which scatters powder) and prevent cross-contamination.

Step 1: Preparation
  • Clear the fume hood of unnecessary clutter to ensure laminar airflow.

  • Place a disposable balance draft shield or a secondary containment tray inside the hood.

  • Pre-weigh the receiving flask/vial (tare weight) to avoid returning excess material to the stock container.

Step 2: Weighing & Transfer
  • Static Control: Use an anti-static gun on the spatula and weighing boat. Pyridine methanols are often crystalline and static-prone.

  • Technique: Do not dump. Tap the spatula gently.

  • Solubilization: If possible, add the solvent (e.g., DCM, Methanol) to the solid inside the hood immediately after weighing to lock down the dust.

Step 3: Reaction Setup
  • Incompatibility Check: Avoid mixing with strong oxidizers (e.g., KMnO₄, CrO₃) unless the reaction is strictly temperature-controlled, as the primary alcohol can oxidize exothermically to the aldehyde or carboxylic acid.

  • Acylation/Mesylation: If reacting the alcohol group (e.g., with MsCl or SOCl₂), anticipate the release of HCl gas. Ensure the hood sash is at the working height.

Step 4: Decontamination
  • Wipe down the balance and surrounding area with a 10% bleach solution followed by water, then ethanol. The bleach helps degrade the pyridine ring structure better than solvent alone.

  • Dispose of wipes as hazardous solid waste.

Visualizing the Workflow

HandlingWorkflow Start START: Material Retrieval PPE_Check PPE Verification: Double Nitrile + Goggles Start->PPE_Check Hood_Check Engineering Check: Fume Hood Flow > 100 fpm PPE_Check->Hood_Check Weighing Weighing (Inside Hood): Use Anti-static Gun Containment Tray Hood_Check->Weighing Solvation Solvation: Add Solvent Immediately to Suppress Dust Weighing->Solvation Cleanup Decontamination: Wipe with 10% Bleach -> EtOH Solvation->Cleanup Waste Disposal: Halogenated Organic Waste Cleanup->Waste

Figure 2: Operational workflow emphasizing containment and immediate dust suppression.

Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: If the spill is outside the hood and > 5 grams, evacuate the immediate area.

  • PPE Upgrade: Wear a half-face respirator (P100/OV) and Silver Shield gloves.

  • Containment:

    • Solid: Do not sweep (creates dust). Cover with wet paper towels (dampened with water) to solubilize/weigh down the powder, then scoop into a bag.

    • Solution: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

First Aid
  • Eye Contact: Flush immediately for 15 minutes .[3] Time it. Pyridines can cause corneal clouding.

  • Skin Contact: Wash with soap and water. Do not use alcohol to wash skin; it acts as a permeation enhancer, driving the chemical deeper into the dermis.

Disposal Strategy
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with acidic waste streams if possible, to prevent heat generation, though the risk is moderate.

  • Labeling: Clearly label as "Contains Pyridine Derivative - Toxic/Irritant."

References

  • PubChem. (2025).[2][4][5] Compound Summary: (2-Chloropyridin-4-yl)methanol (CAS 100704-10-7).[1][4] National Library of Medicine. [Link]

  • Cronin, M. T., et al. (2003). Structure-activity relationships for the skin sensitization potency of pyridines. Toxicology. [Link]

  • OSHA. (2024). Respiratory Protection Standard 1910.134. Occupational Safety and Health Administration. [Link]

Sources

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